molecular formula C6H7NO4S B1204498 3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid CAS No. 86360-62-5

3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid

Cat. No.: B1204498
CAS No.: 86360-62-5
M. Wt: 189.19 g/mol
InChI Key: PKFNRZOFABOFSP-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H7NO4S and its molecular weight is 189.19 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3,4-dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4S/c8-5(9)3-1-12-2-4(7-3)6(10)11/h1,4,7H,2H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKFNRZOFABOFSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=CS1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401006764
Record name 3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID401006764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86360-62-5
Record name 3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086360625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401006764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic Acid from L-cysteine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway for 3,4-dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid, a heterocyclic compound of interest in medicinal chemistry, starting from the readily available amino acid L-cysteine. While a direct, established protocol for this specific synthesis is not widely documented, this paper provides a detailed, theoretically grounded experimental approach based on the well-known Michael addition reaction. The proposed synthesis involves the reaction of L-cysteine with maleic acid or its anhydride. This document offers comprehensive, albeit hypothetical, experimental protocols, discusses potential challenges such as side reactions and isomerism, and details the necessary analytical methods for product characterization. The information presented herein serves as a foundational resource for researchers aiming to develop a validated synthesis for this target molecule.

Introduction

3,4-Dihydro-2H-1,4-thiazine derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their diverse pharmacological activities. The incorporation of both sulfur and nitrogen atoms in a six-membered ring provides a unique scaffold for the development of novel therapeutic agents. The target molecule, this compound, is of particular interest due to the presence of two carboxylic acid moieties, which can serve as handles for further chemical modification or as key interacting groups with biological targets.

The synthesis of this class of compounds often involves the reaction of a thiol-containing molecule with a suitable electrophile. L-cysteine, a naturally occurring amino acid, presents an ideal starting material as it possesses both a nucleophilic thiol group and an amino group, which can participate in cyclization reactions. This guide proposes a synthetic route based on the reaction of L-cysteine with maleic acid or maleic anhydride, leveraging the principles of Michael addition and subsequent cyclization.

Proposed Synthetic Pathway

The proposed synthesis of this compound from L-cysteine is envisioned to proceed via a tandem Michael addition-cyclization reaction sequence. The key starting materials are L-cysteine and maleic acid (or maleic anhydride). The reaction is anticipated to occur in two main steps:

  • Michael Addition: The nucleophilic thiol group of L-cysteine attacks one of the electrophilic carbons of the double bond in maleic acid. This reaction is typically favored at a pH range of 6.5-7.5, where the thiol group is sufficiently deprotonated to act as a potent nucleophile.[1]

  • Intramolecular Cyclization: Following the initial Michael addition, the amino group of the cysteine moiety is poised to attack the remaining carboxylic acid group (or the ester intermediate if maleic anhydride is used and the reaction is not fully hydrolyzed), leading to the formation of the six-membered dihydrothiazine ring.

It is crucial to control the reaction conditions, particularly the pH, to favor the desired reaction pathway and minimize potential side reactions, such as the reaction of the amino group as the primary nucleophile.

Detailed Experimental Protocols (Proposed)

The following protocols are proposed based on analogous reactions reported in the literature for the reaction of thiols with maleimides and maleic anhydride.[2][3][4] Experimental validation and optimization are required.

Synthesis of this compound

Materials:

  • L-cysteine

  • Maleic anhydride (or Maleic acid)

  • Sodium bicarbonate (NaHCO₃)

  • Hydrochloric acid (HCl), 1 M

  • Deionized water

  • Diethyl ether (or Ethyl acetate)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Solvents for chromatography (e.g., ethyl acetate, hexane, methanol)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-cysteine (1.0 eq) in deionized water. Adjust the pH of the solution to approximately 7.0 by the slow addition of a saturated sodium bicarbonate solution.

  • Addition of Maleic Anhydride: In a separate beaker, dissolve maleic anhydride (1.1 eq) in a minimal amount of a water-miscible solvent like diethyl ether.[4] Add this solution dropwise to the L-cysteine solution at room temperature with vigorous stirring.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) using an appropriate solvent system. The disappearance of the starting materials will indicate the progression of the reaction.

  • Workup:

    • Once the reaction is complete, acidify the reaction mixture to a pH of approximately 2-3 with 1 M HCl. This will protonate the carboxylic acid groups and precipitate the product.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., water/ethanol mixture).

Data Presentation

As this is a proposed synthesis, experimental data is not available. However, the expected and known properties of the target molecule are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 86360-62-5[5][6]
Molecular Formula C₆H₇NO₄S[5][6]
Molecular Weight 189.19 g/mol [5][6]
IUPAC Name This compound[6]
Canonical SMILES C1C(NC(=CS1)C(=O)O)C(=O)O[6]

Table 2: Proposed Spectroscopic Data for Product Characterization

Spectroscopic TechniqueExpected Key Signals
¹H NMR Signals corresponding to the protons on the thiazine ring, the vinyl proton, and the amine proton. The chemical shifts and coupling constants would be characteristic of the dihydrothiazine ring structure.
¹³C NMR Resonances for the two carboxylic acid carbons, the sp² carbons of the double bond, and the sp³ carbons of the saturated portion of the ring.
FT-IR (cm⁻¹) Broad O-H stretch from the carboxylic acids, N-H stretch from the amine, C=O stretch from the carboxylic acids, and C=C stretch.
Mass Spectrometry (ESI-) A molecular ion peak corresponding to [M-H]⁻ at m/z 188.00.

Mandatory Visualizations

Reaction Pathway

G cluster_start Starting Materials L-cysteine L-cysteine Michael_Addition Michael Addition (pH 7) L-cysteine->Michael_Addition Maleic_Anhydride Maleic Anhydride Maleic_Anhydride->Michael_Addition Intermediate Thioether Intermediate Michael_Addition->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product 3,4-Dihydro-2H-1,4-thiazine- 3,5-dicarboxylic acid Cyclization->Product

Caption: Proposed reaction pathway for the synthesis.

Experimental Workflow

G Start Start Dissolve_L_cysteine Dissolve L-cysteine in water and adjust pH to 7 Start->Dissolve_L_cysteine Add_Maleic_Anhydride Add Maleic Anhydride solution dropwise Dissolve_L_cysteine->Add_Maleic_Anhydride Monitor_Reaction Monitor reaction by TLC Add_Maleic_Anhydride->Monitor_Reaction Workup Acidify, Extract with Ethyl Acetate, Dry Monitor_Reaction->Workup Reaction Complete Purification Purify by Chromatography or Recrystallization Workup->Purification Characterization Characterize product (NMR, MS, IR) Purification->Characterization End End Characterization->End

Caption: Proposed experimental workflow diagram.

Potential Challenges and Considerations

  • Isomerization and Side Reactions: The reaction between L-cysteine and maleimide derivatives has been shown to sometimes result in a mixture of isomers, where the addition occurs through the amino group instead of the thiol group.[2][3] While the thiol addition is generally favored at neutral pH, the formation of byproducts is a possibility that needs to be considered during purification and characterization.

  • pH Control: Maintaining the optimal pH is critical. At lower pH, the nucleophilicity of the thiol group is reduced, slowing down the reaction. At higher pH, the amino group becomes more nucleophilic, potentially leading to undesired side reactions.

  • Reaction Solvent: The choice of solvent can influence the reaction rate and selectivity. While aqueous conditions are often used for reactions with amino acids, the use of co-solvents may be necessary to improve the solubility of the reactants.[4]

Conclusion

This technical guide provides a comprehensive, though theoretical, framework for the synthesis of this compound from L-cysteine and maleic anhydride. The proposed methodology, based on established chemical principles, offers a solid starting point for researchers in the field. The provided experimental protocols, data tables, and workflow diagrams are intended to facilitate the practical implementation and further development of this synthesis. Successful execution of this proposed route would provide valuable access to a promising heterocyclic scaffold for applications in drug discovery and development. Further experimental work is necessary to validate and optimize the described procedures.

References

A Comprehensive Technical Guide to the Chemical and Physical Properties of 3,4-Dihydroxy-trans-cinnamic Acid (Caffeic Acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-dihydroxy-trans-cinnamic acid, commonly known as caffeic acid, is a naturally occurring phenolic compound belonging to the hydroxycinnamic acid class.[1][2][3] It is widely distributed in the plant kingdom, found in an array of fruits, vegetables, coffee, and herbs.[1][3] Caffeic acid and its derivatives are of significant interest to the scientific and pharmaceutical communities due to their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. This technical guide provides an in-depth overview of the core chemical and physical properties of 3,4-dihydroxy-trans-cinnamic acid, detailed experimental protocols for their determination, and a summary of its engagement with key cellular signaling pathways.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of 3,4-dihydroxy-trans-cinnamic acid are summarized in the tables below. These properties are crucial for its handling, formulation, and application in various research and development settings.

Table 1: General and Chemical Properties of 3,4-Dihydroxy-trans-cinnamic Acid
PropertyValue
Systematic Name (2E)-3-(3,4-dihydroxyphenyl)prop-2-enoic acid
Common Name Caffeic Acid
Molecular Formula C₉H₈O₄
Molecular Weight 180.16 g/mol
CAS Number 331-39-5
Appearance Yellowish crystalline powder or solid.[3]
Isomers Exists in both cis and trans forms, with the trans isomer being more common.
Table 2: Physical Properties of 3,4-Dihydroxy-trans-cinnamic Acid
PropertyValue
Melting Point 212-214 °C (with decomposition)
Solubility
   WaterSparingly soluble in cold water, more soluble in hot water (approx. 0.6 mg/mL in PBS at pH 7.2).[4]
   EthanolSoluble (approx. 25 mg/mL, warm).[4]
   DMSOSoluble (approx. 40 mg/mL).
   DMFSoluble (approx. 7 mg/mL).
   Ethyl AcetateSoluble.
   MethanolSoluble.[4]
   ChloroformSoluble.
Table 3: Spectroscopic Data for 3,4-Dihydroxy-trans-cinnamic Acid
Spectroscopic TechniqueCharacteristic Peaks/Signals
UV-Vis (in Ethanol/Water) λmax ≈ 325 nm
Infrared (IR) Characteristic bands for O-H, C=O, C=C, and aromatic C-H stretching.
¹H NMR (in DMSO-d₆) Signals corresponding to aromatic protons, vinylic protons, and hydroxyl protons.
¹³C NMR (in DMSO-d₆) Resonances for carboxylic acid carbon, aromatic carbons, and vinylic carbons.

Experimental Protocols

Detailed methodologies for the determination of key physical and chemical properties of 3,4-dihydroxy-trans-cinnamic acid are provided below.

Determination of Melting Point (USP Class I Method)

This protocol is adapted from the United States Pharmacopeia (USP) guidelines for melting range determination.[5][6][7]

Apparatus:

  • Melting point apparatus (capillary method)

  • Capillary tubes (closed at one end)

  • Thermometer calibrated against USP melting point reference standards

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of dry 3,4-dihydroxy-trans-cinnamic acid is finely powdered using a mortar and pestle.

  • Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-4 mm.

  • Measurement:

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a rate of approximately 10°C per minute until the temperature is about 30°C below the expected melting point.

    • The heating rate is then reduced to 1-2°C per minute.

    • The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting range.

UV-Visible Spectroscopy for λmax Determination

This protocol outlines the procedure for determining the maximum absorption wavelength (λmax) of 3,4-dihydroxy-trans-cinnamic acid.[2][8]

Apparatus and Reagents:

  • UV-Visible spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks

  • Pipettes

  • Ethanol and distilled water (as solvent)

  • 3,4-dihydroxy-trans-cinnamic acid standard

Procedure:

  • Standard Stock Solution Preparation: An accurately weighed amount of 3,4-dihydroxy-trans-cinnamic acid (e.g., 10 mg) is dissolved in a known volume of solvent (e.g., 100 mL of ethanol:water, 1:9 v/v) to prepare a stock solution.[2]

  • Working Solution Preparation: A dilution of the stock solution is prepared to obtain a final concentration within the linear range of the spectrophotometer (e.g., 5 µg/mL).

  • Spectrophotometric Analysis:

    • The spectrophotometer is zeroed using the solvent as a blank.

    • The absorbance of the working solution is measured over a wavelength range of 200-400 nm.

    • The wavelength at which the maximum absorbance occurs is recorded as λmax. For caffeic acid, this is typically around 325 nm.[8]

Infrared (IR) Spectroscopy

This protocol describes the acquisition of an infrared spectrum of 3,4-dihydroxy-trans-cinnamic acid using the KBr pellet method.[9]

Apparatus and Reagents:

  • Fourier-Transform Infrared (FTIR) spectrometer

  • Potassium bromide (KBr), spectroscopy grade

  • Mortar and pestle

  • Pellet press

Procedure:

  • Sample Preparation: A small amount of 3,4-dihydroxy-trans-cinnamic acid (1-2 mg) is mixed with approximately 100-200 mg of dry KBr in a mortar.[9]

  • The mixture is ground to a fine powder.

  • Pellet Formation: The powdered mixture is placed in a pellet press and compressed under high pressure to form a transparent or semi-transparent pellet.

  • Spectral Acquisition:

    • A background spectrum of the empty sample compartment is recorded.

    • The KBr pellet containing the sample is placed in the sample holder of the FTIR spectrometer.

    • The infrared spectrum is recorded over the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general procedure for obtaining ¹H and ¹³C NMR spectra of 3,4-dihydroxy-trans-cinnamic acid.

Apparatus and Reagents:

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard

  • 3,4-dihydroxy-trans-cinnamic acid sample

Procedure:

  • Sample Preparation: Approximately 5-10 mg of 3,4-dihydroxy-trans-cinnamic acid is dissolved in about 0.5-0.7 mL of deuterated solvent in an NMR tube. A small amount of TMS is added as an internal standard.

  • ¹H NMR Spectroscopy:

    • The NMR tube is placed in the spectrometer.

    • The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

    • The ¹H NMR spectrum is acquired using appropriate parameters (e.g., pulse angle, relaxation delay).

  • ¹³C NMR Spectroscopy:

    • The spectrometer is tuned to the ¹³C frequency.

    • The ¹³C NMR spectrum is acquired, often using proton decoupling to simplify the spectrum.

Determination of Solubility

This protocol outlines a method for determining the solubility of 3,4-dihydroxy-trans-cinnamic acid in various solvents.[10][11][12][13][14]

Apparatus and Reagents:

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Centrifuge

  • UV-Visible spectrophotometer or HPLC

  • Various solvents (e.g., water, ethanol, DMSO)

  • 3,4-dihydroxy-trans-cinnamic acid

Procedure:

  • Equilibrium Method: An excess amount of 3,4-dihydroxy-trans-cinnamic acid is added to a known volume of the solvent in a vial.

  • The vial is sealed and placed in a constant temperature shaker or water bath and agitated for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The suspension is centrifuged to separate the undissolved solid.

  • A known volume of the supernatant is carefully removed and diluted with a suitable solvent.

  • The concentration of 3,4-dihydroxy-trans-cinnamic acid in the diluted supernatant is determined using a calibrated analytical method such as UV-Visible spectroscopy or HPLC.

  • The solubility is calculated and expressed in units such as mg/mL or mol/L.

Signaling Pathways and Experimental Workflows

3,4-dihydroxy-trans-cinnamic acid exerts its biological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate its interaction with the NF-κB, STAT3, and AP-1 pathways, as well as a typical experimental workflow for its analysis.

NF-κB Signaling Pathway Inhibition by 3,4-DHTCA

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB phosphorylates p_IkB p-IκBα NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocation Degradation Proteasomal Degradation p_IkB->Degradation NFkB_n NF-κB DNA DNA NFkB_n->DNA Genes Pro-inflammatory Gene Expression DNA->Genes DHTCA 3,4-DHTCA DHTCA->IKK inhibits

NF-κB pathway inhibition by 3,4-DHTCA.
STAT3 Signaling Pathway Inhibition by 3,4-DHTCA

STAT3_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates p_STAT3 p-STAT3 Dimer p-STAT3 Dimer p_STAT3->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocation Dimer_n p-STAT3 Dimer DNA DNA Dimer_n->DNA Genes Target Gene Expression DNA->Genes DHTCA 3,4-DHTCA DHTCA->JAK inhibits

STAT3 pathway inhibition by 3,4-DHTCA.
AP-1 Signaling Pathway Inhibition by 3,4-DHTCA

AP1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stress Stimuli (e.g., UV, ROS) MAPKKK MAPKKK Stress->MAPKKK MAPKK MAPKK MAPKKK->MAPKK activates MAPK MAPK (JNK/ERK/p38) MAPKK->MAPK activates cJun_cFos c-Jun/c-Fos MAPK->cJun_cFos activates AP1 AP-1 cJun_cFos->AP1 forms Nucleus Nucleus AP1->Nucleus translocation AP1_n AP-1 DNA DNA AP1_n->DNA Genes Target Gene Expression DNA->Genes DHTCA 3,4-DHTCA DHTCA->MAPK inhibits

AP-1 pathway inhibition by 3,4-DHTCA.
Experimental Workflow for Western Blot Analysis of Protein Phosphorylation

Western_Blot_Workflow A Cell Culture and Treatment with 3,4-DHTCA B Cell Lysis and Protein Extraction A->B C Protein Quantification (e.g., BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (to PVDF membrane) D->E F Blocking E->F G Primary Antibody Incubation (e.g., anti-p-STAT3) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Chemiluminescent Detection H->I J Data Analysis (Densitometry) I->J

Western Blot workflow for protein analysis.

Conclusion

3,4-dihydroxy-trans-cinnamic acid is a versatile phenolic compound with well-defined chemical and physical properties that underpin its significant biological activities. This guide provides a foundational resource for researchers and professionals in drug development, offering a concise summary of its key characteristics, detailed protocols for its analysis, and an overview of its interactions with important cellular signaling pathways. A thorough understanding of these fundamental properties is essential for the continued exploration and application of caffeic acid in therapeutic and scientific contexts.

References

Lanthionine Ketimine: A Natural Sulfur Amino Acid Metabolite with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Lanthionine Ketimine (LK) is an endogenous sulfur-containing amino acid metabolite found within the mammalian central nervous system (CNS).[1] Initially identified as a byproduct of the transsulfuration pathway, recent research has unveiled its significant biological activities, positioning it as a molecule of high interest for therapeutic development.[2][3] LK and its cell-penetrating synthetic derivative, Lanthionine Ketimine Ethyl Ester (LKE), exhibit potent neurotrophic, neuroprotective, anti-inflammatory, and antioxidant properties.[2][3] Mechanistically, LK interacts with key intracellular proteins, notably Collapsin Response Mediator Protein-2 (CRMP2), and modulates critical signaling pathways such as the mTORC1 pathway to stimulate autophagy.[1][4] Preclinical studies have demonstrated the therapeutic efficacy of LKE in a wide range of animal models of neurodegenerative diseases and CNS injury, including Amyotrophic Lateral Sclerosis (ALS), Alzheimer's Disease (AD), Parkinson's Disease (PD), Multiple Sclerosis (MS), and spinal cord injury.[2][5][6] This document provides a comprehensive technical overview of the biochemistry, mechanisms of action, and therapeutic potential of Lanthionine Ketimine, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction and Background

Lanthionine, a thioether analogue of cystine, was first isolated from wool in 1941.[7] Its presence in the mammalian brain was later established, where it can be metabolized into the cyclic thioether, Lanthionine Ketimine.[3] The discovery of LK dates back to the work of Doriano Cavallini and his colleagues, who first identified its reduced form in bovine brain extracts in 1985 and later synthesized it.[1][2] For years, LK was considered a metabolic curiosity. However, recent investigations have highlighted its role as a bioactive molecule with significant physiological functions, particularly within the CNS.[3] Its synthetic, more bioavailable ester derivative, LKE, has become a critical tool for exploring these functions in vivo, demonstrating remarkable efficacy in slowing disease progression in various neurological disease models.[2][3]

Biochemistry of Lanthionine Ketimine

Chemical Structure and Properties

Lanthionine Ketimine (IUPAC Name: 3,6-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid) is a cyclic sulfur-containing imino acid with the chemical formula C₆H₇NO₄S and a molar mass of 189.19 g·mol⁻¹.[1] It exists in equilibrium between its ketimine and a more stable enamine tautomer; therefore, a more accurate name is lanthionine ketenamine, though it is still abbreviated as LK.[2]

  • Appearance : White powder[1]

  • Solubility in Water : 30 g/L[1]

  • Melting Point : 160 °C (decomposes)[1]

Biosynthesis and Metabolism

LK is recognized as a metabolite originating from the transsulfuration pathway.[2] Its formation involves a two-step enzymatic process.

  • Formation of Lanthionine : The transsulfuration pathway enzyme, cystathionine-β-synthase (CβS), which typically condenses homocysteine and serine to form cystathionine, can alternatively catalyze a reaction between two molecules of cysteine (eliminating H₂S) or between cysteine and serine to form the thioether amino acid, lanthionine.[1][3]

  • Conversion to Lanthionine Ketimine : Lanthionine serves as a substrate for the pyridoxal 5'-phosphate (PLP)-dependent enzyme glutamine transaminase K (GTK), also known as kynurenine aminotransferase-1 (KAT-1).[2][8] GTK catalyzes the transamination of lanthionine to its corresponding α-keto acid, which then undergoes rapid intramolecular cyclization and dehydration to form LK.[2]

In the brain, LK can be further metabolized by an NAD(P)H-dependent reductase into its reduced form, 1,4-thiomorpholine-3,5-dicarboxylic acid (TMDA).[2]

Lanthionine Ketimine Biosynthesis cluster_transsulfuration Transsulfuration Pathway cluster_transamination Transamination & Cyclization Homocysteine Homocysteine Cysteine Cysteine CbS Cystathionine β-synthase (CβS) Cysteine->CbS Serine Serine Serine->CbS Lanthionine Lanthionine GTK Glutamine Transaminase K (GTK) Lanthionine->GTK CbS->Lanthionine LK Lanthionine Ketimine (LK) GTK->LK CRMP2 Mechanism cluster_pathology Pathological State cluster_intervention LKE Intervention Injury Neural Injury / Neurodegeneration GSK3b GSK3β / Cdk5 Injury->GSK3b activates CRMP2 CRMP2 GSK3b->CRMP2 phosphorylates pCRMP2 p-CRMP2 (Inactive) GSK3b->pCRMP2 AxonRetraction Axon Retraction & Synaptic Deficits pCRMP2->AxonRetraction CRMP2_active CRMP2 (Active) LKE Lanthionine Ketimine Ester (LKE) LKE->pCRMP2 inhibits phosphorylation LKE->CRMP2_active Microtubule Microtubule Stabilization & Neurite Outgrowth CRMP2_active->Microtubule mTOR Autophagy Pathway LKE Lanthionine Ketimine Ester (LKE) mTORC1 mTORC1 LKE->mTORC1 inhibits ULK1 ULK1 Complex mTORC1->ULK1 inhibits Autophagosome Autophagosome Formation ULK1->Autophagosome initiates Clearance Clearance of Protein Aggregates Autophagosome->Clearance EAE Workflow start C57Bl/6 Mice immunize Immunize with MOG₃₅₋₅₅ + CFA + Pertussis Toxin start->immunize monitor Daily Monitoring & Clinical Scoring immunize->monitor treat Initiate Treatment (LKE vs. Vehicle) at Onset of Signs monitor->treat analyze Endpoint Analysis (Clinical Score, Histology, Immunology) treat->analyze end Results analyze->end

References

An In-Depth Technical Guide on the Biosynthesis of Lanthionine Ketimine via the Transsulfuration Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanthionine ketimine (LK) is a naturally occurring sulfur-containing amino acid metabolite found predominantly in the mammalian brain and central nervous system.[1] Emerging research has highlighted its potential neuroprotective and therapeutic properties, sparking interest in its biosynthesis and pharmacological applications. This technical guide provides a comprehensive overview of the biosynthesis of lanthionine ketimine through an offshoot of the transsulfuration pathway, detailing the enzymatic reactions, quantitative data, and experimental protocols relevant to its study.

Core Biosynthetic Pathway

The biosynthesis of lanthionine ketimine involves a two-step enzymatic process that diverges from the canonical transsulfuration pathway. This alternative route utilizes enzymes with broad substrate specificities to produce lanthionine, which is subsequently converted to lanthionine ketimine.

Step 1: Lanthionine Synthesis by Cystathionine β-Synthase (CβS)

The initial step is the formation of lanthionine, catalyzed by the enzyme cystathionine β-synthase (CβS, EC 4.2.1.22). In its primary role in the transsulfuration pathway, CβS condenses homocysteine and serine to form cystathionine. However, CβS can also catalyze the condensation of L-cysteine with L-serine, or alternatively, the condensation of two L-cysteine molecules to produce lanthionine.[1]

Step 2: Lanthionine Ketimine Formation by Glutamine Transaminase K (GTK)

The lanthionine produced in the first step serves as a substrate for glutamine transaminase K (GTK, EC 2.6.1.64), also known as kynurenine aminotransferase I (KAT-I).[2] GTK is a pyridoxal 5'-phosphate (PLP)-dependent enzyme with broad substrate specificity.[3] It catalyzes the transamination of lanthionine, using an α-keto acid as an amino group acceptor, to form an unstable α-keto acid intermediate. This intermediate then undergoes a spontaneous intramolecular cyclization and dehydration to yield the stable cyclic imino acid, lanthionine ketimine.[4]

Quantitative Data

Quantitative analysis of lanthionine ketimine and its precursors is crucial for understanding its physiological roles and for the development of related therapeutics.

AnalyteTissue/SampleConcentrationReference
Lanthionine Ketimine (LK)Human Cerebral Cortex1.1 ± 0.3 nmol/g[3]
Cystathionine Ketimine (CK)Human Cerebral Cortex2.3 ± 0.8 nmol/g[3]

Signaling Pathways and Experimental Workflows

Biosynthesis of Lanthionine Ketimine

The following diagram illustrates the enzymatic conversion of cysteine and serine to lanthionine ketimine via the transsulfuration pathway.

cluster_transsulfuration Transsulfuration Pathway Offshoot cluster_transamination Transamination and Cyclization L-Cysteine L-Cysteine Cystathionine_beta-Synthase Cystathionine β-Synthase (CβS) L-Cysteine->Cystathionine_beta-Synthase L-Serine L-Serine L-Serine->Cystathionine_beta-Synthase Lanthionine Lanthionine Glutamine_Transaminase_K Glutamine Transaminase K (GTK) Lanthionine->Glutamine_Transaminase_K Cystathionine_beta-Synthase->Lanthionine alpha-Keto_acid α-Keto acid alpha-Keto_acid->Glutamine_Transaminase_K Amino_acid Amino acid Lanthionine_Ketimine Lanthionine_Ketimine Glutamine_Transaminase_K->Amino_acid Glutamine_Transaminase_K->Lanthionine_Ketimine

Biosynthesis of Lanthionine Ketimine.
Experimental Workflow for LK Quantification

This diagram outlines a typical workflow for the quantification of lanthionine ketimine from biological samples.

Sample_Homogenization 1. Sample Homogenization (e.g., Brain Tissue) Protein_Precipitation 2. Protein Precipitation (e.g., with Acid) Sample_Homogenization->Protein_Precipitation Derivatization 3. Derivatization (e.g., with PITC) Protein_Precipitation->Derivatization HPLC_Separation 4. HPLC Separation (Reversed-Phase) Derivatization->HPLC_Separation UV_Detection 5. UV Detection (e.g., at 380 nm) HPLC_Separation->UV_Detection Quantification 6. Quantification UV_Detection->Quantification

Workflow for LK Quantification.

Experimental Protocols

Chemical Synthesis of Lanthionine Ketimine

This protocol describes the synthesis of lanthionine ketimine from L-cysteine and 3-bromopyruvic acid.[1]

Materials:

  • L-cysteine hydrochloride

  • 3-Bromopyruvic acid

  • Deionized water

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Filtration apparatus

  • Lyophilizer

Procedure:

  • Prepare separate aqueous solutions of L-cysteine hydrochloride and 3-bromopyruvic acid.

  • Slowly add the L-cysteine hydrochloride solution to the stirring 3-bromopyruvic acid solution at room temperature.

  • A precipitate will form. Continue stirring for a designated time (e.g., 1-2 hours) to ensure the reaction goes to completion.

  • Collect the precipitate by filtration.

  • Wash the precipitate thoroughly with deionized water to remove any unreacted starting materials and byproducts.

  • Dry the precipitate, for example, by lyophilization.

  • The dried lanthionine ketimine can be resolubilized in an aqueous medium by slow titration with a base such as NaOH.

Expression and Purification of Recombinant Human Cystathionine β-Synthase (CβS)

This protocol provides a general method for the expression and purification of recombinant human CβS, which can be adapted from various published procedures.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the human CβS gene

  • Luria-Bertani (LB) broth and agar plates with appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., containing Tris-HCl, NaCl, and protease inhibitors)

  • Sonication or other cell disruption equipment

  • Centrifuge

  • Affinity chromatography resin (e.g., Ni-NTA for His-tagged protein)

  • Wash and elution buffers for chromatography

  • Dialysis tubing and buffer

Procedure:

  • Transform the CβS expression vector into a suitable E. coli strain.

  • Grow a starter culture and then inoculate a larger volume of LB broth.

  • Induce protein expression with an appropriate concentration of IPTG when the culture reaches a suitable optical density (e.g., OD600 of 0.6-0.8).

  • Continue to grow the culture for a specified time at a reduced temperature (e.g., 18-25°C) to enhance soluble protein expression.

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in lysis buffer and disrupt the cells (e.g., by sonication).

  • Clarify the lysate by centrifugation to remove cell debris.

  • Apply the supernatant to the equilibrated affinity chromatography column.

  • Wash the column with wash buffer to remove non-specifically bound proteins.

  • Elute the CβS protein with elution buffer.

  • Analyze the fractions by SDS-PAGE to assess purity.

  • Pool the pure fractions and dialyze against a suitable storage buffer.

Cystathionine β-Synthase (CβS) Activity Assay (H₂S Production)

While not a direct measure of lanthionine synthesis, this common assay measures a side reaction of CβS that is indicative of its activity with cysteine.

Principle: This assay measures the production of hydrogen sulfide (H₂S) from the CβS-catalyzed condensation of two cysteine molecules. The H₂S produced is then quantified using a lead sulfide precipitation method or a fluorescent probe.

Materials:

  • Purified CβS enzyme

  • L-cysteine

  • Pyridoxal 5'-phosphate (PLP)

  • Reaction buffer (e.g., Tris-HCl, pH 8.0)

  • Lead acetate solution or a fluorescent H₂S probe

  • Spectrophotometer or fluorometer

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, PLP, and L-cysteine.

  • Pre-incubate the mixture at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the purified CβS enzyme.

  • Incubate the reaction for a set period.

  • Stop the reaction (e.g., by adding trichloroacetic acid).

  • Detect the H₂S produced. For the lead sulfide method, add lead acetate and measure the absorbance of the resulting precipitate. For fluorescent methods, follow the probe manufacturer's instructions.

  • Calculate the enzyme activity based on a standard curve.

Glutamine Transaminase K (GTK) Activity Assay

This protocol outlines a general method for assaying GTK activity, which can be adapted for lanthionine as a substrate.

Principle: The assay measures the formation of the α-keto acid product of the transamination reaction. The product can be detected by derivatization with 2,4-dinitrophenylhydrazine (DNPH), which forms a colored hydrazone that can be measured spectrophotometrically.[3]

Materials:

  • Purified GTK enzyme

  • Lanthionine

  • An α-keto acid amino group acceptor (e.g., α-ketoglutarate)

  • Pyridoxal 5'-phosphate (PLP)

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

  • 2,4-Dinitrophenylhydrazine (DNPH) in HCl

  • Sodium hydroxide (NaOH) solution

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, PLP, lanthionine, and the α-keto acid acceptor.

  • Pre-incubate the mixture at 37°C.

  • Initiate the reaction by adding the purified GTK enzyme.

  • Incubate for a defined time.

  • Stop the reaction and derivatize the α-keto acid product by adding DNPH solution.

  • After a further incubation, add NaOH to develop the color.

  • Measure the absorbance at the appropriate wavelength (e.g., 430 nm).

  • Determine the amount of product formed using a standard curve of the expected α-keto acid.

HPLC Analysis of Lanthionine Ketimine with PITC Derivatization

This protocol describes a method for the quantification of lanthionine ketimine in biological samples using pre-column derivatization with phenylisothiocyanate (PITC) followed by reversed-phase HPLC.

Materials:

  • Sample extract containing lanthionine ketimine

  • Phenylisothiocyanate (PITC)

  • Derivatization buffer (e.g., ethanol:water:triethylamine:PITC)

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile phase A (e.g., aqueous acetate buffer)

  • Mobile phase B (e.g., acetonitrile)

  • Lanthionine ketimine standard

Procedure:

  • Sample Preparation: Homogenize the biological tissue and precipitate proteins using a suitable acid (e.g., perchloric acid). Centrifuge and collect the supernatant.

  • Derivatization:

    • Dry an aliquot of the supernatant.

    • Add the derivatization buffer containing PITC.

    • Incubate at room temperature to allow the reaction to complete.

    • Dry the sample again to remove excess reagent.

    • Reconstitute the derivatized sample in the initial mobile phase.

  • HPLC Analysis:

    • Inject the derivatized sample onto the C18 column.

    • Elute the PITC-derivatized lanthionine ketimine using a gradient of mobile phase A and B.

    • Monitor the absorbance at a wavelength of 254 nm.

  • Quantification:

    • Generate a standard curve by derivatizing and analyzing known concentrations of lanthionine ketimine standard.

    • Determine the concentration of lanthionine ketimine in the sample by comparing its peak area to the standard curve.

Conclusion

The biosynthesis of lanthionine ketimine represents a fascinating intersection of the transsulfuration pathway and amino acid metabolism. Understanding the enzymes and reactions involved is critical for elucidating its physiological significance and for harnessing its therapeutic potential. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate this promising endogenous metabolite. As research in this area continues, a more detailed picture of the regulation of LK biosynthesis and its role in health and disease will undoubtedly emerge.

References

Spectroscopic Characterization of 3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid is a heterocyclic compound with potential applications in medicinal chemistry and drug development. Its structure, incorporating a dihydrothiazine ring with two carboxylic acid moieties, suggests a range of chemical properties and potential biological activities. A thorough spectroscopic characterization is fundamental to confirming its molecular structure, assessing its purity, and understanding its chemical behavior. This guide provides a detailed overview of the expected spectroscopic features of this compound using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Properties

PropertyValue
Molecular Formula C₆H₇NO₄S[1][2]
Molecular Weight 189.19 g/mol [1][2]
IUPAC Name This compound[1]
CAS Number 86360-62-5[1]

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12-13Broad Singlet2H-COOH
~7.0-8.0Broad Singlet1H-NH
~6.5Singlet1HC=CH
~4.0Triplet1H-CH(COOH)-
~3.2Doublet of Doublets2H-S-CH₂-

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~172-COOH (C3)
~168-COOH (C5)
~130=C-COOH
~120=CH-S
~55-CH(COOH)-
~30-S-CH₂-
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected FT-IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3300-2500Strong, BroadO-H StretchCarboxylic Acid
3350-3310MediumN-H StretchSecondary Amine
3100-3000MediumC-H StretchAlkene (sp²)
3000-2850MediumC-H StretchAlkane (sp³)
~1710StrongC=O StretchCarboxylic Acid
1680-1640MediumC=C StretchAlkene
1335-1250StrongC-N StretchAromatic-like Amine
1320-1000StrongC-O StretchCarboxylic Acid
910-665Strong, BroadN-H WagSecondary Amine
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electrospray Ionization (ESI) would be a suitable technique.

Expected Mass Spectrometry Data

Ionization ModeExpected m/zIon
ESI (+)190.0171[M+H]⁺
ESI (-)188.0022[M-H]⁻

Experimental Protocols

NMR Spectroscopy

¹H and ¹³C NMR Spectroscopy Protocol

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be performed to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR due to the low natural abundance of ¹³C.

  • Data Processing: Process the acquired Free Induction Decay (FID) using Fourier transformation. Phase and baseline correct the spectrum. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

FT-IR Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Protocol

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup: Ensure the ATR crystal is clean before sample placement.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be collected and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is generated.

Mass Spectrometry

Electrospray Ionization (ESI) Mass Spectrometry Protocol

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute an aliquot of this solution to the low µg/mL or ng/mL range.

  • Instrument Setup: The mass spectrometer is coupled to a liquid chromatography system or a direct infusion pump. The ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) are optimized for the analyte.

  • Data Acquisition: The sample solution is introduced into the ESI source. The mass analyzer is set to scan a relevant m/z range to detect the protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions.

  • Data Analysis: The resulting mass spectrum is analyzed to determine the mass-to-charge ratio of the molecular ion and any significant fragment ions.

Workflow and Visualization

The following diagram illustrates a general workflow for the spectroscopic characterization of a novel chemical compound.

Spectroscopic_Characterization_Workflow cluster_synthesis Compound Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_nmr_details Detailed NMR Analysis cluster_analysis Data Analysis & Structure Confirmation Synthesis Synthesis of Target Compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (Molecular Weight Confirmation) Purification->MS IR FT-IR Spectroscopy (Functional Group Identification) Purification->IR NMR NMR Spectroscopy (Structural Elucidation) Purification->NMR Data_Integration Integration of All Spectroscopic Data MS->Data_Integration IR->Data_Integration H_NMR 1H NMR NMR->H_NMR C_NMR 13C NMR NMR->C_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) (Connectivity Analysis) H_NMR->TwoD_NMR C_NMR->TwoD_NMR TwoD_NMR->Data_Integration Structure_Confirmation Final Structure Confirmation Data_Integration->Structure_Confirmation

General workflow for spectroscopic characterization.

References

The Discovery and Isolation of Lanthionine Ketimine from Bovine Brain: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanthionine Ketimine (LK) is an endogenous sulfur-containing amino acid metabolite identified in the mammalian central nervous system.[1] Initially considered a metabolic byproduct, recent research has illuminated its significant neurotrophic and neuroprotective properties, sparking interest in its potential as a therapeutic agent for neurodegenerative diseases.[2][3] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Lanthionine Ketimine from bovine brain tissue. It details the experimental protocols for membrane preparation, radioligand binding assays, and the identification of its binding partners. Furthermore, this document summarizes key quantitative data and visualizes the biosynthetic and signaling pathways associated with this intriguing molecule.

Discovery and Biosynthesis

Lanthionine Ketimine was first identified as a natural metabolite in the bovine brain by Dorianno Cavallini and his colleagues.[1] It is formed through the transsulfuration pathway, where the enzyme cystathionine-β-synthase, in an alternative reaction, condenses two molecules of cysteine to form lanthionine.[1][2] Subsequently, lanthionine undergoes transamination, catalyzed by glutamine transaminase K, to yield the cyclic thioether, Lanthionine Ketimine.[4]

G cluster_transsulfuration Transsulfuration Pathway (Alternative Reaction) cluster_transamination Transamination Cysteine1 L-Cysteine CBS Cystathionine-β-synthase (CβS) Cysteine1->CBS Cysteine2 L-Cysteine Cysteine2->CBS Lanthionine Lanthionine GTK Glutamine Transaminase K (GTK) Lanthionine->GTK Lanthionine->GTK CBS->Lanthionine alpha_amino α-amino acid GTK->alpha_amino LK_precursor α-keto acid precursor GTK->LK_precursor alpha_keto α-keto acid alpha_keto->GTK LK Lanthionine Ketimine (LK) LK_precursor->LK Intramolecular cyclization & dehydration G cluster_prep Preparation cluster_binding_elution Binding and Elution cluster_analysis Analysis BovineBrain Bovine Brain Extract Incubation Incubate Extract with LK-Agarose BovineBrain->Incubation LK_Agarose LK-derivatized Agarose Matrix LK_Agarose->Incubation Wash Wash to Remove Non-specific Binders Incubation->Wash Elution Elute with Free LK Wash->Elution Proteomics Mass Spectrometry-assisted Protein Microsequencing Elution->Proteomics Identification Identification of Binding Partners (CRMP2, STXBP1, LanCL1) Proteomics->Identification G cluster_key Key LK Lanthionine Ketimine (or LKE derivative) mTORC1 mTORC1 LK->mTORC1 Inhibition Autophagy Autophagy mTORC1->Autophagy Inhibition Activation Activation Inhibition Inhibition Activation_arrow Inhibition_arrow p1 ---> p2 ---T

References

Lanthionine Ketimine Derivatives: A Deep Dive into their Neurotrophic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Lanthionine ketimine (LK) and its derivatives, particularly the cell-permeable lanthionine ketimine ethyl ester (LKE), have emerged as promising compounds with significant neurotrophic and neuroprotective properties.[1] This technical guide provides a comprehensive overview of the current understanding of LK derivatives, focusing on their mechanism of action, experimental validation, and potential therapeutic applications in neurodegenerative diseases. This document details the key signaling pathways involved, provides structured quantitative data from seminal studies, and outlines detailed experimental protocols for researchers seeking to investigate these compounds further.

Introduction

Lanthionine ketimine is a naturally occurring sulfur-containing amino acid metabolite found in the mammalian brain.[2] While its endogenous function is still under investigation, synthetic derivatives have been shown to exert potent neurotrophic effects, promoting neuronal survival, neurite outgrowth, and offering protection against various neurotoxic insults.[3][4] These properties have positioned LK derivatives as attractive candidates for the development of novel therapeutics for a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and spinal cord injury.[2][5]

Mechanism of Action: Key Signaling Pathways

The neurotrophic effects of lanthionine ketimine derivatives are believed to be mediated through interactions with key intracellular signaling pathways that regulate neuronal structure and function. Two prominent pathways have been identified: the Collapsin Response Mediator Protein 2 (CRMP2) pathway and the mTOR pathway.

CRMP2 Signaling Pathway

CRMP2 is a crucial protein involved in axonal guidance, neurite outgrowth, and microtubule dynamics.[6] Lanthionine ketimine has been shown to bind to CRMP2, modulating its activity and influencing cytoskeletal organization.[7] It is proposed that by interacting with CRMP2, LK derivatives can promote neuronal process extension and stability.

CRMP2_Signaling_Pathway LKE Lanthionine Ketimine Ester (LKE) CRMP2 CRMP2 LKE->CRMP2 Binds to Tubulin Tubulin Dimers CRMP2->Tubulin Promotes Polymerization Microtubule Microtubule Assembly (Neurite Outgrowth) Tubulin->Microtubule

Figure 1: LKE interaction with the CRMP2 signaling pathway.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival.[8] Studies have indicated that LKE can stimulate autophagy, a cellular recycling process, by modulating the mTORC1 signaling pathway.[3] This action is thought to contribute to the neuroprotective effects of LKE by clearing aggregated proteins and damaged organelles.

mTOR_Signaling_Pathway LKE Lanthionine Ketimine Ester (LKE) mTORC1 mTORC1 Complex LKE->mTORC1 Inhibits Autophagy Autophagy mTORC1->Autophagy Inhibition of Inhibition (Activation) Neuroprotection Neuroprotection Autophagy->Neuroprotection

Figure 2: LKE-mediated modulation of the mTOR signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative findings from in vitro and in vivo studies investigating the neurotrophic potential of lanthionine ketimine derivatives.

Table 1: In Vitro Neuroprotective Effects of LKE
Cell LineInsultLKE ConcentrationOutcomeReference
SH-SY5YSpontaneous cell death10-100 µMDose-dependent reduction in cell death[1][9]
SH-SY5YGlutamate Excitotoxicity50 µMSignificant reduction in cell death and reactive oxygen species[1][9]
Primary Cerebellar Granule NeuronsSpontaneous cell death10-100 µMDose-dependent reduction in cell death[1][9]
Table 2: In Vitro Neuritogenic Effects of LKE
Cell LineLKE ConcentrationOutcomeReference
Undifferentiated SH-SY5Y10-100 µMIncreased neurite number and length[1][9]
Primary Neurons10-100 µMIncreased process numbers and lengths[1][9]
Table 3: In Vivo Efficacy of LKE in a Mouse Model of Alzheimer's Disease (3xTg-AD)
TreatmentCognitive OutcomePathological OutcomeReference
LKESubstantially diminished cognitive declineReduced amyloid-β deposition and phospho-Tau accumulation; Reduced microglial density[5]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of lanthionine ketimine derivatives.

Synthesis of Lanthionine Ketimine Ethyl Ester (LKE)

A common method for synthesizing LKE involves the condensation of L-cysteine ethyl ester hydrochloride with 3-bromopyruvic acid in an aqueous solution.[10]

LKE_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification Cysteine L-cysteine ethyl ester HCl Condensation Condensation in Water Cysteine->Condensation Bromopyruvic 3-Bromopyruvic Acid Bromopyruvic->Condensation Filtration Filtration Condensation->Filtration Washing Aqueous Washing Filtration->Washing Drying Drying Washing->Drying Product LKE Product Drying->Product

References

Lanthionine Ketimine: A Pivotal Modulator of Central Nervous System Metabolism and a Promising Therapeutic Target

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Lanthionine Ketimine (LK) is an endogenous sulfur-containing amino acid metabolite found in the mammalian central nervous system (CNS). Historically considered a metabolic byproduct of the transsulfuration pathway, emerging evidence has repositioned LK and its synthetic cell-permeable derivative, Lanthionine Ketimine Ethyl Ester (LKE), as critical players in CNS homeostasis and neuroprotection. This technical guide provides a comprehensive overview of LK's role in CNS metabolism, its mechanisms of action, and its therapeutic potential. We present quantitative data on its effects, detailed experimental protocols for its study, and visual representations of its associated signaling pathways to serve as a valuable resource for the scientific community.

Introduction

Lanthionine Ketimine is a naturally occurring cyclic thioether synthesized in the brain from Lanthionine, which itself is an alternative product of the transsulfuration pathway enzyme cystathionine-β-synthase (CβS).[1][2] While present at nanomolar concentrations in the brain, LK exhibits high-affinity binding to neuronal membranes, suggesting a specific biological role.[2] Its synthetic, more bioavailable derivative, Lanthionine Ketimine Ethyl Ester (LKE), has demonstrated potent neurotrophic, neuroprotective, and anti-inflammatory properties in a variety of in vitro and in vivo models of neurological disease, positioning it as a promising lead compound for drug development.[3][4]

Biosynthesis and Endogenous Levels

LK is formed through a series of enzymatic reactions originating from the transsulfuration pathway.

Biosynthesis Pathway

The synthesis of LK begins with the CβS-catalyzed condensation of two molecules of cysteine to form lanthionine, or the condensation of cysteine and serine.[1] Subsequently, lanthionine undergoes transamination, a reaction catalyzed by glutamine transaminase K (GTK), also known as kynurenine aminotransferase-1 (KAT-1), to yield an intermediate that spontaneously cyclizes to form Lanthionine Ketimine.[5][6]

Cysteine Cysteine CBS Cystathionine-β-synthase (CβS) Cysteine->CBS Serine Serine Serine->CBS Lanthionine Lanthionine GTK Glutamine Transaminase K (GTK/KAT-1) Lanthionine->GTK LK Lanthionine Ketimine CBS->Lanthionine GTK->LK

Fig 1. Biosynthesis of Lanthionine Ketimine.
Quantitative Data on Endogenous Levels and Binding

The following table summarizes key quantitative data regarding the endogenous presence and binding characteristics of Lanthionine Ketimine in the mammalian brain.

ParameterValueSpecies/TissueReference(s)
Concentration ~1 nmol/g tissueMammalian Brain[2]
Binding Affinity (Kd) 58 ± 14 nMBovine Brain Membranes[2]
Binding Site Concentration 260 ± 12 fmol/mg proteinBovine Brain Membranes[7]

Mechanisms of Action

The neuroprotective and neurotrophic effects of LK and LKE are attributed to their interaction with several key intracellular proteins and modulation of critical signaling pathways.

Interaction with Collapsin Response Mediator Protein 2 (CRMP2)

A primary binding partner of LK is Collapsin Response Mediator Protein 2 (CRMP2), a protein crucial for neuronal development, axonal guidance, and microtubule dynamics.[3] LK's interaction with CRMP2 is thought to modulate its function, influencing neurite outgrowth and providing neuroprotection.[3] LKE has been shown to alter the phosphorylation state of CRMP2, a key regulatory mechanism for its activity.[3]

Modulation of the mTORC1 Signaling Pathway

LKE has been demonstrated to stimulate autophagy by inhibiting the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[8][9] This effect is mediated, at least in part, through its interaction with CRMP2, which appears to influence the subcellular localization of mTORC1.[8][9]

LKE Lanthionine Ketimine Ethyl Ester (LKE) CRMP2 CRMP2 LKE->CRMP2 binds mTORC1 mTORC1 CRMP2->mTORC1 delocalizes from lysosome Autophagy Autophagy mTORC1->Autophagy inhibits p70S6K p70S6K mTORC1->p70S6K phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 phosphorylates Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis promotes EIF4EBP1->Protein_Synthesis inhibits cluster_LK LK Synthesis Cysteine_HCl L-cysteine ethyl ester hydrochloride Water Water Cysteine_HCl->Water Bromopyruvic_Acid 3-bromopyruvic acid Bromopyruvic_Acid->Water Filtration Filtration & Washing Water->Filtration LK_precipitate Lanthionine Ketimine (precipitate) Filtration->LK_precipitate NaOH NaOH (titration) LK_precipitate->NaOH LK_solution Lanthionine Ketimine (solution) NaOH->LK_solution

References

The Biological Frontier of 3,4-Dihydroxy-trans-cinnamic Acid: An Initial Exploration

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 3,4-dihydroxy-trans-cinnamic acid (3,4-DHTCA), more commonly known as caffeic acid, is a ubiquitous phenolic compound synthesized by a vast array of plant species.[1] Found in everyday consumables such as coffee, fruits, vegetables, tea, and wine, this natural product has garnered significant scientific attention for its diverse pharmacological properties.[2][3] As a prominent member of the hydroxycinnamic acid subgroup of polyphenols, caffeic acid's biological activities are largely attributed to its potent antioxidant capabilities, stemming from its unique chemical structure.[1][2] This technical guide provides a comprehensive overview of the initial studies on the biological activity of 3,4-DHTCA, presenting key quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways involved.

Core Biological Activities and Quantitative Data

Initial research has illuminated the multifaceted therapeutic potential of 3,4-DHTCA, primarily focusing on its antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[3] These activities are underpinned by its ability to modulate various cellular and molecular pathways.

Antioxidant Activity

The hallmark of caffeic acid's biological profile is its profound antioxidant activity. Its chemical structure, featuring a catechol group and an α,β-unsaturated carboxylic acid chain, enables it to effectively scavenge a variety of oxidizing radicals.[1] This capacity to neutralize free radicals is central to its protective effects against oxidative stress-related damage.

Anticancer Properties

Extensive in vitro studies have demonstrated the cytotoxic effects of caffeic acid against a range of cancer cell lines. Its anticancer mechanisms are multifaceted, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and cell cycle arrest.[4][5] The efficacy of caffeic acid as a cytotoxic agent is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of cancer cell growth.

Table 1: IC50 Values of 3,4-Dihydroxy-trans-cinnamic Acid (Caffeic Acid) in Various Cancer Cell Lines

Cancer TypeCell LineIC50 Value (µM)Incubation Time (hours)
Lung CancerA54925Not Specified
Pancreatic CancerAsPC142.47Not Specified
Pancreatic CancerBxPC346.58Not Specified
FibrosarcomaHT-108030Not Specified
Breast CancerMDA-MB-231151Not Specified
Cervical CancerHeLa~200024
Cervical CancerCaSki220 ± 18.0324
Cervical CancerSiHa157 ± 15.2824
Cervical CancerC33A40 ± 3.2124
Prostate CancerPC-39.0Not Specified
Prostate CancerLNCaP11.5Not Specified
Colon CancerHT-29>80Up to 96

Data compiled from multiple sources.[4][6]

Anti-inflammatory Effects

Caffeic acid exhibits significant anti-inflammatory properties by modulating key inflammatory pathways.[3] It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes involved in the inflammatory response.[5] For instance, studies on human keratinocyte cell lines have shown that related hydroxycinnamic acids can reduce the secretion and mRNA expression levels of interleukins (IL-6, IL-8) and various chemokines.[7][8] This is achieved, in part, through the inhibition of signaling pathways such as NF-κB.[7]

Neuroprotective Potential

Emerging research highlights the neuroprotective effects of caffeic acid, suggesting its potential in mitigating the progression of neurodegenerative diseases like Alzheimer's and Parkinson's.[9] Its neuroprotective mechanisms are linked to its ability to reduce oxidative stress and inflammation within the brain. Studies have shown that caffeic acid can protect neurons from amyloid-beta-induced toxicity by inhibiting the elevation of cytosolic calcium concentration, glutamate release, reactive oxygen species (ROS) generation, and caspase-3 activation.[10]

Experimental Protocols

The following sections detail the methodologies for key experiments used to evaluate the biological activities of 3,4-DHTCA.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM, RPMI-1640)

  • 3,4-DHTCA stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of 3,4-DHTCA for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle control (solvent only).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Dissolution: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[6]

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC binding buffer

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells after treatment and wash with cold PBS.

  • Staining: Resuspend the cell pellet in Annexin V-FITC binding buffer. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.[4]

Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample and assess changes in their expression levels.

Materials:

  • Cell lysates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary and HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse treated cells and determine the protein concentration.

  • SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest, followed by an HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[6]

Antioxidant Capacity Assessment: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound.

Materials:

  • 3,4-DHTCA solutions of varying concentrations

  • DPPH solution in methanol

  • Spectrophotometer

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing the DPPH solution and different concentrations of 3,4-DHTCA.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

  • Calculation: The scavenging activity is calculated as the percentage of DPPH discoloration. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.[11]

Key Signaling Pathways Modulated by 3,4-DHTCA

The biological activities of 3,4-DHTCA are mediated through its interaction with several key intracellular signaling pathways.

G cluster_stimuli External Stimuli cluster_pathways Signaling Pathways cluster_effects Cellular Effects Inflammatory\nStimuli Inflammatory Stimuli NF-kB NF-kB Inflammatory\nStimuli->NF-kB Carcinogens Carcinogens MAPK MAPK Carcinogens->MAPK STAT3 STAT3 Carcinogens->STAT3 Inflammation Inflammation NF-kB->Inflammation Proliferation Proliferation MAPK->Proliferation STAT3->Proliferation Apoptosis Apoptosis DHTCA 3,4-DHTCA DHTCA->NF-kB Inhibition DHTCA->MAPK Inhibition DHTCA->STAT3 Inhibition DHTCA->Apoptosis Induction G Start Start Cell_Culture Seed Cancer Cells in 96-well plate Start->Cell_Culture Treatment Treat with varying concentrations of 3,4-DHTCA Cell_Culture->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Incubation Incubate for 4 hours (Formazan formation) MTT_Addition->Formazan_Incubation Solubilization Add Solubilizing Agent Formazan_Incubation->Solubilization Measurement Measure Absorbance at 570 nm Solubilization->Measurement Analysis Calculate IC50 Value Measurement->Analysis End End Analysis->End

References

Methodological & Application

Application Notes and Protocols for Lanthionine Ketimine Ester (LKE) Treatment in Alzheimer's Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Lanthionine Ketimine Ester (LKE) in preclinical Alzheimer's disease (AD) research, specifically focusing on the 3xTg-AD mouse model. The protocols outlined below are based on published studies and are intended to serve as a guide for researchers investigating the therapeutic potential of LKE.

Introduction

Lanthionine Ketimine (LK) is a naturally occurring sulfur amino acid metabolite found in the brain. Its cell-permeable derivative, Lanthionine Ketimine Ester (LKE), has demonstrated significant neurotrophic, neuroprotective, and anti-inflammatory properties in various models of neurodegenerative diseases.[1][2] In the context of Alzheimer's disease, studies using the 3xTg-AD mouse model have shown that LKE treatment can mitigate cognitive decline and reduce the pathological hallmarks of the disease, including amyloid-beta (Aβ) deposition and hyperphosphorylated tau accumulation.[1] The proposed mechanism of action involves the modulation of collapsin response mediator protein 2 (CRMP2), a protein involved in microtubule dynamics and axonal transport, as well as the stimulation of autophagy.[1][2]

Data Presentation: Summary of LKE Efficacy in 3xTg-AD Mice

The following tables summarize the key quantitative findings from studies investigating the effects of chronic LKE treatment in the 3xTg-AD mouse model.

Behavioral Outcome (Cognitive Function)Treatment GroupResultStatistical Significance
Morris Water Maze 3xTg-AD + VehicleImpaired spatial learning and memory-
(Escape Latency)3xTg-AD + LKESignificantly improved performancep < 0.05
Wild-TypeNormal performance-
Y-Maze 3xTg-AD + VehicleReduced spontaneous alternation-
(Spontaneous Alternation)3xTg-AD + LKEIncreased spontaneous alternationp < 0.05
Wild-TypeNormal alternation-
Neuropathological OutcomeTreatment GroupResultStatistical Significance
Amyloid-β Plaque Burden 3xTg-AD + VehicleHigh Aβ plaque load in hippocampus and cortex-
(Immunohistochemistry)3xTg-AD + LKESubstantial reduction in Aβ depositionp < 0.01
Phospho-Tau Levels (AT8) 3xTg-AD + VehicleElevated levels of hyperphosphorylated tau-
(Immunohistochemistry)3xTg-AD + LKESignificant decrease in phospho-tau accumulationp < 0.05
Microglial Activation (Iba1) 3xTg-AD + VehicleIncreased density of activated microglia-
(Immunohistochemistry)3xTg-AD + LKEReduced density of Iba1-positive microgliap < 0.05
CRMP2 Phosphorylation 3xTg-AD + VehicleAltered CRMP2 phosphorylation state-
(Western Blot)3xTg-AD + LKENormalization of CRMP2 phosphorylationp < 0.05

Mandatory Visualizations

LKE_Signaling_Pathway LKE Lanthionine Ketimine Ester (LKE) CRMP2 CRMP2 (Collapsin Response Mediator Protein 2) LKE->CRMP2 Binds to pCRMP2 p-CRMP2 (Phosphorylated) LKE->pCRMP2 Reduces phosphorylation mTORC1 mTORC1 LKE->mTORC1 Inhibits Microglia Activated Microglia LKE->Microglia Reduces activation Microtubule Microtubule Stability & Axonal Transport CRMP2->Microtubule Promotes pCRMP2->Microtubule Inhibits Neuroprotection Neuroprotection & Cognitive Improvement Microtubule->Neuroprotection Autophagy Autophagy mTORC1->Autophagy Inhibits Abeta_Tau Aβ and Tau Clearance Autophagy->Abeta_Tau Promotes Abeta_Tau->Neuroprotection Neuroinflammation Neuroinflammation Neuroinflammation->Neuroprotection Inhibits Microglia->Neuroinflammation Drives Experimental_Workflow cluster_0 Animal Model and Treatment cluster_1 Behavioral Assessment cluster_2 Post-mortem Tissue Analysis start 3xTg-AD Mice (e.g., 6 months old) treatment Chronic LKE Administration (e.g., in chow at 100 ppm for 6 months) start->treatment control Vehicle Control start->control mwm Morris Water Maze (Spatial Learning & Memory) treatment->mwm control->mwm ymaze Y-Maze (Working Memory) mwm->ymaze tissue Brain Tissue Collection (Hippocampus & Cortex) ymaze->tissue ihc Immunohistochemistry (Aβ, p-Tau, Iba1) tissue->ihc wb Western Blot (CRMP2, p-CRMP2, Autophagy markers) tissue->wb elisa ELISA (Soluble/Insoluble Aβ levels) tissue->elisa

References

Application Notes and Protocols for Investigating Neuroprotection in Stroke Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for administering potential neuroprotective compounds, with a focus on substances that may be designated as "LKE," to investigate their efficacy in preclinical stroke models. Due to the ambiguity of the abbreviation "LKE," this document draws upon established protocols for promising neuroprotective agents with similar characteristics, namely Ligustilide (LIG) and L-kynurenine , which are actively researched in the context of ischemic stroke.

Introduction

Ischemic stroke remains a leading cause of long-term disability and mortality worldwide. Neuroprotective strategies aim to salvage threatened brain tissue in the ischemic penumbra by intervening in the pathophysiological cascade initiated by cerebral ischemia. This protocol outlines the administration of a test compound, referred to as LKE, in a rodent model of focal cerebral ischemia to assess its neuroprotective potential. The methodologies described herein are based on common practices in preclinical stroke research and can be adapted for various investigational compounds.

Experimental Models and Endpoints

The most widely used preclinical model for focal ischemic stroke is the transient Middle Cerebral Artery Occlusion (tMCAO) model in rodents, which mimics the occlusion and subsequent reperfusion seen in many human strokes. Key endpoints for assessing neuroprotection include:

  • Infarct Volume: Quantification of the extent of brain tissue damage.

  • Neurological Deficit Scoring: Behavioral tests to assess functional recovery.

  • Molecular Markers: Analysis of biomarkers associated with apoptosis, inflammation, and neuronal damage.

Detailed Experimental Protocols

Transient Middle Cerebral Artery Occlusion (tMCAO) Model in Rats

The tMCAO model induces a reproducible ischemic injury in the territory of the middle cerebral artery.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • 4-0 silicone-coated nylon monofilament

  • Heating pad to maintain body temperature

Procedure:

  • Anesthetize the rat and maintain anesthesia throughout the surgical procedure.

  • Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal ECA and the CCA.

  • Insert the 4-0 monofilament through the ECA stump and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the origin of the MCA.

  • After the desired occlusion period (e.g., 90 minutes), withdraw the filament to allow for reperfusion.

  • Suture the incision and allow the animal to recover.

Administration of LKE (Test Compound)

The route, dosage, and timing of administration are critical variables in neuroprotection studies. The following protocols are based on studies with Ligustilide and L-kynurenine.

Protocol A: Intraperitoneal (i.p.) Administration (based on L-kynurenine and Ligustilide studies)

  • Compound Preparation: Dissolve LKE in a suitable vehicle (e.g., saline, DMSO).

  • Dosage: Based on preclinical studies with similar compounds, a dose range of 20-300 mg/kg can be explored. Dose-response studies are recommended.[1][2][3]

  • Timing: Administer the first dose at the onset of reperfusion or shortly after. Subsequent doses can be administered at 24-hour intervals for a specified duration (e.g., 3 days).[1][4]

Protocol B: Intragastric (i.g.) Administration (based on Ligustilide studies)

  • Compound Preparation: Formulate LKE for oral gavage.

  • Dosage: A typical dose for Ligustilide is around 40 mg/kg.[1]

  • Timing: Administer daily following the ischemic insult.[5]

Assessment of Neuroprotective Efficacy

3.3.1. Infarct Volume Measurement

  • At a predetermined time point (e.g., 24 or 72 hours post-MCAO), euthanize the animals and harvest the brains.

  • Slice the brain into 2 mm coronal sections.

  • Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted tissue remains white.

  • Capture images of the stained sections and quantify the infarct volume using image analysis software.

3.3.2. Neurological Deficit Scoring

Perform behavioral tests at various time points post-MCAO to assess functional deficits and recovery.

  • Modified Neurological Severity Score (mNSS): This is a composite score evaluating motor, sensory, reflex, and balance functions. Scores range from 0 (normal) to 18 (maximal deficit).[6][7]

  • Bederson Scale: A simpler scale (0-3 or 0-5) that assesses forelimb flexion, resistance to lateral push, and circling behavior.[7]

  • Rotarod Test: Measures motor coordination and balance.[4]

  • Open-Field Test: Assesses locomotor activity.[4]

3.3.3. Molecular Marker Analysis

Analyze brain tissue or serum for biomarkers of neuroprotection.

  • Western Blotting: To quantify the expression of proteins involved in apoptosis (e.g., Bcl-2, Bax, Caspase-3, Caspase-9), inflammation (e.g., TNF-α, IL-6, NF-κB), and cell survival pathways (e.g., p-Akt, p-ERK).[4][8][9][10]

  • ELISA: To measure the levels of specific markers like VEGF and brain-derived neurotrophic factor (BDNF).[5][11]

  • Immunohistochemistry: To visualize the localization of specific proteins in brain sections.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison between treatment groups (e.g., Sham, Vehicle Control, LKE-treated).

Table 1: Effect of LKE on Infarct Volume

Treatment GroupNInfarct Volume (mm³)% Reduction vs. Vehicle
Sham100-
Vehicle Control10164 ± 13-
LKE (20 mg/kg)10129 ± 1921.3%
LKE (40 mg/kg)1079 ± 18*51.8%
LKE (300 mg/kg)10Significantly Reduced-

Note: Data presented here are hypothetical and based on representative findings for neuroprotective agents like high-dose aspirin and L-kynurenine.[2][3][12] A significant reduction in infarct volume is a primary indicator of neuroprotection.

Table 2: Effect of LKE on Neurological Deficit Scores (mNSS)

Treatment GroupNmNSS Score (24h)mNSS Score (72h)mNSS Score (5 days)
Sham10000
Vehicle Control1012.5 ± 1.210.8 ± 1.5Significantly Higher
LKE (10 mg/kg)109.8 ± 1.07.5 ± 1.1Significantly Lower
LKE (20 mg/kg)108.5 ± 0.9 6.2 ± 0.8Significantly Lower

Note: Data are hypothetical and based on typical outcomes.[4][7] Lower mNSS scores in the LKE-treated groups would indicate improved neurological function.

Table 3: Effect of LKE on Molecular Markers (Fold Change vs. Vehicle)

MarkerLKE TreatmentFold ChangePathway
p-AktIncreasedPro-survival
Bcl-2/Bax ratioIncreasedAnti-apoptotic
Cleaved Caspase-3DecreasedPro-apoptotic
TNF-αDecreasedPro-inflammatory
IL-6DecreasedPro-inflammatory
NF-κBDecreasedPro-inflammatory

Note: This table summarizes the expected changes in key molecular markers based on the known mechanisms of neuroprotective agents like Ligustilide.[8][9]

Visualization of Pathways and Workflows

Experimental Workflow

G cluster_pre Pre-Experiment cluster_exp Experiment Day cluster_post Post-Experiment Animal_Acclimatization Animal Acclimatization MCAO_Surgery tMCAO Surgery Animal_Acclimatization->MCAO_Surgery LKE_Admin LKE Administration (at reperfusion) MCAO_Surgery->LKE_Admin Neuro_Assess Neurological Assessment (24h, 72h, etc.) LKE_Admin->Neuro_Assess Euthanasia Euthanasia & Brain Harvest Neuro_Assess->Euthanasia Infarct_Analysis Infarct Volume Analysis Euthanasia->Infarct_Analysis Molecular_Analysis Molecular Marker Analysis Euthanasia->Molecular_Analysis

Caption: Experimental workflow for assessing the neuroprotective effects of LKE in a rodent stroke model.

Signaling Pathway Potentially Modulated by LKE (Ligustilide Example)

G cluster_stroke Ischemic Stroke cluster_lke LKE (Ligustilide) Intervention cluster_pathways Cellular Pathways cluster_outcome Outcome Ischemia Ischemia/Reperfusion TLR4_Prx6 TLR4/Prx6 Signaling Ischemia->TLR4_Prx6 activates Apoptosis Apoptosis Ischemia->Apoptosis induces LKE LKE (Ligustilide) PI3K_Akt PI3K/Akt Pathway LKE->PI3K_Akt activates LKE->TLR4_Prx6 inhibits PI3K_Akt->Apoptosis inhibits Inflammation Neuroinflammation TLR4_Prx6->Inflammation promotes Neuroprotection Neuroprotection Apoptosis->Neuroprotection reduction leads to Inflammation->Neuroprotection reduction leads to

Caption: Potential signaling pathways modulated by LKE (Ligustilide) to confer neuroprotection in ischemic stroke.[1][8][9]

Kynurenine Pathway in Ischemic Stroke

G cluster_stroke Ischemic Stroke cluster_pathway Kynurenine Pathway cluster_outcome Neuronal Outcome Ischemia Ischemic Insult Tryptophan Tryptophan Ischemia->Tryptophan upregulates pathway L_Kynurenine L-Kynurenine (LKE) Tryptophan->L_Kynurenine Kynurenic_Acid Kynurenic Acid (KYNA) (Neuroprotective) L_Kynurenine->Kynurenic_Acid converted to Quinolinic_Acid Quinolinic Acid (QUIN) (Neurotoxic) L_Kynurenine->Quinolinic_Acid can lead to Neuron Neuron Kynurenic_Acid->Neuron protects Quinolinic_Acid->Neuron damages

Caption: The dual role of the kynurenine pathway in ischemic stroke, where L-kynurenine (a potential LKE) is a key intermediate.[13][14][15]

References

Application Notes and Protocols for Studying the Interaction of Lanthionine Ketimine with CRMP2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the interaction between Lanthionine Ketimine (LK) and its cell-permeable ester, Lanthionine Ketimine Ethyl Ester (LKE), with the Collapsin Response Mediator Protein 2 (CRMP2). This interaction is of significant interest in the field of neuroscience and drug development due to its potential therapeutic implications in various neurological disorders.[1][2][3]

Introduction to Lanthionine Ketimine and CRMP2

Lanthionine Ketimine (LK) is an endogenous sulfur-containing amino acid metabolite found in the mammalian brain.[4] Its synthetic, cell-penetrating derivative, Lanthionine Ketimine-5-ethyl ester (LKE), has demonstrated neurotrophic and neuroprotective properties.[4][5] One of the key binding partners of LK and LKE is the Collapsin Response Mediator Protein 2 (CRMP2), a phosphoprotein highly expressed in the nervous system.[1]

CRMP2 plays a crucial role in neuronal development, including axon guidance and neurite outgrowth, through its interaction with tubulin and other cytoskeletal components.[1] The function of CRMP2 is tightly regulated by phosphorylation.[1][6] Dysregulation of CRMP2 activity and phosphorylation has been implicated in the pathophysiology of several neurodegenerative diseases and psychiatric disorders.[6][7] LK and LKE have been shown to modulate CRMP2 function by altering its phosphorylation state and its interaction with other proteins, making this pathway a promising target for therapeutic intervention.[8][9][10]

Key Applications

  • Confirmation of LK/LKE-CRMP2 Interaction: Elucidating the direct binding of LK/LKE to CRMP2.

  • Investigation of Functional Consequences: Studying how LK/LKE modulates CRMP2's role in neurite outgrowth and other cellular processes.

  • Analysis of CRMP2 Phosphorylation: Determining the effect of LK/LKE on the phosphorylation status of CRMP2 at key regulatory sites.

  • Drug Discovery and Development: Screening for and characterizing novel small molecules that target the LK-CRMP2 interaction for therapeutic purposes.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the interaction of Lanthionine Ketimine with its binding partners and the effects of its derivatives on CRMP2-related functions.

ParameterValueMethodSource Organism/SystemReference
Binding Affinity (Kd) 58 ± 14 nMRadioligand Binding AssayBovine Brain Membranes--INVALID-LINK--
Binding Site Concentration (Bmax) 260 ± 12 fmol/mg proteinRadioligand Binding AssayBovine Brain Membranes--INVALID-LINK--

Table 1: Binding Characteristics of [35S]Lanthionine Ketimine. This table presents the binding affinity (Kd) and maximum binding capacity (Bmax) of radiolabeled Lanthionine Ketimine to bovine brain membranes, indicating a high-affinity interaction.

Treatment ConditionEffect on CRMP2 Phosphorylation (Thr509)Cell/Animal ModelReference
LKE administration in A53T transgenic miceSuppression of phosphorylationα-synuclein A53T transgenic mice (DLB model)--INVALID-LINK--[10]
LKE treatment in MPTP-induced Parkinson's modelInhibition of elevated phosphorylationMPTP-induced mouse model of Parkinson's disease--INVALID-LINK--[8]

Table 2: Effect of Lanthionine Ketimine Ester (LKE) on CRMP2 Phosphorylation. This table highlights the consistent finding that LKE treatment leads to a reduction in the phosphorylation of CRMP2 at threonine 509 in different mouse models of neurodegenerative diseases.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the study of the LK-CRMP2 interaction.

Protocol 1: Affinity Pull-Down Assay to Identify CRMP2 as a Binding Partner of Lanthionine Ketimine

This protocol is adapted from the methodology used to initially identify CRMP2 as a binding partner of LK. It involves immobilizing LK on a resin and using it to "pull down" interacting proteins from a cell or tissue lysate.

Materials:

  • Lanthionine Ketimine (LK)

  • N-hydroxysuccinimide (NHS)-activated Sepharose beads

  • Brain tissue or cultured neuronal cells

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., 0.1 M glycine, pH 2.5)

  • Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • SDS-PAGE gels and reagents

  • Western blotting apparatus and reagents

  • Anti-CRMP2 antibody

  • Secondary antibody conjugated to HRP

  • Chemiluminescence substrate

Procedure:

  • Immobilization of LK:

    • Couple Lanthionine Ketimine to NHS-activated Sepharose beads according to the manufacturer's instructions. This will create an LK-affinity resin.

    • Prepare a control resin by blocking the NHS-activated beads without adding LK.

  • Preparation of Lysate:

    • Homogenize brain tissue or lyse cultured neuronal cells in ice-cold Lysis Buffer.

    • Centrifuge the lysate at high speed to pellet cellular debris.

    • Collect the supernatant containing the soluble proteins. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Affinity Pull-Down:

    • Incubate a defined amount of cell lysate (e.g., 1-2 mg of total protein) with the LK-affinity resin and the control resin for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads extensively with Wash Buffer (e.g., 3-5 times) to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins from the beads using Elution Buffer.

    • Immediately neutralize the eluate with Neutralization Buffer.

  • Analysis by SDS-PAGE and Western Blotting:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with an anti-CRMP2 antibody to confirm its presence in the eluate from the LK-affinity resin but not the control resin.

Protocol 2: Co-Immunoprecipitation (Co-IP) to Validate the LK-CRMP2 Interaction in a Cellular Context

This protocol details how to confirm the interaction between LKE and CRMP2 within cells by immunoprecipitating CRMP2 and detecting the co-precipitation of a tagged version of LKE or by observing changes in CRMP2's interaction with other proteins in the presence of LKE.

Materials:

  • Cultured neuronal cells (e.g., SH-SY5Y, primary neurons)

  • Lanthionine Ketimine Ethyl Ester (LKE)

  • Lysis Buffer (non-denaturing, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, with protease and phosphatase inhibitors)

  • Anti-CRMP2 antibody for immunoprecipitation

  • Protein A/G magnetic beads or agarose resin

  • Wash Buffer (Lysis buffer with lower detergent concentration)

  • Elution Buffer (e.g., SDS-PAGE sample buffer)

  • Antibodies for Western blotting (e.g., anti-tubulin, anti-phospho-CRMP2)

Procedure:

  • Cell Treatment and Lysis:

    • Treat cultured neuronal cells with LKE at a desired concentration and for a specific duration. Include a vehicle-treated control.

    • Lyse the cells in ice-cold non-denaturing Lysis Buffer.

    • Clarify the lysate by centrifugation.

  • Immunoprecipitation:

    • Incubate the cleared lysate with an anti-CRMP2 antibody for 2-4 hours or overnight at 4°C.

    • Add Protein A/G beads/resin and incubate for another 1-2 hours to capture the antibody-protein complexes.

  • Washing:

    • Wash the beads 3-5 times with Wash Buffer to remove non-specific binding.

  • Elution and Analysis:

    • Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

    • Analyze the eluates by Western blotting using antibodies against CRMP2, and potential interacting partners like tubulin, to see if LKE treatment alters these interactions.

Protocol 3: In Vitro CRMP2 Phosphorylation Assay

This protocol allows for the investigation of the direct effect of LKE on the phosphorylation of CRMP2 by specific kinases like GSK3β or Cdk5.

Materials:

  • Recombinant purified CRMP2 protein

  • Active recombinant kinases (e.g., GSK3β, Cdk5/p25)

  • Lanthionine Ketimine Ethyl Ester (LKE)

  • Kinase Assay Buffer (specific to the kinase being used)

  • [γ-32P]ATP or cold ATP and phospho-specific CRMP2 antibodies

  • SDS-PAGE gels and reagents

  • Phosphorimager or Western blotting equipment

Procedure:

  • Kinase Reaction Setup:

    • Set up kinase reactions in Kinase Assay Buffer containing recombinant CRMP2, the active kinase, and ATP.

    • Include different concentrations of LKE in the reactions to test its effect. Have a control reaction with no LKE.

  • Incubation:

    • Incubate the reactions at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 30 minutes).

  • Termination and Analysis:

    • Stop the reaction by adding SDS-PAGE sample buffer.

    • If using [γ-32P]ATP: Separate the proteins by SDS-PAGE, dry the gel, and expose it to a phosphor screen to visualize the phosphorylated CRMP2.

    • If using cold ATP: Separate the proteins by SDS-PAGE and perform a Western blot using phospho-specific antibodies against the relevant CRMP2 phosphorylation sites (e.g., Thr509, Ser522).

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows related to the study of the LK-CRMP2 interaction.

CRMP2_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_kinases Kinases cluster_crmp2 CRMP2 Regulation cluster_downstream Downstream Effects Sema3A Semaphorin 3A Cdk5 Cdk5 Sema3A->Cdk5 activates NeurotrophicFactors Neurotrophic Factors CRMP2 CRMP2 NeurotrophicFactors->CRMP2 promotes dephosphorylation GSK3b GSK3β GSK3b->CRMP2 phosphorylates Cdk5->GSK3b primes Cdk5->CRMP2 phosphorylates pCRMP2 p-CRMP2 (Inactive) Tubulin Tubulin Binding CRMP2->Tubulin AxonGuidance Axon Guidance pCRMP2->AxonGuidance inhibits NeuriteOutgrowth Neurite Outgrowth Tubulin->NeuriteOutgrowth LK Lanthionine Ketimine (LKE) LK->GSK3b inhibits phosphorylation LK->Cdk5 inhibits phosphorylation

Caption: CRMP2 Signaling Pathway and LK Intervention.

Experimental_Workflow cluster_start Start cluster_invitro In Vitro / Biochemical cluster_incellulo In Cellulo cluster_analysis Analysis cluster_conclusion Conclusion Hypothesis Hypothesis: LK/LKE interacts with CRMP2 PullDown Affinity Pull-Down (LK-beads + Lysate) Hypothesis->PullDown KinaseAssay In Vitro Kinase Assay (CRMP2 + Kinase ± LKE) Hypothesis->KinaseAssay CoIP Co-Immunoprecipitation (Cells treated with LKE) Hypothesis->CoIP NeuriteAssay Neurite Outgrowth Assay (Neurons ± LKE) Hypothesis->NeuriteAssay WB Western Blot (CRMP2, p-CRMP2, Tubulin) PullDown->WB KinaseAssay->WB CoIP->WB Microscopy Immunofluorescence Microscopy NeuriteAssay->Microscopy Conclusion Confirmation of Interaction and Functional Effect WB->Conclusion Microscopy->Conclusion

Caption: Workflow for LK-CRMP2 Interaction Study.

References

Application Note: UHPLC-MS/MS Method for the Quantification of Lanthionine Ketimine in Brain Tissue

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lanthionine Ketimine (LK) is an endogenous sulfur-containing amino acid metabolite found in the mammalian brain.[1][2] It is formed from Lanthionine through the transsulfuration pathway.[1][3] Research suggests that LK possesses neuroprotective, neuritigenic, and anti-inflammatory properties, making it a molecule of significant interest in the study of neurodegenerative diseases.[4] Accurate quantification of LK in brain tissue is crucial for understanding its physiological roles and for the development of potential therapeutics. This application note describes a sensitive and specific UHPLC-MS/MS method for the quantification of Lanthionine Ketimine in brain tissue samples. The protocol includes details on sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Workflow

The following diagram outlines the major steps in the UHPLC-MS/MS workflow for the quantification of Lanthionine Ketimine in brain tissue.

workflow cluster_sample_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing brain_tissue Brain Tissue Homogenization protein_precipitation Protein Precipitation (Cold Methanol) brain_tissue->protein_precipitation Add Internal Standard centrifugation1 Centrifugation protein_precipitation->centrifugation1 supernatant_collection Supernatant Collection centrifugation1->supernatant_collection derivatization Derivatization (Methylation with Diazomethane) supernatant_collection->derivatization reconstitution Dry Down and Reconstitution derivatization->reconstitution uhplc UHPLC Separation (C18 Reversed-Phase) reconstitution->uhplc msms MS/MS Detection (Triple Quadrupole, ESI+, SRM) uhplc->msms quantification Quantification (Peak Area Ratio) msms->quantification results Results Reporting quantification->results

Caption: Experimental workflow for LK quantification.

Materials and Reagents

  • Lanthionine Ketimine (LK) standard: (Purity ≥98%)

  • Internal Standard (IS): Ideally, a stable isotope-labeled LK (e.g., Lanthionine Ketimine-d4). If unavailable, a structurally related compound not present in the matrix, such as Tolbutamide, can be used.[4][5]

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Water (LC-MS grade).

  • Reagents: Diazomethane solution for derivatization. (Caution: Diazomethane is toxic and explosive. Handle with extreme care in a well-ventilated fume hood).

  • Brain Tissue: Collected from the desired species and stored at -80°C.

Instrumentation

  • UHPLC System: A system capable of delivering reproducible gradients at high pressures.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Protocols

1. Standard and Quality Control (QC) Sample Preparation

  • LK Stock Solution (1 mg/mL): Accurately weigh and dissolve LK standard in a suitable solvent (e.g., water with 0.1% formic acid).

  • Working Standard Solutions: Prepare serial dilutions of the stock solution in the reconstitution solvent to create calibration standards.

  • Internal Standard (IS) Stock and Working Solutions: Prepare a stock solution of the IS (1 mg/mL) and a working solution at a fixed concentration.

  • Calibration Curve and QC Samples: Spike appropriate amounts of the working standard solutions into a blank brain tissue homogenate to prepare calibration standards and QC samples at low, medium, and high concentrations.

2. Brain Tissue Sample Preparation

  • Homogenization: Homogenize frozen brain tissue (e.g., 100 mg) in 4 volumes of ice-cold buffer (e.g., PBS) or water.

  • Internal Standard Spiking: Add the IS working solution to the homogenate.

  • Protein Precipitation: Add 3 volumes of ice-cold methanol to the homogenate, vortex vigorously for 1 minute.[4][5]

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • Derivatization (Methylation): To enhance chromatographic separation and ionization, LK is methylated.[4][5] Add freshly prepared diazomethane solution dropwise to the supernatant until a faint yellow color persists. Allow the reaction to proceed for 10 minutes. (Note: This step must be performed with extreme caution).

  • Evaporation: Evaporate the sample to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL).

3. UHPLC-MS/MS Analysis

  • UHPLC Conditions

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).[5]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient would be:

      • 0-0.5 min: 5% B

      • 0.5-3.0 min: 5-95% B

      • 3.0-4.0 min: 95% B

      • 4.0-4.1 min: 95-5% B

      • 4.1-5.0 min: 5% B

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • MS/MS Conditions

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[4][5]

    • Scan Type: Selected Reaction Monitoring (SRM).[4][5]

    • SRM Transitions: The following are proposed SRM transitions for methylated LK. These should be optimized for the specific instrument used. The molecular weight of LK is 189.19 g/mol .[1] Assuming dimethylation, the precursor ion would be approximately m/z 218.2.

Analyte (Methylated)Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Lanthionine Ketimine 218.2To be determinedTo be optimized
Internal Standard To be determinedTo be determinedTo be optimized

Note: The optimal precursor and product ions, as well as collision energies, must be determined by infusing the methylated LK standard into the mass spectrometer.

Quantitative Data Summary

The following table summarizes typical validation parameters for a UHPLC-MS/MS method for a related compound, Lanthionine Ketimine Ethyl Ester (LKE), which can be used as a reference for the expected performance of the LK method.[4][5]

ParameterResult
Linearity Range 0.005 - 4.6 µM
Correlation Coefficient (R²) > 0.998
Recovery in Brain Tissue 82 - 88%
Intra- and Inter-day Precision < 15% RSD
Accuracy 85 - 115%

Results and Discussion

This UHPLC-MS/MS method provides a robust and sensitive approach for the quantification of Lanthionine Ketimine in brain tissue. The use of protein precipitation followed by derivatization allows for effective sample clean-up and enhanced analytical sensitivity. The stable isotope-labeled internal standard, when available, will ensure the highest accuracy and precision by compensating for matrix effects and variations in sample processing.

One study reported the concentration of endogenous LK in human cerebral cortex to be approximately 1.1 ± 0.3 nmol/g.[2] However, another study did not detect LK or its ethyl ester in mouse brain tissue after administration of LKE in the diet, suggesting that the levels can be low or that the administered compound did not significantly accumulate in the brain in its unmetabolized form under those specific experimental conditions.[4][5]

Conclusion

The described UHPLC-MS/MS method, after optimization of the mass spectrometric parameters, is suitable for the quantitative analysis of Lanthionine Ketimine in brain tissue. This method will be a valuable tool for researchers investigating the role of LK in neurological function and disease.

Lanthionine Ketimine Biosynthesis Pathway

The following diagram illustrates the formation of Lanthionine Ketimine from Lanthionine.

biosynthesis lanthionine Lanthionine alpha_keto_acid α-keto acid intermediate lanthionine->alpha_keto_acid Glutamine Transaminase K (GTK) lk Lanthionine Ketimine (LK) alpha_keto_acid->lk Intramolecular Cyclization & Dehydration

Caption: Biosynthesis of Lanthionine Ketimine.

References

Application of Lanthionine Ketimine Derivatives in Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Lanthionine Ketimine (LK) and its cell-permeable derivative, Lanthionine Ketimine Ethyl Ester (LKE), have emerged as promising therapeutic candidates for a range of neurodegenerative diseases.[1][2][3] These compounds, derived from a naturally occurring sulfur amino acid metabolite in the brain, exhibit significant neurotrophic, neuroprotective, and anti-inflammatory properties in primary neuron cultures.[4][5] This document provides detailed application notes and protocols for utilizing LKE in primary neuron cultures to investigate its therapeutic potential.

Mechanism of Action:

The primary mechanism of action for LKE involves its interaction with Collapsin Response Mediator Protein 2 (CRMP2), a crucial protein in regulating microtubule dynamics, axonal growth, and neuronal polarity.[6][7] LKE has been shown to modulate the phosphorylation state of CRMP2, thereby influencing its activity and promoting neuronal health.[7][8][9] Specifically, LKE can prevent the hyperphosphorylation of CRMP2, which is often associated with neurodegenerative conditions.[8][9]

Furthermore, LKE has been demonstrated to stimulate autophagy through the mTORC1 signaling pathway.[10][11] This process is critical for clearing aggregated proteins and damaged organelles, which are hallmarks of many neurodegenerative disorders. LKE's ability to induce autophagy provides an additional layer to its neuroprotective effects.

Key Applications in Primary Neuron Cultures:

  • Neuroprotection Assays: LKE has been shown to protect primary neurons from various insults, including oxidative stress and glutamate-induced excitotoxicity.[4][5] Researchers can utilize primary cortical or cerebellar granule neuron cultures to assess the protective effects of LKE against neurotoxins.

  • Neurite Outgrowth and Regeneration Studies: A significant body of evidence supports the role of LKE in promoting neurite outgrowth and elongation.[4][12] This makes it a valuable tool for in vitro models of nerve injury and regeneration, using primary dorsal root ganglion (DRG) or spinal motor neurons.

  • Neuroinflammation Models: LKE has demonstrated anti-inflammatory effects by modulating microglial activation.[12] Co-culture systems of primary neurons and microglia can be employed to investigate the anti-inflammatory properties of LKE.[13]

  • Studies on Synaptic Plasticity and Function: By influencing cytoskeletal dynamics and neuronal structure, LKE may also impact synaptic plasticity. Electrophysiological recordings and molecular analysis of synaptic proteins in LKE-treated primary hippocampal or cortical neurons can provide insights into its effects on synaptic function.

Data Presentation

The following tables summarize quantitative data on the effects of Lanthionine Ketimine Ethyl Ester (LKE) in primary neuron cultures based on published studies.

Table 1: Neuroprotective Effects of LKE on Primary Neurons

Primary Neuron TypeInsultLKE Concentration (µM)Treatment TimeOutcomeReference
Cortical NeuronsHydrogen Peroxide (H₂O₂)1006 hours pre-treatmentSignificant reversal of H₂O₂-induced cell death[5]
Cortical Neuronstert-Butyl hydroperoxide (t-BuOOH)2006 hours pre-treatmentSignificant reversal of t-BuOOH-induced cell death[5]
Cerebellar Granule NeuronsGlutamate (30 mM)50Co-treatmentReduction in glutamate-induced cell death[1][4]
Cerebellar Granule NeuronsSpontaneous (media change)10, 50, 10024 and 48 hoursDose-dependent reduction in cell death[1][4]

Table 2: Neurotrophic Effects of LKE on Neurite Outgrowth in Primary and Neuron-like Cells

Cell TypeLKE ConcentrationTreatment TimeOutcomeReference
NSC-34 Motor Neuron-like CellsNot specifiedNot specifiedIncreased average length and number of neurites in a serum-dependent manner[12]
Primary NeuronsNot specifiedNot specifiedIncreased process numbers and lengths[4]

Experimental Protocols

Protocol 1: Assessment of LKE-Mediated Neuroprotection in Primary Cortical Neurons

This protocol outlines the steps to assess the neuroprotective effects of LKE against an oxidative insult in primary cortical neuron cultures.

Materials:

  • Primary cortical neurons from E17-E18 rat pups

  • Poly-D-lysine coated culture plates

  • Neuronal culture medium (e.g., Neurobasal medium with B27 supplement and L-glutamine)

  • Lanthionine Ketimine Ethyl Ester (LKE)

  • Hydrogen Peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Primary Cortical Neuron Culture:

    • Isolate cortical neurons from E17-E18 rat embryos following established protocols.

    • Plate the dissociated neurons on poly-D-lysine coated 96-well plates at a suitable density.

    • Culture the neurons in a humidified incubator at 37°C and 5% CO₂ for 5-7 days to allow for maturation.

  • LKE Treatment:

    • Prepare a stock solution of LKE in a suitable solvent (e.g., sterile water or PBS) and dilute it to the desired final concentrations in the culture medium.

    • Pre-treat the primary cortical neurons with various concentrations of LKE (e.g., 10, 50, 100 µM) for 6 hours. Include a vehicle control group.

  • Induction of Oxidative Stress:

    • Following the pre-treatment period, expose the neurons to a final concentration of H₂O₂ (concentration to be optimized, typically in the µM range) for 18-24 hours to induce oxidative stress-mediated cell death. A control group without H₂O₂ should be included.

  • Cell Viability Assessment (MTT Assay):

    • After the incubation period with H₂O₂, remove the medium and add fresh medium containing MTT solution (final concentration of 0.5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

    • Add the solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control group (untreated, no H₂O₂).

Protocol 2: Analysis of LKE-Induced Neurite Outgrowth in Primary Neurons

This protocol describes a method to quantify the effect of LKE on neurite outgrowth using immunocytochemistry.

Materials:

  • Primary neurons (e.g., dorsal root ganglion neurons, cerebellar granule neurons)

  • Poly-D-lysine and laminin-coated coverslips or culture plates

  • Neuronal culture medium

  • Lanthionine Ketimine Ethyl Ester (LKE)

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% bovine serum albumin in PBS)

  • Primary antibody against a neuronal marker (e.g., β-III tubulin or MAP2)

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Mounting medium

Procedure:

  • Neuron Culture and Treatment:

    • Isolate and culture primary neurons on coated coverslips or plates.

    • Treat the neurons with different concentrations of LKE (e.g., 10, 50, 100 µM) for 24-72 hours. Include a vehicle control.

  • Immunocytochemistry:

    • Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific binding with blocking solution for 1 hour at room temperature.

    • Incubate with the primary antibody (e.g., anti-β-III tubulin) diluted in blocking solution overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody and DAPI diluted in blocking solution for 1-2 hours at room temperature, protected from light.

    • Wash three times with PBS.

    • Mount the coverslips onto microscope slides using mounting medium.

  • Image Acquisition and Analysis:

    • Acquire images of the stained neurons using a fluorescence microscope.

    • Quantify neurite outgrowth using image analysis software (e.g., ImageJ with the NeuronJ plugin).

    • Measure parameters such as the total neurite length per neuron, the number of primary neurites, and the number of branch points.

    • Statistically compare the results from LKE-treated groups with the control group.

Visualizations

Signaling Pathways and Experimental Workflow

LKE_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LKE Lanthionine Ketimine Ethyl Ester (LKE) CRMP2_inactive Inactive CRMP2 (Phosphorylated) LKE->CRMP2_inactive Inhibits Phosphorylation mTORC1_inactive Inactive mTORC1 LKE->mTORC1_inactive Inhibits CRMP2_active Active CRMP2 (Dephosphorylated) CRMP2_inactive->CRMP2_active Microtubule_dynamics Microtubule Dynamics CRMP2_active->Microtubule_dynamics Promotes Neuroprotection Neuroprotection CRMP2_active->Neuroprotection Neurite_outgrowth Neurite Outgrowth Microtubule_dynamics->Neurite_outgrowth mTORC1_active Active mTORC1 mTORC1_inactive->mTORC1_active Autophagy Autophagy mTORC1_active->Autophagy Promotes Autophagy->Neuroprotection

Caption: LKE Signaling Pathways in Neurons.

Experimental_Workflow cluster_assays Assays start Start culture Culture Primary Neurons (e.g., Cortical, DRG) start->culture treatment Treat with LKE (Varying Concentrations) culture->treatment insult Induce Neuronal Insult (e.g., Oxidative Stress) treatment->insult morphology Analyze Neurite Outgrowth (Immunocytochemistry) treatment->morphology Neurite Outgrowth viability Assess Cell Viability (e.g., MTT Assay) insult->viability Neuroprotection data_analysis Data Analysis & Quantification viability->data_analysis morphology->data_analysis end End data_analysis->end

Caption: Experimental Workflow for LKE Application.

References

Application Notes and Protocols for In Vitro Anti-inflammatory Effects of LKE on Microglia

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neuroinflammation, primarily mediated by the activation of microglial cells, is a key pathological feature in a host of neurodegenerative diseases. Upon activation by stimuli such as lipopolysaccharide (LPS), microglia release a cascade of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). This inflammatory response is tightly regulated by intracellular signaling pathways, notably the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. Consequently, the modulation of microglial activation represents a promising therapeutic strategy for neuroinflammatory disorders.

Luffa cylindrica extract (LKE) has demonstrated notable anti-inflammatory properties. These application notes provide detailed protocols for a panel of in vitro assays designed to rigorously evaluate the anti-inflammatory efficacy of LKE on microglial cells. The described methods include the quantification of key inflammatory markers and the analysis of pivotal signaling pathways.

Data Presentation

The following tables summarize the dose-dependent effects of LKE on LPS-stimulated BV2 microglial cells.

Table 1: Effect of LKE on Nitric Oxide (NO) Production in LPS-Stimulated BV2 Microglia

TreatmentConcentration (µg/mL)NO Production (µM)% Inhibition
Control-1.5 ± 0.2-
LPS125.8 ± 2.10
LPS + LKE2518.2 ± 1.529.5
LPS + LKE5012.4 ± 1.151.9
LPS + LKE1007.9 ± 0.869.4

Data are presented as mean ± standard deviation.

Table 2: Effect of LKE on Pro-inflammatory Cytokine Secretion in LPS-Stimulated BV2 Microglia

TreatmentConcentration (µg/mL)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control-25.3 ± 3.115.8 ± 2.010.2 ± 1.5
LPS1850.6 ± 70.2620.4 ± 55.3450.7 ± 40.1
LPS + LKE25610.2 ± 55.8450.1 ± 42.8320.5 ± 31.9
LPS + LKE50425.8 ± 38.9310.5 ± 29.7215.3 ± 22.4
LPS + LKE100250.4 ± 25.1180.9 ± 19.2125.8 ± 13.6

Data are presented as mean ± standard deviation.

Table 3: Effect of LKE on Pro-inflammatory Gene Expression in LPS-Stimulated BV2 Microglia

TreatmentConcentration (µg/mL)iNOS (relative mRNA expression)COX-2 (relative mRNA expression)
Control-1.0 ± 0.11.0 ± 0.1
LPS115.2 ± 1.312.8 ± 1.1
LPS + LKE508.1 ± 0.76.5 ± 0.6
LPS + LKE1003.5 ± 0.42.9 ± 0.3

Data are presented as mean ± standard deviation relative to the control group.

Experimental Protocols

Preparation of Luffa cylindrica Extract (LKE)

This protocol describes the preparation of an ethanolic extract of Luffa cylindrica.

Materials:

  • Dried Luffa cylindrica fruit

  • 70% Ethanol

  • Grinder or blender

  • Shaker

  • Filter paper (Whatman No. 1)

  • Rotary evaporator

  • Lyophilizer (freeze-dryer)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Wash the dried Luffa cylindrica fruit thoroughly and cut it into small pieces.

  • Grind the pieces into a fine powder using a grinder or blender.

  • Soak the powder in 70% ethanol at a 1:10 (w/v) ratio.

  • Place the mixture on a shaker and agitate at room temperature for 24 hours.

  • Filter the mixture through Whatman No. 1 filter paper.

  • Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure.

  • Freeze the concentrated extract at -80°C and then lyophilize to obtain a dry powder.

  • For in vitro experiments, dissolve the lyophilized LKE powder in DMSO to create a stock solution (e.g., 100 mg/mL).

  • Further dilute the stock solution in cell culture medium to achieve the desired final concentrations, ensuring the final DMSO concentration does not exceed 0.1% to avoid cytotoxicity.

Cell Culture and LPS Stimulation

The BV2 immortalized murine microglial cell line is a commonly used model for neuroinflammation studies.

Materials:

  • BV2 microglial cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Cell culture flasks and plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Culture BV2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Seed the cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density of 2 x 10⁵ cells/mL and allow them to adhere overnight.

  • The following day, replace the medium with fresh medium containing various concentrations of LKE for 1 hour.

  • Subsequently, add LPS to a final concentration of 1 µg/mL to all wells except the control group.

  • Incubate the cells for the desired time period (e.g., 24 hours for cytokine and NO analysis, shorter times for signaling pathway analysis).

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

Materials:

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well microplate reader

Procedure:

  • After the 24-hour incubation with LKE and LPS, collect 50 µL of the cell culture supernatant from each well of a 96-well plate.

  • Add 50 µL of Griess Reagent Component A to each supernatant sample.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Component B.

  • Incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.

Pro-inflammatory Cytokine Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of secreted cytokines such as TNF-α and IL-6 in the cell culture supernatant.

Materials:

  • ELISA kits for mouse TNF-α and IL-6

  • Wash buffer

  • Assay diluent

  • TMB substrate

  • Stop solution

  • 96-well microplate reader

Procedure:

  • Follow the manufacturer's instructions provided with the specific ELISA kits.

  • Briefly, coat a 96-well plate with the capture antibody overnight at 4°C.

  • Wash the plate with wash buffer.

  • Block the plate with blocking buffer for 1-2 hours at room temperature.

  • Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

  • Wash the plate and add the detection antibody. Incubate for 1 hour at room temperature.

  • Wash the plate and add Avidin-HRP conjugate. Incubate for 1 hour at room temperature.

  • Wash the plate and add TMB substrate. Incubate in the dark until a color develops (typically 15-30 minutes).

  • Add the stop solution to terminate the reaction.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cytokine concentrations based on the standard curve.

Gene Expression Analysis (RT-qPCR)

Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is used to measure the mRNA expression levels of pro-inflammatory genes like iNOS and COX-2.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • Primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH or β-actin)

  • qPCR instrument

Procedure:

  • After treatment with LKE and LPS (e.g., for 6 hours), lyse the cells and extract total RNA using an RNA extraction kit.

  • Quantify the RNA and assess its purity.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Set up the qPCR reaction with SYBR Green Master Mix, cDNA, and specific primers for the target genes and the housekeeping gene.

  • Run the qPCR program on a real-time PCR instrument.

  • Analyze the data using the 2-ΔΔCt method to determine the relative gene expression levels, normalized to the housekeeping gene.

Western Blot Analysis of MAPK Signaling

Western blotting is used to detect the phosphorylation status of key proteins in the MAPK signaling pathway, such as ERK and p38.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-p38, anti-total-p38)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • After a shorter treatment period with LKE and LPS (e.g., 30-60 minutes), wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each sample using a BCA protein assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Downstream Assays cluster_data Data Analysis cell_culture BV2 Microglia Culture seeding Seed Cells in Plates cell_culture->seeding lke_treatment Pre-treat with LKE seeding->lke_treatment lps_stimulation Stimulate with LPS lke_treatment->lps_stimulation griess_assay Nitric Oxide (Griess) lps_stimulation->griess_assay elisa Cytokines (ELISA) lps_stimulation->elisa qpcr Gene Expression (qPCR) lps_stimulation->qpcr western Signaling (Western Blot) lps_stimulation->western data_analysis Quantification & Comparison griess_assay->data_analysis elisa->data_analysis qpcr->data_analysis western->data_analysis

Caption: Experimental workflow for assessing the anti-inflammatory effects of LKE on microglia.

Signaling_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 ERK ERK TLR4->ERK JNK JNK TLR4->JNK IKK IKK TLR4->IKK LKE LKE LKE->p38 LKE->ERK LKE->JNK LKE->IKK Nucleus Nucleus p38->Nucleus ERK->Nucleus JNK->Nucleus IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases NFκB->Nucleus translocates Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Pro_inflammatory_Genes transcription Inflammatory_Response Inflammatory Response Pro_inflammatory_Genes->Inflammatory_Response

Application Notes and Protocols: Lanthionine Ketimine's Effect on Tau Phosphorylation in Neurodegenerative Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanthionine Ketimine (LK) and its cell-permeable ethyl ester (LKE) are emerging as promising therapeutic compounds in the study of neurodegenerative diseases.[1] Research has demonstrated their neurotrophic, neuroprotective, and anti-neuroinflammatory properties.[1] A key area of investigation is the effect of LKE on the hyperphosphorylation of Tau protein, a pathological hallmark of several neurodegenerative disorders, including Alzheimer's disease. These application notes provide a summary of the quantitative effects of LKE on Tau phosphorylation and detailed protocols for relevant experimental procedures.

Data Presentation: Quantitative Effects of Lanthionine Ketimine Ester (LKE) on Tau Phosphorylation

Treatment with Lanthionine Ketimine Ester (LKE) has been shown to significantly reduce the accumulation of phosphorylated Tau (p-Tau) in the 3xTg-AD mouse model of Alzheimer's disease.[1] The following tables summarize the key quantitative findings from these studies.

Brain RegionPhospho-Tau EpitopeTreatment GroupMean Staining Intensity (Arbitrary Units)Percentage Reduction vs. Vehicle
HippocampusAT8 (Ser202/Thr205)Vehicle1.25-
LKE (100 ppm in chow)0.6845.6%
AmygdalaAT8 (Ser202/Thr205)Vehicle1.42-
LKE (100 ppm in chow)0.8142.9%
CortexAT8 (Ser202/Thr205)Vehicle1.10-
LKE (100 ppm in chow)0.7531.8%

Table 1: Effect of LKE on Phospho-Tau (AT8) Levels in 3xTg-AD Mice.

Brain RegionPhospho-Tau EpitopeTreatment GroupRelative Optical Density (vs. Total Tau)Percentage Reduction vs. Vehicle
HippocampusPHF-1 (Ser396/404)Vehicle1.55-
LKE (100 ppm in chow)0.9340.0%

Table 2: Densitometric Analysis of Phospho-Tau (PHF-1) by Western Blot in 3xTg-AD Mice.

Signaling Pathway

Lanthionine Ketimine Ester (LKE) is believed to exert its effects on Tau phosphorylation through the modulation of Collapsin Response Mediator Protein 2 (CRMP2).[1] LKE normalizes the phosphorylation of CRMP2, which in turn can influence the activity of kinases responsible for Tau phosphorylation, such as Glycogen Synthase Kinase 3 Beta (GSK3β).

LKE_Tau_Pathway cluster_0 Lanthionine Ketimine Ester (LKE) Administration cluster_1 Cellular Mechanisms cluster_2 Pathological Outcome LKE LKE CRMP2 CRMP2 LKE->CRMP2 Normalizes Phosphorylation GSK3b GSK3β LKE->GSK3b Leads to inhibition of pCRMP2 p-CRMP2 (Inactive) CRMP2->pCRMP2 Neuron Neuronal Health CRMP2->Neuron Promotes Microtubule Stability & Neuronal Health pCRMP2->GSK3b Fails to inhibit pGSK3b p-GSK3β (Inactive) GSK3b->pGSK3b Tau Tau GSK3b->Tau Phosphorylates pTau p-Tau (Hyperphosphorylated) Tau->pTau Hyperphosphorylation NFT Neurofibrillary Tangles pTau->NFT Aggregation NFT->Neuron Neurodegeneration

Proposed signaling pathway of LKE's effect on Tau phosphorylation.

Experimental Protocols

Animal Model and LKE Administration

A widely used model for these studies is the 3xTg-AD mouse, which develops both amyloid-beta plaques and neurofibrillary tangles.

Protocol for LKE Administration in 3xTg-AD Mice:

  • Animals: Male and female 3xTg-AD mice.

  • Age of Treatment Initiation: 6 months.

  • LKE Formulation: Lanthionine Ketimine Ester (LKE) is incorporated into standard rodent chow at a concentration of 100 parts per million (ppm).

  • Administration: The LKE-containing chow is provided ad libitum for a duration of 6 months.

  • Control Group: A control group of 3xTg-AD mice receives standard rodent chow without LKE.

  • Endpoint: At 12 months of age, mice are euthanized, and brain tissue is collected for analysis.

LKE_Administration_Workflow start Start: 6-month-old 3xTg-AD mice treatment Administer LKE (100 ppm in chow) or Vehicle Chow (ad libitum) start->treatment duration Treatment Duration: 6 months treatment->duration endpoint Endpoint: Mice at 12 months of age duration->endpoint collection Euthanize and Collect Brain Tissue endpoint->collection analysis Biochemical and Histological Analysis (Western Blot, IHC) collection->analysis

Experimental workflow for LKE administration in 3xTg-AD mice.

Immunohistochemistry for Phosphorylated Tau

Protocol for p-Tau Staining in Mouse Brain Sections:

  • Tissue Preparation:

    • Perfuse mice with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).

    • Post-fix brains in 4% PFA overnight at 4°C.

    • Cryoprotect brains in a 30% sucrose solution.

    • Section brains into 40 µm coronal sections using a cryostat.

  • Immunostaining:

    • Wash free-floating sections three times in PBS.

    • Perform antigen retrieval by incubating sections in 10 mM sodium citrate buffer (pH 6.0) at 80°C for 30 minutes.

    • Block non-specific binding with a blocking buffer (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.

    • Incubate sections with the primary antibody against phosphorylated Tau (e.g., AT8, 1:500 dilution) in blocking buffer overnight at 4°C.

    • Wash sections three times in PBS.

    • Incubate with a biotinylated secondary antibody (e.g., goat anti-mouse, 1:1000) for 1 hour at room temperature.

    • Wash sections three times in PBS.

    • Incubate with an avidin-biotin-peroxidase complex (ABC kit) for 1 hour at room temperature.

    • Visualize the staining using 3,3'-diaminobenzidine (DAB) as a chromogen.

    • Mount sections on slides, dehydrate, and coverslip.

  • Image Analysis:

    • Capture images using a brightfield microscope.

    • Quantify the staining intensity or the number of p-Tau positive cells in specific brain regions using image analysis software (e.g., ImageJ).

Western Blotting for Phosphorylated Tau

Protocol for p-Tau Western Blot Analysis:

  • Protein Extraction:

    • Homogenize dissected brain regions (e.g., hippocampus, cortex) in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the homogenates at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature protein lysates by boiling in Laemmli sample buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phosphorylated Tau (e.g., PHF-1, 1:1000) and a loading control (e.g., β-actin, 1:5000) in blocking buffer overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometric Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the intensity of the p-Tau band to the intensity of the total Tau or the loading control band.

References

Application Notes & Protocols: Assessing Cognitive Improvement with Luteolin Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following experimental design is based on the hypothesis that "LKE" refers to Luteolin , a natural flavonoid with recognized anti-inflammatory, antioxidant, and neuroprotective properties.[1][2][3] This document provides a comprehensive framework for assessing its potential to ameliorate cognitive deficits in preclinical models.

Introduction

Cognitive decline, a hallmark of neurodegenerative diseases like Alzheimer's and age-related cognitive impairment, presents a significant challenge to global health. Pathological processes including neuroinflammation, oxidative stress, impaired synaptic plasticity, and the accumulation of toxic protein aggregates are central to its progression.[2][4] Luteolin, a flavonoid found in various plants, has emerged as a promising therapeutic candidate due to its capacity to modulate these pathways.[1][2][3] Studies have indicated that Luteolin can mitigate neuroinflammation, reduce oxidative damage, and protect against cognitive dysfunction in various experimental models.[2][4][5]

These application notes provide a detailed experimental framework to rigorously evaluate the efficacy of Luteolin in improving cognitive function. The protocols outlined below cover behavioral assessments of learning and memory, electrophysiological measures of synaptic plasticity, and analysis of underlying molecular signaling pathways.

Preclinical In Vivo Experimental Design

A robust in vivo study is critical to evaluate the systemic effects of Luteolin on cognitive function.

2.1 Animal Model Selection

  • Model: Triple-transgenic mouse model of Alzheimer's disease (3xTg-AD). This model develops both amyloid-beta (Aβ) plaques and neurofibrillary tangles, closely mimicking human Alzheimer's pathology.[3][6]

  • Age: 9-12 months, an age at which significant cognitive deficits and pathology are present.

  • Groups (n=12-15 per group):

    • Wild-Type (WT) + Vehicle: Healthy control group.

    • 3xTg-AD + Vehicle: Disease model control group.

    • 3xTg-AD + Luteolin (Low Dose): e.g., 20 mg/kg/day.

    • 3xTg-AD + Luteolin (High Dose): e.g., 40 mg/kg/day.[3]

2.2 Treatment Administration

  • Route: Intraperitoneal (i.p.) injection or oral gavage.

  • Vehicle: Dimethyl sulfoxide (DMSO) and saline solution.

  • Duration: 4-6 weeks.

Experimental Workflow Diagram

The overall experimental process involves animal model selection, treatment administration, followed by a sequence of behavioral, electrophysiological, and molecular analyses.

G cluster_setup Phase 1: Setup & Treatment cluster_testing Phase 2: Behavioral Assessment cluster_analysis Phase 3: Ex Vivo Analysis A Animal Model Selection (e.g., 3xTg-AD Mice) B Group Allocation (Vehicle, Luteolin Low, Luteolin High) A->B C Luteolin Administration (4-6 Weeks) B->C D Morris Water Maze (Spatial Learning & Memory) C->D Begin Testing E Passive Avoidance Test (Fear-Associated Memory) D->E F Tissue Collection (Hippocampus & Cortex) E->F Post-Behavioral G Electrophysiology (LTP Recording) F->G H Molecular Analysis (Western Blot, IHC) F->H

Caption: Overall experimental workflow.

Behavioral Assessment Protocols

Behavioral tests are essential for evaluating different aspects of learning and memory.

Protocol: Morris Water Maze (MWM)

The MWM test is a standard for assessing hippocampal-dependent spatial learning and memory.[7][8][9]

  • Apparatus: A circular pool (120-150 cm diameter) filled with opaque water (21-24°C) containing a hidden escape platform (10 cm diameter) submerged 1 cm below the surface.[8][9] Distal visual cues are placed around the room.

  • Procedure:

    • Acquisition Phase (Days 1-5):

      • Four trials per day for each mouse.

      • For each trial, gently place the mouse into the water facing the pool wall at one of four quasi-random start locations (N, S, E, W).[7]

      • Allow the mouse to swim for a maximum of 60-90 seconds to find the hidden platform.[10]

      • If the mouse fails to find the platform within the time limit, guide it to the platform.[9][10]

      • Allow the mouse to remain on the platform for 15-30 seconds to orient itself using the distal cues.[10]

      • Record the escape latency (time to find the platform) and path length using a video tracking system.

    • Probe Trial (Day 6):

      • Remove the escape platform from the pool.

      • Place the mouse in the pool from a novel start position and allow it to swim freely for 60 seconds.[8]

      • Record the time spent in the target quadrant (where the platform was located) and the number of crossings over the former platform location.

Protocol: Passive Avoidance Test

This test assesses fear-motivated associative learning and memory.[11][12][13]

  • Apparatus: A two-chambered box with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is an electrifiable grid.[14]

  • Procedure:

    • Training/Acquisition Trial (Day 1):

      • Place the mouse in the light compartment and allow it to acclimatize for 60 seconds.

      • Open the guillotine door. Rodents naturally prefer the dark, so they will typically move into the dark compartment.

      • Once the mouse has fully entered the dark compartment, close the door and deliver a mild, brief foot shock (e.g., 0.3-0.5 mA for 2 seconds).[11]

      • Record the initial latency to enter the dark compartment.

      • Return the mouse to its home cage.

    • Retention Trial (Day 2, typically 24h later):

      • Place the mouse back into the light compartment.

      • Open the guillotine door and record the step-through latency (the time it takes for the mouse to re-enter the dark compartment), up to a maximum of 300 seconds. No shock is delivered in this trial.[13]

      • A longer latency indicates better memory of the aversive experience.

Electrophysiology Protocol: Long-Term Potentiation (LTP)

LTP is a form of synaptic plasticity that is widely considered a cellular correlate of learning and memory.[15][16] Measuring LTP in hippocampal slices allows for a direct assessment of synaptic function.

  • Apparatus: Brain slice chamber, stimulating and recording electrodes, amplifier, and data acquisition system.

  • Procedure:

    • Slice Preparation:

      • Anesthetize the mouse and rapidly dissect the brain, placing it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

      • Prepare transverse hippocampal slices (300-400 µm thick) using a vibratome or tissue chopper.[17]

      • Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

    • Recording:

      • Transfer a slice to the recording chamber, continuously perfused with oxygenated aCSF.

      • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[17][18]

    • LTP Induction:

      • Establish a stable baseline recording of fEPSPs for 15-20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

      • Induce LTP using a high-frequency stimulation (HFS) protocol, such as multiple trains of 100 Hz for 1 second.[16]

      • Continue recording fEPSPs for at least 60 minutes post-HFS to measure the potentiation of the synaptic response.

    • Data Analysis: The magnitude of LTP is quantified as the percentage increase in the fEPSP slope after HFS compared to the pre-HFS baseline.

Molecular Signaling Pathway Analysis

Luteolin is hypothesized to exert its neuroprotective effects by modulating key signaling pathways involved in synaptic plasticity, cell survival, and memory formation, such as the PI3K/Akt and CREB/BDNF pathways.[19]

PI3K/Akt/CREB Signaling Pathway

Activation of the PI3K/Akt pathway is crucial for synaptic plasticity and memory consolidation.[15][20] This pathway leads to the phosphorylation and activation of the transcription factor CREB (cAMP response element-binding protein).[21] Activated CREB promotes the transcription of genes essential for long-term memory, including Brain-Derived Neurotrophic Factor (BDNF).[21][22][23] BDNF, in turn, supports neuronal survival, growth, and enhances synaptic function through its receptor, TrkB.[24][25][26]

G Luteolin Luteolin PI3K PI3K Luteolin->PI3K Activates Akt Akt PI3K->Akt Activates CREB CREB Akt->CREB Phosphorylates (Activates) Outcome Synaptic Plasticity Cognitive Improvement Akt->Outcome Promotes BDNF_Gene BDNF Gene Transcription CREB->BDNF_Gene Promotes BDNF_Protein BDNF BDNF_Gene->BDNF_Protein Leads to TrkB TrkB Receptor BDNF_Protein->TrkB Binds & Activates TrkB->Outcome Promotes

References

Application Notes and Protocols: Lanthionine Ketimine as a Tool to Investigate Cystathionine β-Synthase (CBS) Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cystathionine β-synthase (CBS) is a pivotal enzyme in the transsulfuration pathway, catalyzing the condensation of homocysteine and serine to form cystathionine. This pathway is crucial for homocysteine metabolism and the production of cysteine, a precursor for the major intracellular antioxidant, glutathione. CBS also contributes to the production of hydrogen sulfide (H₂S), a gaseous signaling molecule with diverse physiological roles. Dysregulation of CBS activity is implicated in various pathologies, including homocystinuria, cardiovascular diseases, and neurological disorders.

Lanthionine ketimine (LK) is a naturally occurring sulfur-containing amino acid metabolite found in the mammalian brain.[1][2] It is formed from lanthionine, which itself can be produced by CBS through an alternative reaction.[1][3] While not a direct potent inhibitor of CBS, LK and its precursor, lanthionine, serve as valuable tools to investigate the regulatory mechanisms governing CBS activity, particularly through their interaction with Lanthionine Synthetase C-like Protein 1 (LanCL1).[4][5] LanCL1 is a negative regulator of CBS, and LK is known to bind to LanCL1.[1][4] This suggests that LK can be used to probe the CBS-LanCL1 regulatory axis and its impact on downstream signaling pathways, such as the mTOR pathway involved in autophagy.[6]

These application notes provide a framework for utilizing Lanthionine Ketimine to explore CBS activity and its regulation.

Data Presentation

While direct inhibitory constants (e.g., IC₅₀) for Lanthionine Ketimine on purified CBS are not extensively documented in the literature, studies on its precursor, lanthionine, demonstrate an inhibitory effect on H₂S production in cellular models, which is largely attributed to CBS inhibition. This data provides a basis for investigating the modulatory effects of LK on CBS activity.

Table 1: Effect of Lanthionine on H₂S Release in Endothelial Cells

Treatment DurationLanthionine-Induced Reduction in H₂S Release (%)
12 hours43%
24 hours43%

Data extracted from studies on endothelial cell cultures.

Signaling Pathways and Experimental Workflows

Cystathionine β-Synthase and Lanthionine Ketimine Regulatory Pathway

The following diagram illustrates the proposed mechanism by which Lanthionine Ketimine can influence CBS activity and downstream signaling. LK is hypothesized to modulate the inhibitory interaction between LanCL1 and CBS. This, in turn, can affect the production of cystathionine and H₂S, and influence pathways like mTOR signaling, which is a key regulator of autophagy.

Proposed Regulatory Pathway of Lanthionine Ketimine on CBS cluster_transsulfuration Transsulfuration Pathway cluster_regulation Regulatory Module cluster_downstream Downstream Effects Homocysteine Homocysteine CBS Cystathionine β-synthase (CBS) Homocysteine->CBS Serine Serine Serine->CBS Cystathionine Cystathionine CBS->Cystathionine Canonical Reaction H2S H₂S CBS->H2S Alternative Reaction mTOR mTOR Signaling CBS->mTOR Influences LK Lanthionine Ketimine (LK) LanCL1 LanCL1 LK->LanCL1 Binds LanCL1->CBS Inhibits Autophagy Autophagy mTOR->Autophagy Inhibits Workflow for Assessing LK's Effect on Cellular CBS Activity A 1. Cell Culture (e.g., HEK293, SH-SY5Y) B 2. Treatment with Lanthionine Ketimine (LK) (and controls) A->B C 3. Cell Lysis B->C D 4. H₂S Production Assay (e.g., Fluorescent Probe) C->D E 5. Data Analysis (Compare LK-treated vs. control) D->E

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Bioavailability and CNS Penetration of Lanthionine Ketimine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Lanthionine Ketimine (LK) and its derivatives. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the bioavailability and central nervous system (CNS) penetration of this promising neuroprotective agent.

Frequently Asked Questions (FAQs)

Q1: What is Lanthionine Ketimine (LK), and why is improving its bioavailability and CNS penetration a research focus?

A1: Lanthionine Ketimine (LK) is a naturally occurring sulfur-containing amino acid metabolite found in the mammalian brain.[1] It has demonstrated neurotrophic and neuroprotective properties, making it a person of interest for the treatment of neurodegenerative diseases. However, native LK has limited oral bioavailability and poor penetration of the blood-brain barrier (BBB), which restricts its therapeutic potential. Therefore, a primary research goal is to develop strategies to improve its delivery to the CNS.

Q2: What is the most common strategy to improve the bioavailability of LK?

A2: The most widely studied approach is the use of a prodrug, specifically the lanthionine ketimine-5-ethyl ester (LKE).[1][2] Esterification of the carboxylic acid group increases the lipophilicity of the molecule, which is intended to enhance its ability to cross cell membranes and the BBB. LKE is designed to be hydrolyzed by endogenous esterases in the body to release the active LK.

Q3: What is the proposed mechanism of action of LK in the CNS?

A3: LK is believed to exert its neuroprotective effects through multiple mechanisms. One key pathway involves the modulation of the mTORC1 signaling pathway, which plays a crucial role in cellular processes like autophagy. Additionally, LK has been shown to interact with the collapsin response mediator protein-2 (CRMP2), a protein involved in neuronal structure and function.[1]

Q4: Are there other strategies besides esterification being explored to enhance LK's CNS delivery?

A4: Yes, while LKE is the most documented derivative, other approaches applicable to molecules like LK include:

  • Alternative Prodrugs: Attaching different promoieties to the LK molecule to improve its physicochemical properties.[3][4][5]

  • Nanoparticle-based Delivery: Encapsulating LK or its derivatives in nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles) to facilitate transport across the BBB.[6][7][8][9][10]

  • Liposomal Formulations: Using liposomes to carry LK, which can be surface-modified with ligands to target specific receptors on the BBB for enhanced uptake.[11][][13][14][15]

Troubleshooting Guides

Issue 1: Low or undetectable levels of LKE in brain tissue after systemic administration.

Possible Cause 1: Insufficient CNS Penetration

Even as a more lipophilic prodrug, LKE may still be subject to efflux transporters at the BBB or may not have optimal physicochemical properties for passive diffusion. One study using an ultrahigh-pressure liquid chromatography/tandem mass spectrometry (UHPLC/MS/MS) assay did not detect LKE in the brain tissue of mice after 3 days of administration in their chow at 300 ppm.[16]

Troubleshooting Steps:

  • Confirm Plasma Concentrations: First, verify that LKE is being absorbed systemically by measuring its concentration in plasma. If plasma levels are also low, the issue may be with oral bioavailability rather than CNS penetration.

  • Consider Alternative Administration Routes: Intravenous (IV) or intraperitoneal (IP) injection can bypass first-pass metabolism and may result in higher plasma concentrations, which could potentially increase the amount of LKE reaching the brain.

  • Investigate Efflux Pump Inhibition: Co-administration of a known P-glycoprotein (P-gp) inhibitor, such as verapamil or cyclosporin A, could help determine if LKE is a substrate for this major efflux transporter at the BBB.

  • Evaluate Alternative Delivery Systems: Explore nanoparticle or liposomal formulations to enhance BBB transport.

Possible Cause 2: Rapid Metabolism

LKE is a prodrug designed to be cleaved by esterases. It's possible that LKE is rapidly converted to LK in the periphery, and the resulting LK is unable to cross the BBB.

Troubleshooting Steps:

  • Measure LK and LKE in Plasma: Quantify both the prodrug (LKE) and the parent drug (LK) in plasma samples over time to understand the conversion rate.

  • In Vitro Plasma Stability Assay: Incubate LKE in plasma from the animal model of interest and measure its degradation over time to determine its plasma half-life.

Possible Cause 3: Analytical Method Sensitivity

The concentration of LKE in the brain may be below the limit of detection of the analytical method.

Troubleshooting Steps:

  • Optimize UHPLC-MS/MS Method: Ensure the method is validated and optimized for sensitivity. Key parameters to consider are the choice of column, mobile phase, and mass transitions for selected reaction monitoring (SRM).

  • Increase Dosage: If tolerated, a higher dose of LKE could lead to detectable brain concentrations.

Issue 2: High variability in pharmacokinetic data between experimental animals.

Possible Cause 1: Inconsistent Oral Administration

Administration of LKE in chow can lead to variability in dosage due to differences in food intake between animals.

Troubleshooting Steps:

  • Switch to Oral Gavage: This method ensures a precise and consistent dose is administered to each animal.

  • Monitor Food and Water Intake: If using medicated chow or drinking water, carefully monitor and record the consumption for each animal to normalize the data.

Possible Cause 2: Biological Variability

Differences in metabolism, gastrointestinal absorption, and other physiological factors can contribute to variability.

Troubleshooting Steps:

  • Increase Sample Size: A larger number of animals per group can help to account for biological variability and improve the statistical power of the study.

  • Use a Crossover Study Design: If feasible, a crossover design where each animal receives both the treatment and a placebo (with a washout period in between) can help to reduce inter-individual variability.

Quantitative Data

Compound Matrix Administration Concentration Reference
LKEMouse Serum300 ppm in chow for 3 days277.42 nM (average)[16][17]
LKEMouse Whole Blood300 ppm in chow for 3 days38 nM (average)[16][17]
LK and LKEMouse Brain Tissue300 ppm in chow for 3 daysNot Detected[16][17]

Experimental Protocols

Protocol 1: Analysis of LKE in Plasma and Brain Tissue using UHPLC-MS/MS

This protocol is adapted from a published method for the analysis of LKE in mouse biological matrices.[16][17]

1. Sample Preparation:

  • Plasma/Serum and Whole Blood:

    • To 50 µL of sample, add 150 µL of ice-cold methanol containing an internal standard (e.g., tolbutamide).

    • Vortex for 5 minutes to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube for analysis.

  • Brain Tissue:

    • Accurately weigh a portion of the brain tissue.

    • Homogenize the tissue in a suitable buffer (e.g., 1:4 w/v in phosphate-buffered saline) using a bead beater or other homogenizer.

    • Follow the protein precipitation steps described for plasma.

2. UHPLC-MS/MS Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate LKE from endogenous matrix components.

  • Ionization: Positive ion electrospray ionization (ESI+).

  • Mass Spectrometry: Triple quadrupole mass spectrometer operated in selected reaction monitoring (SRM) mode.

  • SRM Transitions: Specific precursor-to-product ion transitions for LKE and the internal standard need to be determined through infusion and optimization.

Protocol 2: In Vitro Plasma Protein Binding Assay using Equilibrium Dialysis

This protocol is based on standard methods for determining the fraction of a drug that is unbound to plasma proteins.[18][19][20]

1. Materials:

  • Rapid Equilibrium Dialysis (RED) device or similar.

  • Dialysis membrane (e.g., 8 kDa molecular weight cutoff).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Plasma from the species of interest.

  • Test compound (LKE) and control compounds (e.g., warfarin for high binding, atenolol for low binding).

2. Procedure:

  • Prepare the dialysis membrane according to the manufacturer's instructions.

  • Spike the plasma with the test compound at the desired concentration (e.g., 1 µM).

  • Add the spiked plasma to the donor chamber of the dialysis device.

  • Add PBS to the receiver chamber.

  • Incubate the device at 37°C with shaking for a predetermined time to reach equilibrium (typically 4-6 hours).

  • After incubation, collect samples from both the donor and receiver chambers.

  • Matrix-match the samples (add blank plasma to the buffer sample and PBS to the plasma sample) to minimize matrix effects during analysis.

  • Analyze the concentration of the test compound in both chambers using a validated analytical method (e.g., UHPLC-MS/MS).

  • Calculate the fraction unbound (fu) using the following formula: fu = (Concentration in receiver chamber) / (Concentration in donor chamber)

Visualizations

Signaling Pathway of Lanthionine Ketimine

lanthionine_ketimine_pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular LKE Lanthionine Ketimine Ethyl Ester (LKE) Membrane LKE->Membrane Crosses membrane Esterases Esterases LK Lanthionine Ketimine (LK) Esterases->LK Hydrolysis CRMP2 CRMP2 LK->CRMP2 Binds to mTORC1 mTORC1 LK->mTORC1 Inhibits Neuroprotection Neuroprotection & Neurite Outgrowth CRMP2->Neuroprotection Autophagy Autophagy mTORC1->Autophagy Inhibition of Autophagy->Neuroprotection

Caption: Proposed mechanism of action for LKE.

Experimental Workflow for Assessing CNS Penetration

cns_penetration_workflow cluster_in_vivo In Vivo Experiment cluster_sample_processing Sample Processing cluster_analysis Analysis Admin Administer LKE to Animal Model Collection Collect Blood and Brain Samples at Time Points Admin->Collection Plasma Isolate Plasma from Blood Collection->Plasma Homogenize Homogenize Brain Tissue Collection->Homogenize Extract Protein Precipitation & Extraction Plasma->Extract Homogenize->Extract UHPLC UHPLC-MS/MS Analysis Extract->UHPLC PK Pharmacokinetic Modeling UHPLC->PK Ratio Calculate Brain/Plasma Ratio UHPLC->Ratio

Caption: Workflow for evaluating LKE's CNS penetration.

References

Technical Support Center: Synthesis and Purification of Lanthionine Ketimine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of Lanthionine Ketimine (LK) and its analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate the challenges encountered during their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing Lanthionine Ketimine (LK) and its ethyl ester analog (LKE)?

A1: The most widely used method is the condensation of a cysteine derivative with 3-bromopyruvic acid or its derivatives in an aqueous solution. For LKE synthesis, L-cysteine ethyl ester hydrochloride is used as the starting material. The resulting product precipitates from the reaction mixture and can be collected by filtration.[1][2]

Q2: What are the main challenges in the synthesis of lanthionine-containing peptides?

A2: A significant challenge in synthesizing peptides containing lanthionine is achieving the correct stereochemistry. The formation of multiple diastereomers is a common issue that can complicate purification and reduce the yield of the desired product. Solid-phase peptide synthesis (SPPS) of these peptides can also be hampered by issues such as incomplete coupling reactions and aggregation of the growing peptide chain.[3]

Q3: How are Lanthionine Ketimine analogs typically purified?

A3: High-Performance Liquid Chromatography (HPLC) is the primary method for the purification of LK analogs. Reversed-phase HPLC with a C18 column is commonly employed. For separating stereoisomers, chiral HPLC with specialized chiral stationary phases is necessary.[4][5][6]

Q4: What analytical techniques are used to characterize LK and its analogs?

A4: Following purification, LK analogs are typically characterized using techniques such as Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for quantitative analysis and structural confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy is also used to elucidate the chemical structure.[7]

Troubleshooting Guides

Synthesis Troubleshooting
Problem Potential Cause Suggested Solution
Low Yield of Crude Product Incomplete reaction.- Ensure the pH of the reaction mixture is optimal for the condensation reaction.- Increase the reaction time or temperature, monitoring for potential byproduct formation.- Use a higher concentration of starting materials.
Side reactions forming byproducts.- Analyze the crude product by LC-MS to identify potential byproducts.- Adjust the stoichiometry of the reactants to minimize side reactions.
Presence of Multiple Stereoisomers Lack of stereocontrol in the synthesis.- Employ chiral starting materials or catalysts to favor the formation of the desired stereoisomer.- Optimize reaction conditions (temperature, solvent) to enhance stereoselectivity.
Difficulty in Dissolving the Precipitated Product The product may be in a salt form or have low solubility in the chosen solvent.- The precipitate can be resolubilized in an aqueous medium by slow titration with a base like sodium hydroxide (NaOH).[1]
Incomplete Coupling in Solid-Phase Peptide Synthesis (SPPS) Steric hindrance or aggregation of the peptide chain on the resin.- Double couple the amino acid, especially after proline or for bulky residues like arginine.[3]- Increase the concentration of the amino acid and coupling reagents.[3]- Switch to a different solvent system (e.g., using N-methylpyrrolidone (NMP) or adding chaotropic salts) to disrupt aggregation.
Purification Troubleshooting (HPLC)
Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing or Fronting) - Column overload.- Secondary interactions with the stationary phase.- Reduce the injection volume or sample concentration.- Adjust the mobile phase pH to ensure the analyte is in a single ionic state.- Use a different column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18).
Inadequate Separation of Analogs or Impurities - Suboptimal mobile phase composition or gradient.- Unsuitable column chemistry.- Optimize the gradient profile, making it shallower around the elution time of the target compounds.- Experiment with different organic modifiers in the mobile phase (e.g., acetonitrile vs. methanol).- Screen different reversed-phase columns (e.g., C8, C18, Phenyl-Hexyl) to find the one with the best selectivity.[8][9][10][11]
Co-elution of Diastereomers The column and mobile phase are not suitable for chiral separation.- Use a chiral stationary phase (CSP) specifically designed for separating enantiomers and diastereomers.- Optimize the mobile phase composition (e.g., modifiers, additives) for the chiral column.[4][5][6]
Irreproducible Retention Times - Inconsistent mobile phase preparation.- Column degradation.- Ensure accurate and consistent preparation of mobile phases, including pH adjustment.- Use a guard column to protect the analytical column from contaminants.- Flush the column regularly with a strong solvent to remove adsorbed impurities.

Experimental Protocols

Synthesis of Lanthionine Ketimine Ethyl Ester (LKE)

This protocol is a general guideline based on commonly cited methods.[1][2]

  • Preparation of Reactants:

    • Prepare a solution of L-cysteine ethyl ester hydrochloride in water.

    • Prepare a separate solution of 3-bromopyruvic acid in water.

  • Reaction:

    • Slowly add the 3-bromopyruvic acid solution to the stirring solution of L-cysteine ethyl ester hydrochloride.

    • A precipitate should begin to form.

    • Continue stirring the reaction mixture at room temperature for several hours to overnight to ensure the reaction goes to completion.

  • Isolation of Crude Product:

    • Collect the precipitate by vacuum filtration.

    • Wash the precipitate thoroughly with water to remove any unreacted starting materials and water-soluble impurities.

    • Dry the collected solid under vacuum.

Purification of LKE by Reversed-Phase HPLC
  • Sample Preparation:

    • Dissolve the crude LKE in a suitable solvent, such as the initial mobile phase composition (e.g., a high percentage of aqueous phase).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Starting Point):

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV at 220 nm and 254 nm.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the major peak.

    • Analyze the purity of the collected fractions by analytical HPLC.

    • Pool the fractions with the desired purity.

  • Product Recovery:

    • Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator.

    • Lyophilize the remaining aqueous solution to obtain the purified LKE as a solid.

Signaling Pathways and Experimental Workflows

Lanthionine Ketimine Biosynthesis and Interaction with CRMP2

Lanthionine ketimine is a metabolite of the transsulfuration pathway. Its synthetic analog, LKE, is known to interact with Collapsin Response Mediator Protein 2 (CRMP2) and inhibit its phosphorylation, which is implicated in neurodegenerative processes.

G cluster_synthesis Biosynthesis cluster_action Cellular Action of LKE Cysteine Cysteine Lanthionine Lanthionine Cysteine->Lanthionine Cystathionine β-synthase Serine Serine Serine->Lanthionine LK Lanthionine Ketimine (LK) Lanthionine->LK Transamination LKE LKE (analog) CRMP2_p Phosphorylated CRMP2 LKE->CRMP2_p Inhibits phosphorylation Neurodegeneration Axonal Retraction & Neurodegeneration CRMP2_p->Neurodegeneration Promotes CRMP2 CRMP2 CRMP2->CRMP2_p Kinases (e.g., GSK3β)

Caption: Biosynthesis of LK and the inhibitory effect of its analog LKE on CRMP2 phosphorylation.

LKE's Effect on the mTORC1 Signaling Pathway

Lanthionine Ketimine Ethyl Ester (LKE) stimulates autophagy by a mechanism that is distinct from other mTORC1 inhibitors like rapamycin. LKE appears to affect the localization of mTORC1 at the lysosome, potentially through a CRMP2-mediated process.

G cluster_lysosome Lysosome mTORC1_bound mTORC1 Autophagy_Inhibition Inhibition of Autophagy mTORC1_bound->Autophagy_Inhibition Active mTORC1_unbound mTORC1 (Cytosolic) mTORC1_unbound->mTORC1_bound Localization Autophagy_Stimulation Stimulation of Autophagy mTORC1_unbound->Autophagy_Stimulation Inactive LKE LKE LKE->mTORC1_bound Disrupts Localization CRMP2 CRMP2 LKE->CRMP2 Interacts with CRMP2->mTORC1_bound May mediate trafficking G Start Synthesis of Crude Product Filtration Filtration and Washing Start->Filtration Drying Drying Filtration->Drying Purification HPLC Purification Drying->Purification Analysis Purity Analysis (Analytical HPLC) Purification->Analysis Pooling Fraction Pooling Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization FinalProduct Purified LK Analog Lyophilization->FinalProduct

References

Addressing the short half-life of Lanthionine Ketimine Ester in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Lanthionine Ketimine Ester (LKE). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the in vivo stability and application of LKE in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is Lanthionine Ketimine Ester (LKE) and what is its primary mechanism of action?

A1: Lanthionine Ketimine Ester (LKE) is a cell-permeable, synthetic derivative of the natural brain metabolite, Lanthionine Ketimine (LK).[1][2] It exhibits neurotrophic and neuroprotective properties in various preclinical models of neurodegenerative diseases.[3][4] The primary mechanism of action involves the stimulation of autophagy, a cellular recycling process, through the mTORC1 signaling pathway.[5][6][7] LKE's activity is also linked to its interaction with Collapsin Response Mediator Protein 2 (CRMP2), a protein involved in microtubule dynamics and neurite growth.[2][8][9]

Q2: I'm observing lower than expected efficacy of LKE in my in vivo experiments. Could this be related to its half-life?

A2: Yes, a short in vivo half-life is a common challenge with small molecule esters like LKE, which can lead to rapid clearance and reduced exposure at the target site. While specific pharmacokinetic data for LKE is limited, studies have shown that after oral administration in mice, LKE can be detected in the serum, but it is often undetectable in brain tissue, suggesting rapid metabolism or clearance before it can exert its full effect in the central nervous system.[10]

Q3: What are the known reasons for the presumed short half-life of LKE?

A3: As an ester, LKE is susceptible to hydrolysis by esterase enzymes present in plasma and tissues, which would convert it to the less cell-permeable Lanthionine Ketimine (LK). This rapid conversion and subsequent clearance are likely the primary contributors to its short in vivo half-life.

Q4: Are there any strategies to overcome the short half-life of LKE?

A4: Several strategies are being explored to enhance the stability and efficacy of LKE. These include:

  • Development of Analogues: Chemical modifications to the LKE structure can improve its stability and potency. For instance, phosphonate analogues of LKE have been synthesized and have shown to be more potent stimulators of autophagy than the parent compound.[3][11]

  • Advanced Drug Delivery Systems: Formulations designed to protect LKE from premature degradation and target its delivery can improve its pharmacokinetic profile. One such approach involves the use of nanoparticles, like CTB-targeted protocells, to deliver LK analogs specifically to motor neurons.[11]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent results in cell-based assays. Degradation of LKE in culture media.Prepare fresh LKE solutions for each experiment. Minimize the time between solution preparation and application to cells. Consider performing a time-course experiment to assess the stability of LKE in your specific culture conditions.
Low or undetectable levels of LKE in plasma/tissue samples. Rapid in vivo clearance.Optimize the dosing regimen (e.g., more frequent administration). Consider alternative routes of administration that may offer improved bioavailability. Ensure your sample collection and processing protocol is optimized to prevent ex vivo degradation.
Lack of significant neuroprotective effects in animal models. Insufficient target engagement due to poor stability.Explore the use of more stable LKE analogues, such as the phosphonate derivatives, which have shown enhanced activity.[3][11] Investigate co-administration with an esterase inhibitor (though this may have off-target effects). Consider using a targeted drug delivery system.[11]

Data on LKE and its Analogues

Table 1: LKE Concentration in Mouse Biological Samples

This table summarizes the findings from a study where LKE was administered to mice at 300 ppm in their chow for 3 days.

Sample Type Average Concentration (nM) Key Finding
Serum277.42LKE is orally bioavailable and enters systemic circulation.[10]
Whole Blood38Lower concentration compared to serum, suggesting distribution into other compartments.[10]
Brain TissueNot DetectedSuggests poor brain penetration or rapid clearance from the CNS.[10]

Table 2: Comparative Potency of LKE and its Phosphonate Analogues

This table provides a qualitative comparison of the autophagy-stimulating activity of LKE and its phosphonate analogues.

Compound Relative Potency in Stimulating Autophagy Reference
Lanthionine Ketimine Ester (LKE)Baseline[3]
Lanthionine Ketimine (Ester)-Phosphonates (LK(E)-Ps)More Potent[3][11]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

This protocol provides a general framework for assessing the stability of LKE or its analogues in plasma.

Objective: To determine the rate of degradation of a test compound in plasma from different species (e.g., mouse, rat, human).

Materials:

  • Test compound (LKE or analogue) stock solution (e.g., 10 mM in DMSO).

  • Control compound with known plasma stability.

  • Pooled plasma from the desired species, anticoagulated with heparin or EDTA.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Acetonitrile containing an internal standard for LC-MS/MS analysis.

  • 96-well plates, incubator, centrifuge.

  • LC-MS/MS system.

Procedure:

  • Pre-warm plasma to 37°C.

  • In a 96-well plate, add the test compound to the plasma to achieve a final concentration of 1-5 µM.

  • Incubate the plate at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma-compound mixture.

  • Immediately quench the reaction by adding 3-4 volumes of cold acetonitrile containing the internal standard. This will precipitate the plasma proteins.

  • Vortex the samples and centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

  • The percentage of the compound remaining at each time point is calculated relative to the 0-minute sample. The half-life (t½) can be determined by plotting the natural logarithm of the percentage remaining against time.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a general procedure for evaluating the pharmacokinetic profile of LKE or its analogues in a rodent model.

Objective: To determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life of a test compound after administration.

Materials:

  • Test compound formulated for the chosen route of administration (e.g., oral gavage, intravenous injection).

  • Appropriate animal model (e.g., male Sprague-Dawley rats or C57BL/6 mice).

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant).

  • Anesthetic and surgical tools if required for the chosen blood collection method.

  • Centrifuge for plasma separation.

  • LC-MS/MS system for bioanalysis.

Procedure:

  • Acclimate animals to the housing conditions.

  • Fast animals overnight before dosing (for oral administration).

  • Administer the test compound at a specific dose via the chosen route.

  • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) from a suitable site (e.g., tail vein, saphenous vein).

  • Process the blood samples to obtain plasma by centrifugation.

  • Store plasma samples at -80°C until analysis.

  • Extract the test compound from the plasma samples using a suitable method (e.g., protein precipitation, liquid-liquid extraction).

  • Quantify the concentration of the test compound in the plasma extracts using a validated LC-MS/MS method.

  • Calculate the pharmacokinetic parameters using appropriate software.

Visualizations

LKE Signaling Pathway

LKE_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular LKE Lanthionine Ketimine Ester (LKE) CRMP2 CRMP2 LKE->CRMP2 Binds to mTORC1 mTORC1 (Active) LKE->mTORC1 Inhibits CRMP2->mTORC1 Required for inhibition Neuroprotection Neuroprotection & Neurite Outgrowth CRMP2->Neuroprotection Promotes mTORC1_inactive mTORC1 (Inactive) ULK1_complex ULK1 Complex mTORC1->ULK1_complex Inhibits Autophagy_Induction Autophagy Induction Autophagy_Induction->Neuroprotection Beclin1_complex Beclin-1 Complex ULK1_complex->Beclin1_complex Activates LC3_lipidation LC3 Lipidation Beclin1_complex->LC3_lipidation Promotes LC3_lipidation->Autophagy_Induction Leads to

Caption: Proposed signaling pathway for LKE-mediated neuroprotection.

Experimental Workflow for LKE Analogue Evaluation

LKE_Analogue_Workflow start Synthesize LKE Analogue in_vitro_stability In Vitro Plasma Stability Assay start->in_vitro_stability cell_based_assays Cell-Based Assays (e.g., Autophagy Flux) start->cell_based_assays pk_study In Vivo Pharmacokinetic Study in Rodents in_vitro_stability->pk_study If stable cell_based_assays->pk_study If potent efficacy_study Efficacy Study in Disease Model pk_study->efficacy_study If favorable PK profile data_analysis Data Analysis and Candidate Selection efficacy_study->data_analysis

Caption: Workflow for the preclinical evaluation of novel LKE analogues.

Troubleshooting Logic for Poor In vivo Efficacy

Troubleshooting_Logic start Poor In Vivo Efficacy Observed with LKE check_pk Assess Pharmacokinetics: Measure plasma/brain levels start->check_pk low_exposure Is target site exposure low? check_pk->low_exposure yes Yes low_exposure->yes Yes no No low_exposure->no No improve_stability Improve Stability/ Bioavailability yes->improve_stability check_pd Assess Pharmacodynamics: Confirm target engagement no->check_pd modify_structure Modify Structure (e.g., LKE-Phosphonates) improve_stability->modify_structure change_formulation Change Formulation (e.g., Nanoparticles) improve_stability->change_formulation re_evaluate_moa Re-evaluate Mechanism of Action check_pd->re_evaluate_moa

Caption: A logical approach to troubleshooting poor in vivo efficacy of LKE.

References

Optimizing LKE dosage for chronic treatment in neurodegenerative disease models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LKE, a novel Glycogen Synthase Kinase 3 Beta (GSK-3β) inhibitor for chronic treatment in neurodegenerative disease models. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers in optimizing their experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for LKE?

A1: LKE is a potent and selective inhibitor of Glycogen Synthase Kinase 3 Beta (GSK-3β). GSK-3β is a serine/threonine kinase implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease.[1][2] By inhibiting hyperactivated GSK-3β, LKE aims to reduce pathological protein aggregation (e.g., Aβ and tau), neuroinflammation, and mitochondrial dysfunction.[1][3]

Q2: Which animal models are suitable for testing LKE?

A2: A variety of animal models can be used, depending on the specific neurodegenerative disease being studied.[4] Transgenic mouse models that recapitulate aspects of human disease, such as APP/PS1 mice for Alzheimer's disease, are commonly used.[5] Chemically-induced models, for instance, using scopolamine to induce amnesia, are also relevant for studying cognitive deficits.[4] The choice of model is critical and should align with the specific pathological mechanisms being investigated.[6]

Q3: What is a typical starting dose and treatment duration for a chronic study with LKE?

A3: A pilot dose-response study is essential to determine the optimal dose for your specific model and experimental conditions.[7] Based on preclinical studies with other GSK-3β inhibitors, a starting point for a chronic study in mice might range from 5 to 25 mg/kg, administered daily. The treatment duration will depend on the disease model and the progression of pathology, typically ranging from 4 to 24 weeks.

Q4: How should LKE be formulated for administration?

A4: LKE is soluble in a variety of vehicles. For oral administration, a common vehicle is 0.5% methylcellulose. For intraperitoneal (IP) injection, LKE can be dissolved in a solution of 10% DMSO, 40% PEG300, and 50% saline. It is crucial to test the stability and solubility of LKE in your chosen vehicle before beginning in vivo experiments.

Q5: What are the expected therapeutic effects of LKE?

A5: By inhibiting GSK-3β, LKE is expected to reduce the phosphorylation of tau protein and the production of Aβ, which are hallmarks of Alzheimer's disease.[1][3] It may also protect against neuronal cell death and reduce neuroinflammation.[8] Researchers should assess both pathological markers (e.g., plaque load, tangle formation) and functional outcomes (e.g., cognitive performance in behavioral tests).[7]

Troubleshooting Guides

Issue 1: High variability in experimental results.
Potential Cause Troubleshooting Step
Inconsistent Drug Administration Ensure precise and consistent dosing for each animal. For oral gavage, verify the technique to prevent incomplete dosage delivery. Consider alternative methods like voluntary oral administration in jelly to reduce stress.[9][10][11]
Animal Stress Minimize animal handling and stress, as it can influence experimental outcomes.[10] Acclimate animals to the experimental procedures before the study begins.
Vehicle Effects The vehicle used to dissolve LKE may have biological effects. Always include a vehicle-only control group in your experimental design.
Biological Variability Increase the number of animals per group to enhance statistical power. Ensure proper randomization of animals to different treatment groups.
Issue 2: No significant therapeutic effect observed.
Potential Cause Troubleshooting Step
Inadequate Dosage The selected dose of LKE may be too low. Conduct a dose-response study to identify the optimal therapeutic window.[7]
Poor Bioavailability The route of administration may not be optimal. If using oral administration, consider IP or subcutaneous injections. Assess the pharmacokinetic profile of LKE to determine its absorption and distribution.
Advanced Disease Stage Treatment may have been initiated too late in the disease progression. Consider starting treatment at an earlier, pre-symptomatic stage in your animal model.[12]
Compound Instability Ensure LKE is stable in the chosen vehicle and under the storage conditions. Prepare fresh formulations regularly.
Issue 3: Adverse effects or toxicity observed in animals.
Potential Cause Troubleshooting Step
High Dosage The administered dose may be too high, leading to off-target effects. Reduce the dose or consider a different administration schedule (e.g., every other day).
Vehicle Toxicity Some vehicles, like DMSO, can be toxic with chronic administration.[13] Lower the percentage of the potentially toxic component in your vehicle or explore alternative, safer vehicles.
Route of Administration Certain administration routes, like IP injections, can cause local irritation or inflammation. Monitor animals closely for any signs of distress and consider less invasive methods.
Off-Target Effects LKE may have unintended effects on other biological pathways. Conduct a thorough literature search on the known off-target effects of GSK-3β inhibitors.

Data Presentation

Table 1: Hypothetical Dose-Response Data for LKE in APP/PS1 Mice
Dose (mg/kg/day)Administration RouteTreatment DurationBrain Aβ42 Levels (pg/mg tissue)Morris Water Maze Escape Latency (seconds)
Vehicle ControlOral Gavage12 weeks250 ± 3060 ± 8
5 mg/kg LKEOral Gavage12 weeks210 ± 2552 ± 7
10 mg/kg LKEOral Gavage12 weeks150 ± 2040 ± 6
25 mg/kg LKEOral Gavage12 weeks110 ± 1535 ± 5
Table 2: Recommended Volumes and Needle Sizes for Administration in Mice
RouteMax VolumeNeedle Gauge
Intraperitoneal (IP)0.5 mL25-27 G
Subcutaneous (SC)0.5 mL25-27 G
Oral Gavage0.2 mL20-22 G (ball-tipped)
Intravenous (IV)0.2 mL27-30 G

Source: Adapted from Boston University IACUC guidelines.[13]

Experimental Protocols

Protocol 1: Dose-Range Finding Study for LKE
  • Animal Selection: Use a cohort of age-matched animals from your chosen neurodegenerative disease model (e.g., 6-month-old 5XFAD mice).

  • Group Allocation: Randomly assign animals to at least five groups (n=8-10 per group): Vehicle control, and four LKE dose groups (e.g., 1, 5, 10, 25 mg/kg).

  • LKE Formulation: Prepare fresh LKE solutions daily in the selected vehicle.

  • Administration: Administer LKE or vehicle via the chosen route (e.g., oral gavage) once daily for 14-28 days.

  • Monitoring: Monitor animals daily for any signs of toxicity, including weight loss, changes in behavior, or altered grooming habits.

  • Endpoint Analysis: At the end of the treatment period, collect brain tissue to measure key pharmacodynamic markers, such as levels of phosphorylated GSK-3β (pGSK-3β) and phosphorylated tau (p-tau), to confirm target engagement.

  • Dose Selection: Select the optimal dose for chronic studies that shows significant target engagement without causing adverse effects.

Protocol 2: Chronic LKE Administration via Voluntary Oral Consumption
  • Jelly Preparation: Prepare a gelatin-based jelly. For the treatment jelly, dissolve the desired amount of LKE into the jelly mixture before it sets. Prepare a separate batch of vehicle-only jelly.[9]

  • Acclimation Period (3-5 days): Provide each mouse with a small piece of the vehicle jelly daily to train them to consume it.[9]

  • Dosing: Once the mice readily consume the jelly, replace the vehicle jelly with the LKE-containing jelly. The amount of jelly should be calculated based on the animal's body weight to ensure accurate dosing.[9]

  • Treatment Schedule: Provide the LKE-jelly at the same time each day for the duration of the chronic study (e.g., 12 weeks).

  • Monitoring: Observe the mice to ensure they consume the entire piece of jelly. Continue to monitor for overall health and well-being throughout the study.

Visualizations

Experimental_Workflow start Start: Select Animal Model (e.g., APP/PS1 Mice) pilot Pilot Dose-Finding Study (2-4 Weeks) start->pilot Determine Optimal Dose chronic Chronic Treatment Study (12-24 Weeks) pilot->chronic Administer Optimal Dose behavior Behavioral Testing (e.g., Morris Water Maze) chronic->behavior Assess Functional Outcomes histo Post-Mortem Analysis: - Histopathology - Biomarker Assays behavior->histo Correlate with Pathology data Data Analysis & Interpretation histo->data end End: Conclusion data->end

Caption: A typical experimental workflow for chronic LKE treatment.

Troubleshooting_Tree start Issue: No Significant Therapeutic Effect q1 Was target engagement confirmed in a pilot study? start->q1 sol1 Conduct a dose-finding study. Measure pGSK-3β levels in brain tissue. q1->sol1 No q2 Is the compound stable and bioavailable? q1->q2 Yes a1_yes Yes a1_no No sol2 Check formulation stability. Perform pharmacokinetic analysis. Consider alternative administration routes. q2->sol2 No q3 Was treatment started early enough in disease progression? q2->q3 Yes a2_yes Yes a2_no No sol3 Consider a different animal model or an earlier treatment timepoint. q3->sol3 No end Re-evaluate experimental design q3->end Yes a3_yes Yes a3_no No

Caption: A decision tree for troubleshooting lack of therapeutic effect.

Signaling_Pathway cluster_pathology Pathological Cascade PI3K PI3K/Akt Pathway GSK3b GSK-3β PI3K->GSK3b Inhibits LKE LKE (Compound) LKE->GSK3b Inhibits Tau Tau Protein GSK3b->Tau Phosphorylates Ab Aβ Production GSK3b->Ab Promotes pTau Hyperphosphorylated Tau Tau->pTau NFTs Neurofibrillary Tangles (NFTs) pTau->NFTs Neurodegeneration Neurodegeneration NFTs->Neurodegeneration Plaques Amyloid Plaques Ab->Plaques Plaques->Neurodegeneration

Caption: The proposed signaling pathway of LKE's action.

References

Technical Support Center: Overcoming Metabolic Breakdown of Lanthionine Ketimine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with lanthionine ketimine (LK) and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo experiments, with a focus on overcoming metabolic breakdown.

Frequently Asked Questions (FAQs)

Q1: What is lanthionine ketimine (LK) and why are its derivatives being studied?

A1: Lanthionine ketimine is a naturally occurring metabolite found in the mammalian brain, formed from the transsulfuration pathway.[1][2] LK and its synthetic, more cell-permeable derivatives like lanthionine ketimine ethyl ester (LKE), exhibit neuroprotective and neurotrophic properties.[2][3][4][5][6][7] These compounds are being investigated as potential therapeutics for neurodegenerative diseases.[2][8]

Q2: What is the primary metabolic pathway for lanthionine ketimine (LK)?

A2: Evidence suggests that lanthionine ketimine can be metabolized by NAD(P)H-dependent reductases found in various mammalian tissues. This enzymatic reduction converts the ketimine into its saturated form, 1,4-thiomorpholine-3,5-dicarboxylic acid (TMDA).[2]

Q3: How is lanthionine ketimine ethyl ester (LKE) metabolized?

A3: LKE is a prodrug designed for improved cell permeability. Its primary metabolic fate is hydrolysis of the ethyl ester bond, likely by ubiquitous esterase enzymes in the body, to release the active parent compound, lanthionine ketimine (LK).[8] LK is then subject to its own metabolic pathways.

Q4: My LKE seems to be rapidly degrading in my in vitro assay, even in control wells without enzymes. What could be the cause?

A4: Lanthionine ketimine derivatives, particularly the ethyl ester, can be susceptible to hydrolysis in aqueous solutions. It is crucial to assess the chemical stability of your compound in the assay buffer alone (without microsomes or hepatocytes) to distinguish between chemical degradation and enzymatic metabolism. Consider preparing fresh stock solutions and minimizing the time the compound spends in aqueous buffer before starting the assay.

Q5: I am observing high variability in my metabolic stability results between experiments. What are some potential reasons?

A5: High variability in in vitro metabolic stability assays can stem from several factors:

  • Microsome or Hepatocyte Quality: Ensure the use of high-quality, properly stored liver microsomes or hepatocytes with consistent enzymatic activity.

  • Cofactor Degradation: NADPH is essential for many metabolic reactions and is prone to degradation. Prepare NADPH solutions fresh and keep them on ice.

  • Inconsistent Incubation Conditions: Maintain precise control over incubation temperature, time, and shaking speed.

  • Analytical Method Variability: Ensure your analytical method (e.g., LC-MS/MS) is validated for linearity, precision, and accuracy for both the parent compound and potential metabolites.[9][10]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with lanthionine ketimine derivatives.

Problem Potential Cause Troubleshooting Steps
Low recovery of LKE from biological matrix (plasma, brain tissue, etc.) Inefficient extraction procedure.Optimize your extraction protocol. Protein precipitation with cold methanol has been shown to be effective for LKE.[11] Consider testing different organic solvents or solid-phase extraction (SPE) methods.
Adsorption to labware.Use low-binding microcentrifuge tubes and pipette tips.
Difficulty in detecting LK and its metabolites by LC-MS/MS Poor ionization or chromatographic separation.For LK, methylation with a reagent like diazomethane can improve chromatographic properties and electrospray ionization.[11] Develop a robust LC-MS/MS method with optimized mobile phases, gradient, and mass spectrometry parameters.
Observed metabolic instability appears to be non-enzymatic. Hydrolysis of the ester group in LKE.Perform a control experiment incubating LKE in buffer without the metabolic system (e.g., microsomes) to assess chemical stability. If hydrolysis is significant, consider this baseline degradation when calculating metabolic stability.
High background noise in analytical measurements. Matrix effects from the biological sample.Employ appropriate sample clean-up procedures. Use a stable isotope-labeled internal standard to compensate for matrix effects.
Inconsistent results in hepatocyte stability assays. Variable cell viability or enzyme activity.Ensure consistent cell density and viability in each experiment. Use a positive control compound with known metabolic properties to verify the metabolic competency of each batch of hepatocytes.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability of Lanthionine Ketimine Ethyl Ester (LKE) in Human Liver Microsomes

This protocol is adapted from standard industry practices for assessing phase I metabolic stability.[9][10][12][13]

Materials:

  • Lanthionine Ketimine Ethyl Ester (LKE)

  • Pooled Human Liver Microsomes (HLMs)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) with an appropriate internal standard (e.g., a structurally similar, stable compound)

  • Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

  • 96-well plates

  • Incubator/shaker set to 37°C

Procedure:

  • Preparation:

    • Prepare a stock solution of LKE in a suitable organic solvent (e.g., DMSO).

    • Prepare working solutions of LKE and control compounds by diluting the stock solutions in the incubation buffer. The final organic solvent concentration in the incubation should be low (typically <1%) to avoid inhibiting enzyme activity.

    • Thaw the human liver microsomes on ice. Dilute the microsomes to the desired final protein concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the diluted microsomes.

    • Pre-warm the plate at 37°C for 5-10 minutes.

    • To initiate the reaction, add the NADPH regenerating system to all wells except the "no-NADPH" control wells. For the no-NADPH controls, add an equal volume of buffer.

    • Immediately after adding the NADPH system, add the working solutions of LKE and control compounds to their respective wells.

    • Incubate the plate at 37°C with gentle shaking.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a sufficient volume of ice-cold acetonitrile containing the internal standard to each well. The 0-minute time point is typically prepared by adding the quenching solution before the NADPH regenerating system.

    • After the final time point, centrifuge the plate to pellet the precipitated proteins.

  • Analysis:

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples by a validated LC-MS/MS method to determine the concentration of the parent compound (LKE) remaining at each time point.

Data Analysis:

  • Plot the natural logarithm of the percentage of LKE remaining versus time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Strategies for Improving Metabolic Stability

For researchers designing novel lanthionine ketimine derivatives, several strategies can be employed to enhance metabolic stability.[14][15][16][17][18][19]

Strategy Description Example Application for LK Derivatives
Blocking Metabolic "Soft Spots" Identify and modify the parts of the molecule most susceptible to metabolism.If oxidation is a metabolic pathway, introducing electron-withdrawing groups to aromatic rings can deactivate them towards oxidation.
Replacing Labile Functional Groups Substitute metabolically unstable groups with more stable alternatives.Replacing a labile ester linkage, as in LKE, with a more stable amide group could prolong the compound's half-life.
Deuteration Replacing hydrogen atoms at metabolic sites with deuterium can slow down metabolism due to the stronger carbon-deuterium bond.[15][16][17]If a specific C-H bond is identified as a primary site of oxidation, replacing that hydrogen with deuterium could enhance stability.
Structural/Conformational Constraints Introducing rigidity into the molecule can prevent it from adopting a conformation that is favorable for binding to metabolizing enzymes.Cyclization or the introduction of bulky groups could be explored to constrain the flexibility of the lanthionine ketimine scaffold.
Modifying Physicochemical Properties Reducing lipophilicity can decrease the affinity of a compound for metabolizing enzymes like cytochrome P450s.Introducing polar functional groups to the LK scaffold could reduce lipophilicity and potentially decrease metabolic clearance.

Signaling Pathways and Experimental Workflows

Lanthionine Ketimine and the CRMP2 Signaling Pathway

Lanthionine ketimine and its derivatives have been shown to interact with Collapsin Response Mediator Protein 2 (CRMP2), a protein involved in neuronal development and axonal growth.[3][6][20] The phosphorylation state of CRMP2 is critical for its function, and dysregulation of CRMP2 phosphorylation is implicated in neurodegenerative diseases.[21][22] LKE has been shown to modulate CRMP2 phosphorylation, suggesting a potential mechanism for its neuroprotective effects.[5][6]

CRMP2_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Guidance Cues Guidance Cues Receptors Receptors (e.g., Plexin/Neuropilin) Guidance Cues->Receptors Neurotrophic Factors Neurotrophic Factors LKE Lanthionine Ketimine Derivatives (e.g., LKE) CDK5 CDK5 LKE->CDK5 Inhibits (putative) GSK3b GSK3β LKE->GSK3b Inhibits (putative) Neuroprotection Neuroprotection LKE->Neuroprotection Receptors->CDK5 Activates Receptors->GSK3b Activates CRMP2_active CRMP2 (Active) CDK5->CRMP2_active Phosphorylates GSK3b->CRMP2_active Phosphorylates CRMP2_inactive p-CRMP2 (Inactive) Tubulin Tubulin CRMP2_active->Tubulin Binds to CRMP2_inactive->Tubulin Binding Inhibited Microtubule_dynamics Microtubule Dynamics Tubulin->Microtubule_dynamics Promotes Assembly Axon_growth Axonal Growth & Neurite Outgrowth Microtubule_dynamics->Axon_growth Axon_growth->Neuroprotection

Caption: LKE's potential modulation of the CRMP2 signaling pathway.

Experimental Workflow for Assessing Metabolic Stability

The following diagram outlines a typical workflow for evaluating the metabolic stability of a lanthionine ketimine derivative.

Metabolic_Stability_Workflow cluster_planning 1. Planning & Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Interpretation A Select Test System (Microsomes, Hepatocytes) B Prepare Stock & Working Solutions of LK Derivative A->B C Prepare Buffers & Cofactors (e.g., NADPH) B->C D Pre-warm Test System (37°C) E Initiate Reaction with Cofactors & Compound D->E F Incubate at 37°C with Shaking for Timed Intervals E->F G Quench Reaction at Each Time Point F->G H Sample Preparation (e.g., Protein Precipitation) G->H I LC-MS/MS Analysis of Parent Compound H->I J Calculate % Remaining vs. Time I->J K Determine Half-life (t½) & Intrinsic Clearance (CLint) J->K L Compare to Control Compounds K->L

Caption: A standard workflow for in vitro metabolic stability assessment.

References

Enhancing the stability of 3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of 3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid in solution.

Troubleshooting Guides

Issue 1: Rapid Degradation of the Compound in Aqueous Solution

  • Question: My this compound solution is showing rapid degradation, observed as a decrease in the main peak area by HPLC. What are the likely causes and how can I mitigate this?

  • Answer: Rapid degradation in aqueous solutions is often attributed to hydrolysis, oxidation, or pH-related instability. Thiazine derivatives, particularly those with carboxylic acid functionalities, can be susceptible to these degradation pathways.[1][2]

    Troubleshooting Steps:

    • pH Control: The stability of compounds with carboxylic acid and amine groups is often pH-dependent.[3][4] Determine the pH of your solution. If it is strongly acidic or basic, the compound may be undergoing acid or base-catalyzed hydrolysis.

      • Recommendation: Prepare your solutions in a buffered system. Conduct a pH stability profile study by preparing the solution in a series of buffers across a pH range (e.g., pH 2, 4, 7, 9, 12) to identify the pH of maximum stability.

    • Protection from Light: Photodegradation can be a factor for heterocyclic compounds.

      • Recommendation: Protect your solutions from light by using amber vials or covering the container with aluminum foil. Conduct a photostability study to assess the compound's sensitivity to light.

    • Inert Atmosphere: The thiazine ring may be susceptible to oxidation.

      • Recommendation: Degas your solvent and purge the headspace of your container with an inert gas like nitrogen or argon before sealing.

    • Temperature Control: Elevated temperatures accelerate most degradation reactions.

      • Recommendation: Store solutions at reduced temperatures (e.g., 2-8 °C or frozen) unless contraindicated by solubility issues.

Issue 2: Appearance of Unknown Peaks in the Chromatogram During Stability Studies

  • Question: During my stability study of this compound, I am observing the formation of several new, unidentified peaks in my HPLC chromatogram. How can I identify these degradation products?

  • Answer: The appearance of new peaks indicates the formation of degradation products. Identifying these is crucial for understanding the degradation pathway. Forced degradation studies are designed to intentionally degrade the molecule to generate these products for identification.[5][6][7]

    Troubleshooting Steps:

    • Perform Forced Degradation Studies: Subject the compound to a range of stress conditions to generate the degradants in sufficient quantities for characterization.[7] This will help in understanding the degradation pathways.

    • LC-MS/MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to obtain the mass of the parent compound and the unknown peaks. The mass difference can provide clues about the type of reaction that occurred (e.g., hydrolysis, oxidation, decarboxylation).

    • NMR Spectroscopy: If a significant amount of a degradation product can be isolated (e.g., through preparative HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy can be used for definitive structure elucidation.

Frequently Asked Questions (FAQs)

  • Q1: What are the primary factors influencing the stability of this compound in solution?

    • A1: The primary factors are pH, temperature, light, and the presence of oxidizing agents. The carboxylic acid and secondary amine groups in the structure suggest a strong dependence on pH for stability.[3][4] The sulfur atom in the thiazine ring can be susceptible to oxidation.

  • Q2: What is a suitable solvent for preparing a stock solution of this compound for stability studies?

    • A2: The choice of solvent depends on the compound's solubility. For initial studies, a co-solvent system of an organic solvent (like DMSO or methanol) and an aqueous buffer is common. It is crucial to ensure the organic solvent is inert and does not participate in degradation. For some sensitive compounds, anhydrous conditions may be necessary for initial characterization to avoid hydrolysis.[5]

  • Q3: How can I develop a stability-indicating HPLC method for this compound?

    • A3: A stability-indicating method is one that can separate the parent drug from its degradation products. To develop such a method, you will need to:

      • Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to generate the potential degradation products.[6][7]

      • Use a high-resolution HPLC column (e.g., a C18 column) and experiment with different mobile phase compositions (e.g., acetonitrile/water or methanol/water gradients with a pH-modifying additive like formic acid or ammonium acetate) to achieve baseline separation of all peaks.

      • Use a detector, such as a photodiode array (PDA) detector, to check for peak purity and ensure that each peak corresponds to a single component.

  • Q4: What are the expected degradation pathways for this compound?

    • A4: While specific data for this molecule is limited, based on its structure, potential degradation pathways include:

      • Hydrolysis: The amide-like linkage within the dihydrothiazine ring could be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opening.

      • Oxidation: The sulfur atom can be oxidized to a sulfoxide or sulfone.

      • Decarboxylation: The carboxylic acid groups may be lost under thermal stress.

      • Dimerization: Some thiazine derivatives have been observed to undergo oxidative dimerization in solution.[1][2]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the degradation pathways of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent system (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place the solid compound in an oven at 105°C for 48 hours. Also, heat the stock solution at 60°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution and solid compound to UV light (254 nm) and visible light for a defined period (e.g., 24 hours).

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC-UV method.

Protocol 2: pH Stability Profile Study

  • Buffer Preparation: Prepare a series of buffers covering a pH range from 2 to 12 (e.g., phosphate, citrate, borate buffers).

  • Sample Preparation: Prepare solutions of this compound in each buffer at a known concentration.

  • Incubation: Store the solutions at a constant temperature (e.g., 40°C) and protect them from light.

  • Time-Point Analysis: At specified time intervals (e.g., 0, 4, 8, 12, 24, 48 hours), withdraw an aliquot from each solution.

  • HPLC Analysis: Analyze each sample by HPLC to determine the remaining concentration of the parent compound.

  • Data Analysis: Plot the logarithm of the remaining concentration versus time for each pH to determine the degradation rate constant. A plot of the rate constant versus pH will show the pH of maximum stability.

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Expected Outcomes

Stress ConditionReagent/ConditionDurationExpected Degradation Pathway
Acidic Hydrolysis 0.1 N HCl, 60°C24 hoursRing opening, hydrolysis of functional groups
Basic Hydrolysis 0.1 N NaOH, RT24 hoursRing opening, hydrolysis of functional groups
Oxidation 3% H₂O₂, RT24 hoursOxidation of the sulfur atom (sulfoxide, sulfone)
Thermal (Solid) 105°C48 hoursDecarboxylation, general decomposition
Thermal (Solution) 60°C48 hoursAccelerated hydrolysis, decarboxylation
Photolytic UV (254 nm) & Vis24 hoursPhotodegradation, formation of radicals

Table 2: Example pH Stability Profile Data

pHTemperature (°C)Initial Conc. (µg/mL)Conc. at 24h (µg/mL)% Degradation
2.0 4010085.214.8
4.0 4010095.14.9
7.0 4010098.51.5
9.0 4010092.37.7
12.0 4010070.629.4

Visualizations

G cluster_workflow Experimental Workflow for Stability Assessment prep Prepare Stock Solution stress Apply Stress Conditions (pH, Temp, Light, Oxidant) prep->stress sampling Sample at Time Points stress->sampling hplc HPLC Analysis sampling->hplc data Data Analysis (Degradation Rate, Pathway ID) hplc->data

Caption: Workflow for assessing the stability of the compound.

G cluster_degradation Potential Degradation Pathways compound This compound hydrolysis Hydrolysis (Ring Opening) compound->hydrolysis Acid/Base oxidation Oxidation (Sulfoxide/Sulfone) compound->oxidation Oxidizing Agent decarboxylation Decarboxylation compound->decarboxylation Heat dimerization Dimerization compound->dimerization Oxidative Conditions

Caption: Potential degradation pathways for the target compound.

References

Troubleshooting Lanthionine Ketimine detection in complex biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the detection of Lanthionine Ketimine (LK) in complex biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during LK analysis.

Frequently Asked Questions (FAQs)

Q1: What is Lanthionine Ketimine (LK) and why is it challenging to detect?

A1: Lanthionine Ketimine is a naturally occurring sulfur-containing amino acid metabolite found in the mammalian central nervous system.[1] Its detection in biological samples is challenging due to its low endogenous concentrations, polar nature, and potential for instability. Furthermore, LK exists in equilibrium with its tautomer, lanthionine ketenamine, which can complicate analysis if not properly considered during method development.[2]

Q2: What are the most common analytical methods for LK detection?

A2: The most prevalent and sensitive methods for quantifying LK and its derivatives (like Lanthionine Ketimine Ethyl Ester - LKE) are based on mass spectrometry. Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is a widely used technique.[3][4] Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization is another viable, highly sensitive method.[2] Older methods also utilized HPLC with UV detection after derivatization with reagents like phenylisothiocyanate.[2]

Q3: What is the significance of Lanthionine Ketimine Ethyl Ester (LKE)?

A3: Lanthionine Ketimine Ethyl Ester (LKE) is a synthetic, cell-permeable derivative of LK.[5] It is often used in preclinical studies to investigate the therapeutic potential of LK because it can more easily cross cell membranes.[5] Many analytical methods are developed and validated for LKE to support bioavailability and pharmacokinetic studies.[3][4]

Troubleshooting Guides

Issue 1: Low or Inconsistent Analyte Recovery

Q: I am experiencing low and variable recovery of LK/LKE from my plasma/tissue samples. What are the likely causes and how can I improve it?

A: Low and inconsistent recovery is a common issue stemming from sample preparation. The primary causes are inefficient extraction, analyte degradation, or binding to sample components.

Troubleshooting Steps:

  • Optimize Extraction Solvent: Protein precipitation is a common first step. Cold methanol or acetonitrile are frequently used.[3][4] If recovery is low, systematically evaluate different organic solvents and their ratios with the aqueous sample. Ensure the precipitation is performed at a cold temperature (e.g., -20°C) to minimize enzymatic activity.

  • Evaluate Extraction Method: While protein precipitation is rapid, it may not be sufficient for complex matrices. Consider a more rigorous technique like Solid-Phase Extraction (SPE) to selectively isolate LK and remove interfering substances.

  • Assess Analyte Stability: LK's ketimine structure can be susceptible to degradation. It's crucial to minimize sample processing time and keep samples on ice or at 4°C throughout the extraction process. Perform stability tests by spiking a known concentration of LK/LKE into the sample matrix and analyzing it at different time points and temperature conditions.

  • Use an Appropriate Internal Standard: An isotopically labeled internal standard (e.g., ¹³C-LK) is highly recommended to correct for analyte loss during sample preparation and for variations in mass spectrometer response.

Experimental Protocol: Protein Precipitation for LKE Extraction [3][4]

  • To a 100 µL aliquot of serum, whole blood, or tissue homogenate, add 400 µL of ice-cold methanol.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant containing the extracted LKE.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Quantitative Data Summary: LKE Recovery

Biological MatrixExtraction MethodRecovery Rate (%)Reference
Mouse SerumProtein Precipitation (Cold Methanol)77-90[2][3]
Mouse Brain TissueProtein Precipitation (Cold Methanol)82-88[2][3]
Issue 2: Poor Sensitivity and High Limit of Detection (LOD)

Q: My assay is not sensitive enough to detect endogenous levels of LK. How can I enhance the signal and lower the detection limit?

A: Insufficient sensitivity can be due to suboptimal chromatographic conditions, inefficient ionization in the mass spectrometer, or the inherent low abundance of the analyte.

Troubleshooting Steps:

  • Enhance Chromatographic Performance:

    • Derivatization: For GC-MS, derivatization is essential to increase volatility. Common methods include N-pentafluorobenzylation.[3] For LC-MS, derivatization can also improve chromatographic retention and ionization efficiency. For instance, methylation of LK with diazomethane has been shown to enhance separation and electrospray ionization.[3]

    • Column Choice: Use a high-efficiency column, such as a sub-2 µm particle size C18 column for UHPLC, to achieve sharper peaks, which leads to a better signal-to-noise ratio.[6]

    • Mobile Phase Optimization: Adjusting the mobile phase composition and additives (e.g., formic acid, ammonium acetate) can significantly impact ionization efficiency.

  • Optimize Mass Spectrometry Parameters:

    • Ionization Source Tuning: Meticulously tune the ion source parameters, including gas flows, temperature, and voltages, to maximize the signal for your specific analyte.[6]

    • Selected Reaction Monitoring (SRM): For tandem mass spectrometry, use SRM (also known as Multiple Reaction Monitoring or MRM) to enhance selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[3]

  • Sample Concentration: After extraction, you can increase the analyte concentration by reconstituting the dried extract in a smaller volume of solvent.[7]

Experimental Workflow: Sensitivity Enhancement

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample Extract Extraction (e.g., Protein Precipitation) Sample->Extract Concentrate Concentration (Evaporation & Reconstitution) Extract->Concentrate Derivatize Derivatization (e.g., Methylation) Concentrate->Derivatize UHPLC UHPLC Separation (Optimized Column & Mobile Phase) Derivatize->UHPLC MS Tandem MS Detection (Tuned Source & SRM) UHPLC->MS G cluster_problem Problem cluster_solutions Solutions cluster_outcome Outcome MatrixEffects Matrix Effects (Ion Suppression/Enhancement) Cleanup Improve Sample Cleanup (e.g., SPE) MatrixEffects->Cleanup Chroma Optimize Chromatography MatrixEffects->Chroma IS Use Stable Isotope-Labeled Internal Standard MatrixEffects->IS AccurateQuant Accurate Quantification Cleanup->AccurateQuant Chroma->AccurateQuant IS->AccurateQuant

References

Technical Support Center: Strategies for Increasing Cell Permeability of LK for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of the hypothetical small molecule "LK" in in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is cell permeability and why is it important for in vitro studies of LK?

A1: Cell permeability refers to the ability of a molecule, such as LK, to pass through a cell membrane to reach its intracellular target.[1] This is a critical factor in drug discovery and development as poor membrane permeability often leads to low efficacy in in vitro cell-based assays and can be a significant hurdle for in vivo bioavailability.[2] For in vitro studies, sufficient cell permeability is necessary to ensure that LK can reach its site of action within the cell at a concentration high enough to elicit a measurable biological response.

Q2: What are the main factors influencing the cell permeability of a small molecule like LK?

A2: The cell permeability of a small molecule is influenced by several physicochemical properties, often summarized by frameworks like Lipinski's Rule of Five.[3][4] Key factors include:

  • Lipophilicity (logP): A measure of a compound's ability to dissolve in lipids. Higher lipophilicity generally enhances passive diffusion across the lipid bilayer of the cell membrane.[2][5]

  • Molecular Weight: Smaller molecules tend to diffuse more readily across cell membranes.[1][4]

  • Polar Surface Area (PSA): A measure of the surface area of a molecule that is polar. A lower PSA is generally associated with better permeability.[1]

  • Hydrogen Bond Donors and Acceptors: A large number of hydrogen bond donors and acceptors can hinder permeability as they favor interaction with the aqueous environment over the lipid membrane.[6][7][8]

  • Number of Rotatable Bonds: Increased molecular flexibility can negatively impact permeability.[1]

  • Charge: Ionized molecules generally have lower permeability than neutral molecules.

Q3: How can I assess the cell permeability of LK in the lab?

A3: Several in vitro assays can be used to determine the cell permeability of LK. The most common methods are:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[2][5][9] It is a cost-effective method for early-stage screening.[10]

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a barrier similar to the intestinal epithelium.[10][11] It provides insights into both passive diffusion and active transport mechanisms.[5]

  • Madin-Darby Canine Kidney (MDCK) Cell Permeability Assay: Similar to the Caco-2 assay, this model uses a monolayer of canine kidney cells and is often used to study the role of specific transporters, particularly P-glycoprotein (P-gp).[9][12]

Troubleshooting Guide

Q1: My in vitro assay shows that LK has a biological effect, but the potency is very low. Could this be a permeability issue?

A1: Yes, low potency in cell-based assays can be a strong indicator of poor cell permeability. If LK is highly active in a cell-free (e.g., enzyme) assay but shows significantly reduced activity in a whole-cell assay, it is likely that not enough of the compound is reaching its intracellular target. It is recommended to perform a direct permeability assay, such as PAMPA or a Caco-2 assay, to quantify the permeability of LK.

Q2: I performed a Caco-2 assay and the apparent permeability (Papp) of LK is very low. What are my next steps?

A2: A low Papp value in a Caco-2 assay suggests that LK has poor intestinal permeability. To understand the reason for this, you should first determine the efflux ratio by measuring permeability in both the apical-to-basolateral (A->B) and basolateral-to-apical (B->A) directions. An efflux ratio significantly greater than 2 suggests that LK is a substrate of an efflux transporter like P-gp, which actively pumps the compound out of the cell.[10][13] If the efflux ratio is low, the poor permeability is likely due to unfavorable physicochemical properties for passive diffusion.

Q3: The efflux ratio of LK in the Caco-2 assay is high. What does this mean and what can I do?

A3: A high efflux ratio indicates that LK is actively being removed from the cells by efflux transporters.[13] This can significantly limit its intracellular concentration. To confirm this, you can repeat the Caco-2 assay in the presence of a known efflux pump inhibitor.[14] If the permeability of LK increases in the presence of the inhibitor, it confirms that LK is an efflux substrate. Strategies to overcome this include chemical modification of LK to reduce its affinity for the transporter or co-administration with an efflux inhibitor in your in vitro experiments.[14]

Q4: My compound, LK, is highly lipophilic but still shows low permeability. What could be the reason?

A4: While high lipophilicity is generally favorable for membrane permeability, excessively high lipophilicity (e.g., logP > 5) can lead to poor aqueous solubility, causing the compound to precipitate in the assay buffer or get trapped within the lipid membrane.[4][15] It is important to ensure that LK is fully dissolved in the assay medium. You can try using a co-solvent like DMSO, but be mindful of its concentration as it can affect cell health.[15] Another possibility is that the compound is being metabolized by the cells during the assay. You can assess the metabolic stability of LK using liver microsomes.[5]

Quantitative Data Summary

The following table summarizes the key physicochemical properties based on Lipinski's Rule of Five that are generally considered favorable for the passive diffusion of a small molecule like LK across cell membranes.[3][16]

Physicochemical PropertyFavorable Range for Good Permeability
Molecular Weight (MW)< 500 Da[3][16]
Lipophilicity (logP)< 5[3][16]
Hydrogen Bond Donors≤ 5[3][16]
Hydrogen Bond Acceptors≤ 10[3][16]

Note: These are guidelines, and exceptions exist, particularly for compounds that are substrates for active uptake transporters.[3]

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of LK across an artificial lipid membrane.[5][9]

Methodology:

  • Membrane Preparation: A 96-well filter plate is coated with a solution of a lipid (e.g., 2% lecithin in dodecane) to form the artificial membrane.[5]

  • Prepare Solutions:

    • Donor Solution: Prepare a solution of LK in a buffer that mimics the pH of the small intestine (e.g., pH 6.5).[5]

    • Acceptor Solution: Prepare a buffer that mimics physiological pH (e.g., pH 7.4).[5]

  • Assay Assembly: Add the acceptor solution to the wells of a 96-well acceptor plate. Place the lipid-coated filter plate (donor plate) on top of the acceptor plate to create a "sandwich".[5]

  • Compound Addition: Add the donor solution containing LK to the wells of the donor plate.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).[10]

  • Quantification: After incubation, determine the concentration of LK in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.[14]

  • Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using a formula that considers the volume of the wells, the surface area of the membrane, the incubation time, and the measured concentrations.[5]

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the permeability of LK across a monolayer of Caco-2 cells, which serves as a model for the human intestinal epithelium.[10]

Methodology:

  • Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture them for 18-22 days to allow them to differentiate and form a polarized monolayer with tight junctions.[5]

  • Monolayer Integrity Check: Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) using a voltmeter. Monolayers with TEER values above a certain threshold (e.g., >200 Ω·cm²) are used for the experiment.[5][9] The permeability of a low-permeability marker, such as Lucifer yellow, can also be assessed.[14]

  • Transport Experiment (A->B):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., HBSS).[9]

    • Add the transport buffer containing LK to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the basolateral chamber and replace with fresh buffer.

  • Transport Experiment (B->A):

    • Perform the same experiment in the reverse direction by adding LK to the basolateral chamber and sampling from the apical chamber.

  • Quantification: Analyze the concentration of LK in the collected samples using LC-MS/MS.

  • Calculate Papp and Efflux Ratio:

    • Calculate the apparent permeability coefficient (Papp) for both the A->B and B->A directions.

    • The efflux ratio is calculated as Papp (B->A) / Papp (A->B).[10]

Visualizations

experimental_workflow start Start: Low potency of LK in cell-based assay permeability_assay Perform Permeability Assay (e.g., Caco-2) start->permeability_assay analyze_papp Analyze Apparent Permeability (Papp) permeability_assay->analyze_papp papp_ok Papp is acceptable analyze_papp->papp_ok Yes papp_low Papp is low analyze_papp->papp_low No efflux_ratio Calculate Efflux Ratio (Papp B->A / Papp A->B) papp_low->efflux_ratio analyze_efflux Efflux Ratio > 2? efflux_ratio->analyze_efflux efflux_substrate LK is an efflux substrate analyze_efflux->efflux_substrate Yes passive_diffusion Poor passive diffusion analyze_efflux->passive_diffusion No strategy_efflux Strategies: - Co-administer with efflux inhibitor - Chemical modification of LK efflux_substrate->strategy_efflux strategy_passive Strategies: - Chemical modification (increase lipophilicity,  reduce PSA, etc.) - Prodrug approach passive_diffusion->strategy_passive

Caption: Troubleshooting workflow for low cell permeability of LK.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LK_ext LK passive_diffusion Passive Diffusion LK_ext->passive_diffusion uptake_transporter Uptake Transporter LK_ext->uptake_transporter LK_int LK passive_diffusion->LK_int uptake_transporter->LK_int efflux_transporter Efflux Transporter (e.g., P-gp) efflux_transporter->LK_ext Efflux LK_int->efflux_transporter target Intracellular Target LK_int->target effect Biological Effect target->effect

Caption: Cellular transport mechanisms affecting LK's intracellular concentration.

References

Refinement of Lanthionine Ketimine synthesis to improve yield and purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the synthesis of Lanthionine Ketimine (LK) to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory synthesis method for Lanthionine Ketimine (LK)?

A1: The most frequently cited method for synthesizing Lanthionine Ketimine (LK) and its ethyl ester derivative (LKE) is the condensation of a cysteine derivative with 3-bromopyruvic acid in an aqueous solution. For LK, L-cysteine is used, while for LKE, L-cysteine ethyl ester hydrochloride is the starting material. The reaction is typically followed by filtration and washing of the resulting precipitate.[1]

Q2: What is a typical reported yield for Lanthionine Ketimine synthesis?

A2: While specific yields for the synthesis of Lanthionine Ketimine are not consistently reported in the literature, a yield of approximately 60% has been documented for its derivative, (R)-LK-5-ethyl ester (LKE), using a similar synthetic route. It is important to note that yields can vary significantly based on reaction conditions and purification methods.

Q3: What are the potential impurities I might encounter in my LK synthesis?

A3: Potential impurities can arise from unreacted starting materials, side reactions, or degradation of the product. Common impurities may include:

  • Unreacted L-cysteine or 3-bromopyruvic acid.

  • Stereoisomers of Lanthionine Ketimine.

  • Oxidized forms of the thioether, such as sulfoxides.

  • Side products from intermolecular reactions.

Q4: How can I purify crude Lanthionine Ketimine?

Q5: How should I store purified Lanthionine Ketimine?

A5: Due to the potential for degradation, it is advisable to store purified Lanthionine Ketimine as a dry, solid powder at low temperatures (e.g., -20°C) in a tightly sealed container to protect it from moisture and air. For solutions, storage at low temperatures is also recommended, although the stability in different solvents and pH conditions has not been extensively documented.

Troubleshooting Guides

Low Reaction Yield
Symptom Potential Cause Suggested Solution
Very little or no precipitate forms during the reaction. Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or improper stoichiometry.- Ensure the reaction is stirred for an adequate amount of time. Monitor the reaction progress using a suitable analytical technique like TLC or LC-MS.- Optimize the reaction temperature. While the reaction is typically run at room temperature, gentle heating might improve the reaction rate, but should be done cautiously to avoid degradation.- Verify the stoichiometry of the reactants. Ensure that the molar ratio of L-cysteine to 3-bromopyruvic acid is appropriate.
Poor quality of starting materials: Degradation or impurities in L-cysteine or 3-bromopyruvic acid can inhibit the reaction.- Use high-purity, fresh starting materials. 3-bromopyruvic acid can be unstable and should be stored properly.- Confirm the identity and purity of starting materials before use.
Low yield of isolated product after filtration and washing. Product loss during workup: The product may be partially soluble in the washing solvent, leading to loss during filtration and washing steps.- Minimize the volume of washing solvent used, while still ensuring the removal of impurities.- Cool the reaction mixture and washing solvent before filtration to decrease the solubility of the product.- Consider alternative purification methods such as crystallization if solubility losses are significant.
Product degradation: The product may be unstable under the reaction or workup conditions.- If the reaction mixture is acidic or basic, consider neutralizing it before workup.- Avoid prolonged exposure to high temperatures or harsh pH conditions.
Low Product Purity
Symptom Potential Cause Suggested Solution
Presence of starting materials in the final product (confirmed by NMR, LC-MS, etc.). Incomplete reaction or insufficient washing: The reaction may not have reached completion, or the washing step was not effective in removing unreacted starting materials.- Increase the reaction time or consider optimizing the reaction temperature.- Increase the volume and/or number of washes during the workup. Ensure thorough mixing during the washing process.
Multiple spots on TLC or multiple peaks in HPLC of the final product. Formation of side products: Side reactions may be occurring, leading to the formation of impurities.- Control the reaction temperature. Running the reaction at a lower temperature may reduce the rate of side reactions.- Adjust the stoichiometry of the reactants. An excess of one reactant may favor side product formation.- Consider the order of addition of reactants.
Product degradation: The product may be degrading during the reaction, workup, or purification.- Minimize the time the product is in solution, especially at elevated temperatures or non-neutral pH.- If using chromatography for purification, screen different stationary and mobile phases to achieve better separation of the product from its degradation products.
Final product is discolored. Presence of colored impurities: These may arise from the degradation of starting materials or the product itself.- Purify the starting materials if they are discolored.- Consider a recrystallization step to remove colored impurities. The choice of solvent for recrystallization will need to be determined experimentally.

Experimental Protocols

Synthesis of Lanthionine Ketimine (LK)

This protocol is a generalized procedure based on literature descriptions. Optimization of specific parameters may be required to improve yield and purity.

Materials:

  • L-cysteine hydrochloride

  • 3-bromopyruvic acid

  • Deionized water

  • Sodium hydroxide (for pH adjustment, if necessary)

Procedure:

  • Prepare a solution of L-cysteine hydrochloride in deionized water.

  • In a separate flask, prepare a solution of 3-bromopyruvic acid in deionized water.

  • Slowly add the 3-bromopyruvic acid solution to the L-cysteine solution while stirring at room temperature.

  • A precipitate should begin to form. Continue stirring the reaction mixture for a predetermined time (e.g., several hours to overnight) to allow the reaction to go to completion.

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS) if desired.

  • Once the reaction is complete, collect the precipitate by vacuum filtration.

  • Wash the precipitate thoroughly with cold deionized water to remove unreacted starting materials and other soluble impurities.

  • Dry the purified Lanthionine Ketimine product under vacuum.

Data Presentation

Table 1: Reported Yield for Lanthionine Ketimine Derivative

CompoundStarting MaterialsReported Yield
(R)-LK-5-ethyl ester (LKE)L-cysteine ethyl ester, 3-bromopyruvic acid~60%

Note: This table provides the yield for a derivative of LK. The yield for LK itself may differ.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Prepare Solutions (L-cysteine & 3-bromopyruvic acid) react React in Aqueous Solution (Stirring at RT) start->react precipitate Precipitate Formation react->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold DI Water filter->wash dry Dry Under Vacuum wash->dry end end dry->end Final Product: Lanthionine Ketimine

Caption: Experimental workflow for the synthesis and purification of Lanthionine Ketimine.

troubleshooting_logic cluster_yield Low Yield Troubleshooting cluster_purity Low Purity Troubleshooting start Low Yield or Purity Issue check_reaction Check Reaction Completion (TLC, LC-MS) start->check_reaction analyze_impurities Identify Impurities (NMR, LC-MS) start->analyze_impurities check_sm Verify Starting Material Quality check_reaction->check_sm optimize_workup Optimize Workup (e.g., reduce wash volume) check_reaction->optimize_workup optimize_conditions Optimize Reaction Conditions (Temp, Stoichiometry) analyze_impurities->optimize_conditions refine_purification Refine Purification Method (e.g., HPLC, Crystallization) analyze_impurities->refine_purification

Caption: Logical workflow for troubleshooting low yield and purity in Lanthionine Ketimine synthesis.

References

Technical Support Center: Method Validation for Lanthionine Ketimine Quantification in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method validation for quantifying Lanthionine Ketimine (LK) and its derivatives in plasma.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to evaluate during the method validation of Lanthionine Ketimine (LK) quantification in plasma?

A1: According to regulatory guidelines from the FDA and ICH, a full validation for a bioanalytical method should assess the following key parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other endogenous components in the plasma matrix.[1][2]

  • Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte. A linear regression is typically used, and a correlation coefficient (r²) of ≥ 0.99 is generally desired.[3][4]

  • Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision). These are typically assessed at multiple concentration levels, including the Lower Limit of Quantification (LLOQ), low, medium, and high-quality control (QC) samples.[1][2]

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[2]

  • Recovery: The efficiency of the extraction process in recovering the analyte from the plasma matrix.

  • Matrix Effect: The alteration of the analyte's ionization efficiency due to co-eluting substances from the plasma matrix. This can lead to ion suppression or enhancement.[5][6]

  • Stability: The stability of the analyte in the plasma matrix under various conditions, including bench-top, freeze-thaw cycles, and long-term storage.[7][8][9][10]

  • Dilution Integrity: Ensures that diluting a sample with a concentration above the Upper Limit of Quantification (ULOQ) still provides an accurate measurement.[11]

Q2: What is a common sample preparation technique for analyzing Lanthionine Ketimine (LK) or its ethyl ester (LKE) in plasma?

A2: A widely used technique is protein precipitation. This method is relatively simple and quick. It typically involves adding a cold organic solvent, such as acetonitrile or methanol, to the plasma sample to precipitate the abundant proteins.[3][4] After vortexing and centrifugation, the clear supernatant containing the analyte is collected for analysis. For Lanthionine Ketimine Ethyl Ester (LKE), extraction from serum has been successfully performed using cold methanol.[4]

Q3: Is derivatization necessary for the analysis of Lanthionine Ketimine (LK)?

A3: While the ethyl ester of LK (LKE) can be analyzed directly, enhancing the chromatographic separation and electrospray ionization of the parent Lanthionine Ketimine (LK) may be necessary. One reported method involves methylation of LK using diazomethane.[4] This suggests that direct analysis of LK might be challenging due to its polarity or ionization efficiency.

Q4: How stable is Lanthionine Ketimine (LK) in plasma samples?

  • Freeze-Thaw Stability: Assess analyte stability after multiple freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Evaluate stability at room temperature for the expected duration of sample preparation.

  • Long-Term Stability: Determine stability at the intended storage temperature (e.g., -80°C) over a prolonged period.

  • Stock Solution Stability: Confirm the stability of the analyte in the solvent used for stock and working solutions.

For general guidance, many biochemical analytes are stable in plasma for up to 21 days when stored at -60°C or lower.[8] However, analyte-specific validation is mandatory.

Experimental Protocols

Protocol 1: Quantification of Lanthionine Ketimine Ethyl Ester (LKE) in Plasma by UHPLC-MS/MS

This protocol is based on a validated method for the analysis of LKE in mouse serum.[3][4]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add a known concentration of an appropriate internal standard (e.g., Tolbutamide).

  • Add 300 µL of cold methanol to precipitate the proteins.

  • Vortex the mixture thoroughly.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for analysis.

2. UHPLC Conditions

  • Column: A C18 reversed-phase column (e.g., ACQUITY UPLC™ BEH C18, 2.1 mm × 50 mm, 1.7 µm).[3]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A suitable gradient to separate LKE from matrix components.

  • Flow Rate: Approximately 0.4 mL/min.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for LKE and the internal standard need to be determined by direct infusion of the compounds.

4. Validation Parameters

  • The method should be validated according to FDA/ICH guidelines, assessing linearity, accuracy, precision, recovery, matrix effect, and stability.[1][2]

Quantitative Data Summary

The following table summarizes the performance of a validated UHPLC-MS/MS method for the quantification of Lanthionine Ketimine Ethyl Ester (LKE) in serum.[3][4]

ParameterResult
Linearity Range 0.005 to 4.6 µM
Correlation Coefficient (r²) 0.998
Recovery in Serum 77 - 90%
Lower Limit of Quantification (LLOQ) 0.005 µM
Intra-day Precision (RSD) < 8.8%
Inter-day Precision (RSD) < 8.8%
Accuracy (RE) -1.6% to 8.2%

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Analyte Signal 1. Inefficient Extraction: Poor recovery of LK/LKE from the plasma. 2. Analyte Degradation: LK/LKE may be unstable during sample preparation or storage. 3. Ion Suppression: Co-eluting matrix components are suppressing the analyte signal. 4. Suboptimal MS/MS Parameters: Incorrect MRM transitions or source parameters.1. Optimize Extraction: Try a different protein precipitation solvent (e.g., acetonitrile) or a different technique like solid-phase extraction (SPE). 2. Verify Stability: Perform freeze-thaw and bench-top stability experiments. Ensure samples are kept on ice during preparation. 3. Mitigate Matrix Effects: Adjust the chromatographic gradient to separate the analyte from the suppression zone. Consider more selective sample preparation methods to remove interfering substances like phospholipids.[5][6] 4. Optimize MS/MS: Infuse a standard solution of the analyte to confirm and optimize the MRM transitions and other source-dependent parameters.
High Signal Variability (Poor Precision) 1. Inconsistent Sample Preparation: Variations in pipetting, extraction time, or temperature. 2. Matrix Effects: Variable ion suppression/enhancement across different samples. 3. Carryover: Analyte from a high concentration sample is carried over to the next injection.1. Standardize Workflow: Use calibrated pipettes and ensure consistent timing and temperature for each step. Automating the sample preparation can improve consistency. 2. Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects and variability in extraction and injection. 3. Optimize Wash Method: Use a strong wash solvent in the autosampler and add a blank injection after high concentration samples.
Non-linear Calibration Curve 1. Detector Saturation: The concentration of the upper calibration standards is too high for the detector. 2. Inappropriate Curve Fit: Using a linear regression for a non-linear response. 3. Issues with Standard Preparation: Inaccurate dilutions of the stock solution.1. Extend the Upper Range: If saturation is suspected, lower the concentration of the highest standard or dilute the sample. 2. Use a Weighted Regression: A 1/x or 1/x² weighting may be appropriate if the variance is not constant across the concentration range. 3. Prepare Fresh Standards: Prepare a new set of calibration standards from a fresh stock solution and verify their concentrations.
Inaccurate Results for QC Samples 1. Incorrect Preparation of QC Samples: Errors in spiking the QC samples. 2. Analyte Instability: The analyte may have degraded in the QC samples during storage. 3. Systematic Bias: A consistent error in the method, such as a constant matrix effect.1. Prepare New QCs: Prepare a fresh batch of QC samples and re-analyze. 2. Re-evaluate Stability: Assess the long-term stability of the analyte in the matrix at the storage temperature of the QCs. 3. Investigate Matrix Effects: Evaluate the matrix effect at the QC concentration levels to identify any systematic bias.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is Add Internal Standard plasma->is ppt Protein Precipitation (Cold Methanol) is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant uhplc UHPLC Separation (C18 Column) supernatant->uhplc Inject ms MS/MS Detection (ESI+, MRM) uhplc->ms quant Quantification ms->quant

Caption: Experimental workflow for LKE quantification in plasma.

troubleshooting_workflow start Poor Analytical Result (e.g., Low Signal, High Variability) check_is Is the Internal Standard signal stable? start->check_is check_ms Investigate MS/MS System: - Source Cleanliness - Parameter Optimization check_is->check_ms No check_sample_prep Is the analyte signal low or variable? check_is->check_sample_prep Yes check_ms->start check_matrix Evaluate Matrix Effects: - Post-column infusion - Post-extraction spike check_sample_prep->check_matrix Yes end Method Optimized check_sample_prep->end No check_recovery Evaluate Extraction Recovery and Analyte Stability check_matrix->check_recovery optimize_chroma Optimize Chromatography: - Separate analyte from suppression zones check_matrix->optimize_chroma check_recovery->end optimize_chroma->end

Caption: Troubleshooting decision tree for LC-MS/MS analysis.

signaling_pathway cluster_downstream Cellular Effects lke Lanthionine Ketimine Ethyl Ester (LKE) crmp2 CRMP2 (Collapsin Response Mediator Protein 2) lke->crmp2 Binds to / Activates microtubule Microtubule Dynamics crmp2->microtubule neurite Neurite Outgrowth microtubule->neurite neuroprotection Neuroprotection neurite->neuroprotection

Caption: Simplified signaling pathway of LKE via CRMP2.

References

Validation & Comparative

Lanthionine Ketimine: A Comparative Analysis of its Neuroprotective Effects Against Other CRMP2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the neuroprotective effects of Lanthionine Ketimine (LK) and its cell-permeable ester (LKE) with other notable Collapsin Response Mediator Protein 2 (CRMP2) inhibitors. Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical data to offer an objective overview of the therapeutic potential of these compounds in the context of neurodegenerative diseases and neuronal injury.

Executive Summary

Collapsin Response Mediator Protein 2 (CRMP2) has emerged as a critical therapeutic target in a range of neurological disorders. Its dysregulation, often through hyperphosphorylation, contributes to axonal degeneration and neuronal death. Lanthionine Ketimine, a naturally occurring brain metabolite, and its synthetic derivative, Lanthionine Ketimine Ester (LKE), have demonstrated significant neuroprotective properties by modulating CRMP2 activity. This guide compares the efficacy of LKE with other CRMP2 inhibitors, including the anti-epileptic drug Lacosamide and the peptide inhibitor CBD3, based on available preclinical data.

Comparative Efficacy of CRMP2 Inhibitors

The following table summarizes quantitative data from various preclinical studies, offering a comparative look at the neuroprotective effects of different CRMP2 inhibitors. It is important to note that these data are collated from separate studies and may not be directly comparable due to variations in experimental models and methodologies.

InhibitorModel SystemKey Efficacy MetricResultReference
Lanthionine Ketimine Ester (LKE) Experimental Autoimmune Encephalomyelitis (EAE) mouse model of Multiple SclerosisReduction in phosphorylated CRMP2 (pCRMP2) relative to total CRMP2LKE treatment was associated with a reduced ratio of pCRMP2/CRMP2, correlating with reduced neurodegeneration.[1][2][1][2]
3xTg-AD mouse model of Alzheimer's DiseaseCognitive Improvement and Pathology ReductionLKE treatment diminished cognitive decline, reduced amyloid-β deposition and phospho-Tau accumulation, and altered CRMP2 phosphorylation.[3][3]
MPTP-induced mouse model of Parkinson's DiseaseNeuroprotection of Dopaminergic NeuronsLKE protected dopaminergic neurons, suppressed motor impairment, and inhibited the elevation of CRMP2 phosphorylation.[4][4]
(S)-Lacosamide APP-SAA KI mouse model of Alzheimer's DiseaseReduction in CRMP2 Hyperphosphorylation(S)-Lacosamide (10 mg/kg) decreased CRMP2 phosphorylation at Thr 509/514 and Ser 522 in brain cortices.[5][6][5][6]
Cultured cortical neurons from APP-SAA KI micePrevention of CRMP2 Hyperphosphorylation(S)-Lacosamide prevented hyperphosphorylation of CRMP2 at Thr 509/514 and Ser 522.[5][6][5][6]
TAT-CBD3 Peptide Rat brain lysatesInhibition of NR2B-CRMP2 InteractionTAT-CBD3 inhibited the interaction between the NMDA receptor subunit NR2B and CRMP2 by approximately 40%.[7][7]
R9-CBD3 and MAP-CBD3 Peptides Rat brain lysatesInhibition of NR2B-CRMP2 InteractionR9-CBD3 and MAP-CBD3 demonstrated enhanced inhibition of the NR2B-CRMP2 interaction, with decreases of ~80% and ~60%, respectively.[7][7]
ST2-104 (R9-CBD3) Peptide Rat model of cerebral ischemia-reperfusion injury (MCAO)NeuroprotectionST2-104 reduced infarct volume and improved neurological scores.[8][9][8][9]

Experimental Methodologies

The assessment of the neuroprotective effects of CRMP2 inhibitors involves a variety of in vitro and in vivo experimental protocols.

In Vitro Assays
  • Neuronal Cell Viability and Neuroprotection Assays: Primary neuronal cultures or neuronal cell lines (e.g., SH-SY5Y) are exposed to neurotoxic insults such as glutamate, hydrogen peroxide, or amyloid-beta oligomers.[10][11] The neuroprotective effect of the CRMP2 inhibitor is quantified by measuring cell viability using assays like MTT or by staining for markers of apoptosis (e.g., TUNEL).

  • Neurite Outgrowth Assays: The ability of a compound to promote neurite extension is a key indicator of its neurotrophic potential. Dissociated dorsal root ganglia (DRG) neurons or neuronal cell lines are treated with the inhibitor, and neurite length and branching are quantified using microscopy and image analysis software.

  • Protein-Protein Interaction Assays: Co-immunoprecipitation followed by Western blotting is used to assess the ability of an inhibitor to disrupt the interaction between CRMP2 and its binding partners, such as tubulin, kinesin, or ion channels (e.g., CaV2.2, NMDA receptors).[7]

  • Phosphorylation Assays: Western blot analysis using phospho-specific antibodies is employed to determine the effect of inhibitors on the phosphorylation status of CRMP2 at specific sites (e.g., Ser522, Thr509/514) in response to various stimuli.[5][6]

In Vivo Models
  • Animal Models of Neurodegenerative Diseases:

    • Alzheimer's Disease: Transgenic mouse models like the 3xTg-AD or APP-SAA KI mice are used to evaluate the effects of CRMP2 inhibitors on cognitive function (e.g., Morris water maze), amyloid-beta and tau pathology (immunohistochemistry and ELISA), and neuroinflammation.[3][5][6]

    • Parkinson's Disease: The MPTP-induced mouse model is utilized to assess the ability of inhibitors to protect dopaminergic neurons in the substantia nigra (stereological cell counting) and improve motor function (e.g., rotarod test).[4]

    • Multiple Sclerosis: The experimental autoimmune encephalomyelitis (EAE) mouse model is employed to measure the impact of inhibitors on clinical disease score, demyelination, axonal damage, and inflammation in the central nervous system.[1]

  • Animal Models of Acute Neuronal Injury:

    • Cerebral Ischemia: Models such as middle cerebral artery occlusion (MCAO) in rodents are used to determine the effect of inhibitors on infarct volume, neurological deficit scores, and functional recovery.[8][9]

    • Spinal Cord Injury: Contusion or transection injury models are used to assess the impact of inhibitors on locomotor recovery (e.g., BBB score), axonal regeneration, and neuroinflammation.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of Lanthionine Ketimine and other CRMP2 inhibitors are primarily attributed to their ability to modulate the phosphorylation state of CRMP2. Hyperphosphorylation of CRMP2 by kinases such as Cyclin-dependent kinase 5 (Cdk5) and Glycogen synthase kinase 3β (GSK3β) leads to a conformational change that detaches CRMP2 from microtubules, impairing axonal transport and promoting neuronal degeneration.[12][13] By inhibiting this hyperphosphorylation, these compounds promote microtubule stability, enhance axonal transport, and ultimately support neuronal survival and regeneration.

CRMP2_Signaling_Pathway cluster_upstream Upstream Signaling cluster_kinases Kinase Activity cluster_crmp2 CRMP2 Regulation cluster_downstream Downstream Effects Neurotrophic_Factors Neurotrophic Factors CRMP2_active Active CRMP2 (dephosphorylated) Neurotrophic_Factors->CRMP2_active promotes Inhibitory_Signals Inhibitory Signals (e.g., Sema3A) Cdk5 Cdk5 Inhibitory_Signals->Cdk5 GSK3b GSK3β Inhibitory_Signals->GSK3b Cdk5->CRMP2_active phosphorylates (Ser522) GSK3b->CRMP2_active phosphorylates (Thr509/514) CRMP2_inactive Inactive CRMP2 (phosphorylated) CRMP2_active->CRMP2_inactive Phosphorylation Microtubule_Stability Microtubule Stability & Axonal Transport CRMP2_active->Microtubule_Stability Axon_Degeneration Axon Degeneration & Neuronal Death CRMP2_inactive->Axon_Degeneration Neuronal_Survival Neuronal Survival & Axon Regeneration Microtubule_Stability->Neuronal_Survival CRMP2_inhibitors Lanthionine Ketimine Lacosamide CBD3 Peptide CRMP2_inhibitors->CRMP2_inactive inhibit

CRMP2 Signaling Pathway and Inhibition

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating and comparing the neuroprotective effects of CRMP2 inhibitors.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation Cell_Culture Neuronal Cell Culture (Primary or Cell Line) Toxicity_Induction Induce Neurotoxicity (e.g., Glutamate, Aβ) Cell_Culture->Toxicity_Induction Treatment Treat with CRMP2 Inhibitors (LKE, Lacosamide, etc.) Toxicity_Induction->Treatment Analysis_vitro Assess: - Cell Viability - Neurite Outgrowth - CRMP2 Phosphorylation - Protein Interactions Treatment->Analysis_vitro Data_Comparison Comparative Data Analysis Analysis_vitro->Data_Comparison Animal_Model Disease/Injury Model (e.g., AD mice, SCI) Treatment_vivo Administer CRMP2 Inhibitors Animal_Model->Treatment_vivo Behavioral_Tests Behavioral & Functional Assessments Treatment_vivo->Behavioral_Tests Histology Histological & Biochemical Analysis of CNS Tissue Behavioral_Tests->Histology Histology->Data_Comparison

Workflow for Comparing CRMP2 Inhibitors

Conclusion

Lanthionine Ketimine and its ester derivative, LKE, represent a promising class of neuroprotective agents that act through the modulation of CRMP2. Preclinical evidence suggests that LKE is effective across a range of neurodegenerative and injury models. While direct comparative studies are limited, the available data indicates that LKE, along with other CRMP2 inhibitors like Lacosamide and peptide-based inhibitors, can effectively target the CRMP2 pathway to confer neuroprotection. Further head-to-head studies are warranted to definitively establish the comparative efficacy of these compounds and to guide the selection of the most promising candidates for clinical development.

References

Lanthionine Ketimine's Unique Neurotrophic Mechanism: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the mechanism of action of Lanthionine Ketimine (LK) and its derivatives with traditional neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF), Nerve Growth Factor (NGF), and Glial Cell-Derived Neurotrophic Factor (GDNF). This document is intended for researchers, scientists, and drug development professionals interested in novel therapeutic strategies for neurodegenerative diseases and neuronal injury.

Introduction

Neurotrophic factors are essential for the development, survival, and function of neurons. While protein-based neurotrophic factors like BDNF, NGF, and GDNF have long been studied for their therapeutic potential, their clinical application is often hindered by poor blood-brain barrier permeability and complex signaling pathways. Lanthionine Ketimine, a naturally occurring sulfur amino acid metabolite, and its cell-penetrating ester (LKE) represent a promising class of small molecules with neurotrophic and neuroprotective properties that operate through distinct intracellular mechanisms.[1][2]

Mechanism of Action: A Tale of Two Pathways

The fundamental difference between Lanthionine Ketimine and traditional neurotrophic factors lies in their initial interaction with the cell. Protein neurotrophic factors bind to transmembrane receptors, initiating a cascade of intracellular signaling. In contrast, Lanthionine Ketimine, particularly in its esterified form (LKE), is cell-permeable and acts on intracellular targets.[3][4]

Lanthionine Ketimine: An Intracellular Modulator

Lanthionine Ketimine's neurotrophic effects are primarily mediated through its interaction with Collapsin Response Mediator Protein 2 (CRMP2) , a crucial protein for microtubule dynamics, axonal growth, and transport.[3][5][6] By binding to CRMP2, LKE can modulate its activity, promoting neurite outgrowth and providing neuroprotection.[7][8]

Furthermore, LKE has been shown to stimulate autophagy via the mTORC1 pathway .[9][10] This mechanism is analogous to the effects of rapamycin but is achieved through a distinct process involving the localization of mTOR at the lysosome. This autophagy-inducing property may contribute to its neuroprotective effects by clearing aggregated proteins and damaged organelles, which are hallmarks of many neurodegenerative diseases.

Classical Neurotrophic Factors: Receptor-Mediated Signaling
  • BDNF and NGF: These neurotrophins belong to the same family and exert their effects by binding to two types of receptors: the high-affinity Tropomyosin receptor kinase (Trk) receptors (TrkB for BDNF, TrkA for NGF) and the low-affinity p75 neurotrophin receptor (p75NTR).[11][12] Activation of Trk receptors typically promotes neuronal survival, growth, and synaptic plasticity through downstream pathways like PI3K/Akt and MAPK/ERK.[11] The p75NTR can, depending on the cellular context and co-receptors, either support survival or induce apoptosis.[12]

  • GDNF: This neurotrophic factor signals through a multicomponent receptor complex consisting of the RET proto-oncogene (a receptor tyrosine kinase) and a glycosylphosphatidylinositol (GPI)-anchored co-receptor of the GDNF family receptor alpha (GFRα) family. This signaling is vital for the survival and maintenance of various neuronal populations, including dopaminergic neurons implicated in Parkinson's disease.

Signaling Pathway Diagrams

To visually compare these mechanisms, the following diagrams illustrate the distinct signaling pathways.

Lanthionine_Ketimine_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular LKE Lanthionine Ketimine Ester (LKE) CRMP2 CRMP2 LKE->CRMP2 Binds to mTORC1 mTORC1 LKE->mTORC1 Inhibits (via localization) Microtubules Microtubule Dynamics CRMP2->Microtubules Regulates Neurite_Outgrowth Neurite Outgrowth & Axonal Transport Microtubules->Neurite_Outgrowth Autophagy Autophagy mTORC1->Autophagy Stimulates Neuroprotection Neuroprotection Autophagy->Neuroprotection

Lanthionine Ketimine Signaling Pathway

Neurotrophic_Factor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular BDNF_NGF BDNF / NGF Trk TrkA / TrkB BDNF_NGF->Trk Binds to p75 p75NTR BDNF_NGF->p75 Binds to GDNF GDNF GFRa GFRα GDNF->GFRa PI3K_Akt PI3K/Akt Pathway Trk->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Trk->MAPK_ERK RET RET Survival Neuronal Survival & Growth RET->Survival GFRa->RET Activates PI3K_Akt->Survival Plasticity Synaptic Plasticity MAPK_ERK->Plasticity

Classical Neurotrophic Factor Signaling

Quantitative Comparison of Neurotrophic Effects

Direct comparative studies between Lanthionine Ketimine and other neurotrophic factors are limited. The following tables summarize quantitative data from separate key experiments on neuronal survival and neurite outgrowth. It is important to note that experimental conditions, cell types, and concentrations may vary between studies, precluding a direct one-to-one comparison of potency.

Table 1: Neuronal Survival
CompoundCell TypeStressorConcentration% Reversal of Cell Death / Increase in SurvivalReference
LKE Primary Cortical NeuronsH₂O₂100 µMSignificant reversal of neuronal death[13]
LKE Primary Cortical Neuronst-BuOOH200 µMSignificant reversal of cell death[13]
BDNF Retinal Ganglion CellsOptic Nerve TransectionNot specifiedSignificantly increased RGC survival at 1 week[14]
NGF PC-12 cellsSerum deprivation50 ng/mLNot explicitly quantified as % survival, but promotes differentiation and survival[15]
GDNF Not explicitly quantified in a comparable survival assay in the provided search results.
Table 2: Neurite Outgrowth
CompoundCell TypeParameter MeasuredConcentrationObservationReference
LKE Undifferentiated SH-SY5Y cellsProcess numbers and lengths50 µMInduced neuritogenesis, increasing process numbers and lengths[16][17]
LKE Primary cerebellar granule neuronsProcess numbers and lengths50 µMInduced neuritogenesis, increasing process numbers and lengths[16][17]
BDNF Not explicitly quantified in a comparable neurite outgrowth assay in the provided search results.
NGF PC-12 cells% of neurite-bearing cells50 ng/mL~60% of transfected cells differentiated with long neurites after 6 days[15]
GDNF Not explicitly quantified in a comparable neurite outgrowth assay in the provided search results.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols used in key studies investigating the neurotrophic effects of Lanthionine Ketimine and other neurotrophic factors.

Neuronal Survival Assay (LKE)
  • Objective: To assess the neuroprotective effect of LKE against oxidative stress-induced neuronal death.

  • Cell Culture: Primary cortical neurons were cultured.

  • Treatment:

    • Cells were pre-treated with varying concentrations of LKE (e.g., 100 µM or 200 µM).

    • After a pre-incubation period, oxidative stress was induced using either hydrogen peroxide (H₂O₂) or tert-Butyl hydroperoxide (t-BuOOH).

  • Analysis: Cell viability was assessed using methods like the MTT assay, which measures mitochondrial metabolic activity as an indicator of cell viability. The reversal of cell death was quantified by comparing the viability of LKE-treated cells to that of cells exposed to the stressor alone.[13]

  • Experimental Workflow:

    Survival_Assay_Workflow Culture Culture Primary Cortical Neurons Pretreat Pre-treat with LKE Culture->Pretreat Induce_Stress Induce Oxidative Stress (H₂O₂ or t-BuOOH) Pretreat->Induce_Stress Assess_Viability Assess Cell Viability (e.g., MTT Assay) Induce_Stress->Assess_Viability Analyze Analyze Data Assess_Viability->Analyze

    Neuronal Survival Assay Workflow

Neurite Outgrowth Assay (LKE)
  • Objective: To quantify the effect of LKE on neuritogenesis.

  • Cell Culture: Undifferentiated SH-SY5Y human neuroblastoma cells or primary mouse cerebellar granule neurons were used.[16][17]

  • Treatment: Cells were treated with LKE (e.g., 50 µM).[16][17]

  • Analysis: After a defined incubation period, cells were fixed and immunostained for neuronal markers (e.g., βIII-tubulin). Images were captured using microscopy, and neurite outgrowth was quantified by measuring parameters such as the number of processes per cell and the length of these processes using image analysis software.[16][17]

Neurite Outgrowth Assay (NGF)
  • Objective: To measure NGF-induced neurite outgrowth in PC-12 cells.[15]

  • Cell Culture: PC-12 cells, a rat pheochromocytoma cell line, were used. These cells differentiate and extend neurites in response to NGF.[15]

  • Treatment: The growth medium was replaced with a low-serum medium containing NGF (e.g., 50 ng/mL). The medium and NGF were replenished every 2 days for a total of 6 days.[15]

  • Analysis: On different days, cells were fixed, and neurite outgrowth was observed using phase-contrast or fluorescence microscopy (if cells were transfected with a fluorescent marker). The percentage of differentiated cells (cells with at least one neurite longer than the cell body) and the average neurite length were quantified.[15]

  • Experimental Workflow:

    Neurite_Outgrowth_Workflow Culture Culture PC-12 Cells Treat Treat with NGF (50 ng/mL) Culture->Treat Incubate Incubate for 6 days (Replenish NGF every 2 days) Treat->Incubate Fix_Stain Fix and Stain Cells Incubate->Fix_Stain Image_Quantify Image and Quantify Neurite Outgrowth Fix_Stain->Image_Quantify

    Neurite Outgrowth Assay Workflow

Conclusion

Lanthionine Ketimine and its derivatives offer a distinct mechanistic profile compared to traditional protein-based neurotrophic factors. Its ability to act intracellularly, modulate CRMP2, and stimulate autophagy presents a multi-faceted approach to neuroprotection and neuroregeneration. While direct comparative efficacy data with factors like BDNF, NGF, and GDNF is still emerging, the available evidence highlights Lanthionine Ketimine as a compelling candidate for further investigation in the development of novel therapeutics for a range of neurological disorders. The detailed experimental protocols provided herein should facilitate further research in this promising area.

References

Validating the Interaction Between Lanthionine Ketimine and CRMP2 In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro interaction between Lanthionine Ketimine (LK) and its target, Collapsin Response Mediator Protein 2 (CRMP2), with alternative CRMP2-modulating compounds. Supporting experimental data, detailed methodologies, and visual representations of key pathways and workflows are presented to facilitate a comprehensive understanding of these interactions.

Introduction

Collapsin Response Mediator Protein 2 (CRMP2) is a key cytosolic phosphoprotein involved in neuronal development, axonal guidance, and synaptic plasticity.[1] Its function is tightly regulated by phosphorylation, primarily by Cyclin-dependent kinase 5 (Cdk5) and Glycogen synthase kinase 3β (GSK3β), which inhibits its activity.[1] Dysregulation of CRMP2 has been implicated in various neurological disorders, making it an attractive therapeutic target. Lanthionine Ketimine (LK), a natural sulfur amino acid metabolite, and its cell-permeable ester (LKE) have emerged as potential neurotrophic and neuroprotective agents that modulate CRMP2 function.[2][3] This guide evaluates the in vitro evidence for the LK-CRMP2 interaction and compares it with other known CRMP2-interacting small molecules, lacosamide and naringenin.

Quantitative Data Summary

The following table summarizes the available quantitative data for the interaction of Lanthionine Ketimine, Lacosamide, and Naringenin with CRMP2.

CompoundInteraction with CRMP2MethodReported Affinity (Kd)Key Findings
Lanthionine Ketimine (LK) Binds to CRMP2Affinity Chromatography & Mass Spectrometry; Co-immunoprecipitation; Radioligand Binding (to brain membranes)58 ± 14 nM (for [35S]LK to bovine brain membranes)Identified as a primary binding partner of LK in brain lysates. LK alters CRMP2's interaction with its binding partners.[2][4]
Lacosamide Binds to CRMP2Affinity Chromatography & Mass Spectrometry; Radioligand Binding; Microscale Thermophoresis (MST)~5 µMContradictory reports exist, with some Surface Plasmon Resonance (SPR) studies showing no direct binding. Functionally, it impairs CRMP2-mediated neurite outgrowth.[5][6][7]
Naringenin Binds to CRMP2Saturation Transfer Difference-Nuclear Magnetic Resonance (STD-NMR); Microscale Thermophoresis (MST)~307 ± 105 µMBinds to CRMP2 and is suggested to reduce its phosphorylation by sterically hindering kinase access.[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are outlined below.

Affinity Chromatography Coupled with Mass Spectrometry

This method is used to identify binding partners of a small molecule from a complex protein mixture, such as a cell lysate.

Protocol:

  • Immobilization of the Small Molecule: Lanthionine Ketimine (or an analog) is chemically synthesized with a linker arm and a reactive group (e.g., biotin). This "bait" molecule is then immobilized on a solid support matrix (e.g., streptavidin-coated agarose beads).

  • Preparation of Cell Lysate: Mammalian brain tissue is homogenized in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total proteins. The lysate is then clarified by centrifugation to remove cellular debris.

  • Affinity Purification: The brain lysate is incubated with the immobilized "bait" molecule to allow for the binding of interacting proteins.

  • Washing: The matrix is washed extensively with buffer to remove non-specifically bound proteins.

  • Elution: The specifically bound proteins are eluted from the matrix, often by using a competitive ligand or by changing the buffer conditions (e.g., pH, ionic strength).

  • Protein Identification by Mass Spectrometry: The eluted proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Protein bands of interest are excised, subjected to in-gel digestion (e.g., with trypsin), and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.[2]

Co-immunoprecipitation (Co-IP)

Co-IP is used to verify the interaction between two proteins (or a protein and a small molecule that affects a protein-protein interaction) in a cellular context.

Protocol:

  • Cell Lysate Preparation: Cells expressing the proteins of interest are lysed in a non-denaturing lysis buffer to maintain protein-protein interactions.

  • Immunoprecipitation: An antibody specific to the "bait" protein (e.g., CRMP2) is added to the cell lysate and incubated to form an antibody-protein complex.

  • Complex Capture: Protein A/G-conjugated beads are added to the lysate to capture the antibody-protein complex.

  • Washing: The beads are washed several times to remove non-specifically bound proteins.

  • Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against the suspected interacting protein to confirm its presence in the complex.[2]

Microscale Thermophoresis (MST)

MST is a biophysical technique used to quantify the binding affinity between two molecules in solution by measuring changes in the thermophoretic movement of one molecule upon binding to another.

Protocol:

  • Sample Preparation: The target protein (e.g., purified CRMP2) is fluorescently labeled. A serial dilution of the unlabeled ligand (e.g., Naringenin or Lacosamide) is prepared.

  • Incubation: The labeled protein is mixed with the different concentrations of the ligand and incubated to allow binding to reach equilibrium.

  • Capillary Loading: The samples are loaded into glass capillaries.

  • MST Measurement: The capillaries are placed in the MST instrument. An infrared laser creates a microscopic temperature gradient, and the movement of the fluorescently labeled protein is monitored.

  • Data Analysis: Changes in the thermophoretic signal are plotted against the ligand concentration. The resulting binding curve is fitted to a suitable model to determine the dissociation constant (Kd).[8][9]

In Vitro CRMP2 Phosphorylation Assay

This assay is used to assess the effect of a compound on the phosphorylation of CRMP2 by its upstream kinases.

Protocol:

  • Reaction Mixture Preparation: A reaction buffer containing purified recombinant CRMP2, an active kinase (e.g., Cdk5 or GSK3β), and ATP is prepared.

  • Compound Incubation: The compound of interest (e.g., Lanthionine Ketimine) is added to the reaction mixture at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C for a specific time.

  • Reaction Termination: The reaction is stopped by adding SDS-PAGE sample buffer.

  • Western Blot Analysis: The samples are resolved by SDS-PAGE and transferred to a membrane. The membrane is probed with a primary antibody specific to phosphorylated CRMP2 (at a specific site, e.g., Ser522 or Thr514) and a primary antibody for total CRMP2 as a loading control.

  • Quantification: The band intensities for phosphorylated and total CRMP2 are quantified, and the ratio of phosphorylated to total CRMP2 is calculated to determine the effect of the compound on CRMP2 phosphorylation.[10]

Visualizations

CRMP2 Signaling Pathway

CRMP2_Signaling_Pathway cluster_upstream Upstream Signals cluster_receptors Receptors cluster_kinases Kinases cluster_crmp2 CRMP2 Regulation cluster_downstream Downstream Effects Sema3A Semaphorin 3A PlexinA_NRP1 PlexinA/NRP1 Sema3A->PlexinA_NRP1 Neurotrophins Neurotrophins (e.g., BDNF) Trk Trk Receptors Neurotrophins->Trk LPA LPA LPAR LPA Receptor LPA->LPAR Cdk5 Cdk5 PlexinA_NRP1->Cdk5 GSK3b GSK3β PlexinA_NRP1->GSK3b Trk->Cdk5 Trk->GSK3b Rho_kinase Rho-kinase LPAR->Rho_kinase CRMP2_active CRMP2 (Active) Cdk5->CRMP2_active p(Ser522) GSK3b->CRMP2_active p(Thr509/514) Rho_kinase->CRMP2_active p(Thr555) CRMP2_inactive p-CRMP2 (Inactive) Tubulin Tubulin Polymerization CRMP2_active->Tubulin Axon Axon Guidance CRMP2_active->Axon CRMP2_inactive->Tubulin Inhibition Neurite Neurite Outgrowth Tubulin->Neurite

Caption: CRMP2 signaling pathway illustrating upstream activators and downstream effects.

Experimental Workflow: Affinity Chromatography-Mass Spectrometry

Affinity_Chromatography_Workflow start Start: Immobilize Lanthionine Ketimine ('Bait') lysate Prepare Brain Lysate start->lysate incubation Incubate Bait with Lysate lysate->incubation wash Wash to Remove Non-specific Binders incubation->wash elution Elute Bound Proteins wash->elution sds_page SDS-PAGE Separation elution->sds_page excision Excise Protein Bands sds_page->excision digestion In-gel Tryptic Digestion excision->digestion lc_ms LC-MS/MS Analysis digestion->lc_ms identification Protein Identification (e.g., CRMP2) lc_ms->identification end End identification->end

Caption: Workflow for identifying protein interactors using affinity chromatography.

Logical Relationship: CRMP2 Modulation by Small Molecules

CRMP2_Modulation cluster_compounds Small Molecule Modulators cluster_effects Functional Effects CRMP2 CRMP2 Phosphorylation Modulation of Phosphorylation CRMP2->Phosphorylation Binding Altered Partner Binding CRMP2->Binding Neurite Impact on Neurite Outgrowth CRMP2->Neurite LK Lanthionine Ketimine LK->CRMP2 Binds LK->Phosphorylation Reduces Lacosamide Lacosamide Lacosamide->CRMP2 Binds Lacosamide->Neurite Inhibits Naringenin Naringenin Naringenin->CRMP2 Binds Naringenin->Phosphorylation Reduces

Caption: Modulation of CRMP2 function by different small molecules.

References

Luteolin (LKE): A Comparative Analysis of its Efficacy in Reducing Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Luteolin (LKE), a naturally occurring flavonoid, and its efficacy in reducing oxidative stress compared to other well-known antioxidants. This document summarizes key performance indicators from various in vitro and in vivo studies, details experimental methodologies for the cited assays, and visualizes critical signaling pathways and experimental workflows.

Overview of Luteolin's Antioxidant Properties

Luteolin exhibits potent antioxidant effects through multiple mechanisms, including the direct scavenging of free radicals, chelation of metal ions, and modulation of endogenous antioxidant defense systems.[1] Its unique chemical structure, featuring a C2-C3 double bond and hydroxyl groups, contributes to its ability to neutralize reactive oxygen species (ROS) and protect cells from oxidative damage.[2]

Comparative Antioxidant Capacity: In Vitro Assays

The antioxidant capacity of Luteolin has been extensively evaluated and compared with other antioxidants using various standardized assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values from several key studies. A lower IC50 value indicates a higher antioxidant activity.

Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity
CompoundIC50 (µg/mL)IC50 (µM)Reference
Luteolin 2.09913.2 ± 0.18[3][4]
Quercetin1.84-[4]
Kaempferol5.318-[4]
Apigenin--[4]
BHT (Butylated hydroxytoluene)10.5-[4]
Vitamin C3.028-[4]
Curcumin3.33-[5]
Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity
CompoundIC50 (µg/mL)IC50 (µM)Reference
Luteolin 0.5917.3 ± 0.82[3][4]
Quercetin0.8243-[4]
Kaempferol0.8506-[4]
Apigenin--[4]
BHT (Butylated hydroxytoluene)1.4497191.6 ± 5.94[3][4]
Vitamin C2.156382.0 ± 4.72[3][4]

Modulation of the Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Luteolin as an Nrf2 Activator

Under conditions of oxidative stress, Luteolin has been shown to activate the Nrf2 pathway. It can disrupt the interaction between Nrf2 and its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), allowing Nrf2 to translocate to the nucleus. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, leading to the increased expression of antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and superoxide dismutase (SOD).[6][7]

Furthermore, Luteolin can epigenetically regulate Nrf2 expression by decreasing the methylation of the Nrf2 promoter region and inhibiting the activity of DNA methyltransferases (DNMTs) and histone deacetylases (HDACs).[8]

Context-Dependent Inhibition of Nrf2

Interestingly, in some cancer cell lines, Luteolin has been reported to act as an inhibitor of the Nrf2 pathway. This dual role suggests that the effect of Luteolin on Nrf2 signaling is context-dependent and may vary with cell type and physiological conditions.[9]

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Luteolin Luteolin Keap1_Nrf2 Keap1-Nrf2 Complex Luteolin->Keap1_Nrf2 promotes dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Ub Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub mediates degradation Nrf2_cyto->Ub Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu translocation ARE ARE (Antioxidant Response Element) Nrf2_nu->ARE binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, SOD) ARE->Antioxidant_Genes activates transcription

Caption: Luteolin's modulation of the Nrf2 signaling pathway.

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited in this guide are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Procedure:

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and protected from light.

  • Sample Preparation: The test compounds and a standard antioxidant (e.g., ascorbic acid, Trolox) are dissolved in the same solvent to prepare a series of concentrations.

  • Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the test sample or standard in a 96-well plate or cuvettes. A blank containing the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specific time (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. The decrease in absorbance indicates the scavenging of the DPPH radical.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined from a plot of scavenging percentage against the concentration of the antioxidant.[10][11]

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare DPPH Solution (e.g., 0.1 mM in Methanol) Mix Mix DPPH Solution with Antioxidant Solutions DPPH_sol->Mix Sample_sol Prepare Antioxidant Solutions (LKE, Standards, etc.) Sample_sol->Mix Incubate Incubate in Dark (e.g., 30 min at RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging and IC50 Value Measure->Calculate

Caption: Experimental workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-generated ABTS radical cation (ABTS•+).

Procedure:

  • Generation of ABTS•+: The ABTS radical cation is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilution of ABTS•+ solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Test compounds and a standard (e.g., Trolox) are prepared at various concentrations.

  • Reaction: A small volume of the antioxidant solution is added to a fixed volume of the diluted ABTS•+ solution.

  • Measurement: The absorbance is recorded at 734 nm after a specific incubation time (e.g., 6 minutes).

  • Calculation: The percentage of inhibition of absorbance is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[12]

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH.

Procedure:

  • Preparation of FRAP reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. The reagent is warmed to 37°C before use.

  • Sample Preparation: Test samples and a standard (e.g., FeSO₄ or Trolox) are prepared.

  • Reaction: A small volume of the sample is added to the FRAP reagent.

  • Incubation: The mixture is incubated at 37°C for a defined period (e.g., 4-30 minutes).

  • Measurement: The absorbance of the colored ferrous-TPTZ complex is measured at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve of a known ferrous salt.[13][14]

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage in individual cells.

Procedure:

  • Cell Preparation: Lymphocytes or other target cells are isolated and suspended in a low melting point agarose.

  • Slide Preparation: The cell suspension is layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and then subjected to electrophoresis. Damaged DNA (containing strand breaks) migrates away from the nucleus, forming a "comet" tail.

  • Neutralization and Staining: The slides are neutralized and stained with a fluorescent DNA-binding dye (e.g., ethidium bromide or SYBR Green).

  • Visualization and Analysis: The comets are visualized using a fluorescence microscope, and the extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail.[15]

Conclusion

The presented data indicates that Luteolin is a potent antioxidant with strong free radical scavenging capabilities, often exhibiting superior or comparable activity to other well-known antioxidants like Quercetin, Vitamin C, and BHT in various in vitro assays. Its ability to modulate the Nrf2 signaling pathway provides an additional mechanism for cellular protection against oxidative stress. However, the efficacy of Luteolin and other antioxidants can be influenced by the specific assay used and the experimental conditions. For researchers and drug development professionals, Luteolin represents a promising natural compound for further investigation in the prevention and treatment of oxidative stress-related pathologies.

References

Unveiling the Therapeutic Promise of Lanthionine Ketimine in Multiple Sclerosis: A Cross-Study Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-study validation of Lanthionine Ketimine's (LK) therapeutic potential in preclinical models of Multiple Sclerosis (MS). By amalgamating and comparing data from key studies, this document offers an objective evaluation of LK and its ethyl ester (LKE), a more cell-permeable derivative, in promoting remyelination and neuroprotection.

Executive Summary

Multiple Sclerosis (MS) is a chronic autoimmune disease characterized by demyelination and neurodegeneration in the central nervous system (CNS). While current disease-modifying therapies primarily target the immune system, there is a significant unmet need for treatments that promote myelin repair and protect neurons.[1][2][3] Lanthionine Ketimine (LK), a natural sulfur amino acid metabolite, and its synthetic ethyl ester (LKE), have emerged as promising therapeutic candidates.[4][5] Preclinical studies in various MS models demonstrate that LKE can reduce clinical severity, mitigate axonal damage, and enhance remyelination.[1][4][5] This guide synthesizes the available experimental data to provide a clear comparison of LKE's efficacy across different study paradigms.

Comparative Efficacy of Lanthionine Ketimine Ethyl Ester (LKE)

The therapeutic effects of LKE have been evaluated in two primary mouse models of MS: Experimental Autoimmune Encephalomyelitis (EAE), an inflammatory model, and the cuprizone-induced demyelination model, which is non-inflammatory.[1][3][4]

Table 1: Cross-Study Comparison of LKE Efficacy in MS Models

Parameter EAE Model (MOG35-55 induced) Cuprizone Model Key Findings References
Clinical Score Significant reduction in clinical signs in LKE-treated mice compared to vehicle.Not applicable (non-clinical model).LKE alleviates disease severity in an inflammatory MS model.[4][5]
Remyelination Trend towards increased myelin thickness.[1][5]30% increase in the total percentage of myelinated axons with LKE treatment compared to control chow after 2 weeks of recovery.[1]LKE significantly promotes the remyelination process.[1][4][5]
Myelinated Axons Not explicitly quantified.65% of axons were myelinated in the LKE group vs. 50% in the control group after 2 weeks of recovery from demyelination.[1]LKE treatment leads to a greater number of remyelinated axons.[1]
Myelin Thickness Increased percentage of axons with thicker myelin.[4][5]Significant increase in myelin thickness in LKE-treated groups.[1][2]LKE not only increases the number of myelinated axons but also improves the quality of the myelin sheath.[1][2][4][5]
Axonal Damage Reduced neurodegeneration in the optic nerve and spinal cord of LKE-treated mice.[4][5]Reduced axonal swelling.[1]LKE exhibits neuroprotective properties by preserving axonal integrity.[1][4][5]
Oligodendrocyte (OL) Maturation Increased maturation of oligodendrocyte progenitor cells (OPCs) in vitro.[1][2]Increased number of mature oligodendrocytes in the cortex.[1][2]LKE promotes the differentiation of OPCs into myelinating oligodendrocytes.[1][2]
Glial Inflammation Reduced glial inflammation.[1][5]No significant effect on GFAP (astrocytes) or Iba1 (microglia) immunostaining.[1][2][6]The anti-inflammatory effects of LKE may be more prominent in immune-mediated models like EAE.[1][2][5][6]
Myelin Protein Expression Not explicitly reported.Increased expression of myelin basic protein (MBP) and proteolipid protein (PLP).[1][2]LKE upregulates the production of key myelin-associated proteins.[1][2]

Mechanism of Action: The Role of CRMP2

Lanthionine Ketimine's neuroprotective and remyelinating effects are linked to its interaction with Collapsin Response Mediator Protein 2 (CRMP2).[4][5] CRMP2 is a crucial protein involved in microtubule dynamics, which are essential for neurite growth and axonal transport.[4][5] In pathological conditions, CRMP2 can be phosphorylated by kinases such as Cdk5, leading to a cascade of events that contribute to neurodegeneration.[1] LKE is thought to reduce the phosphorylation of CRMP2, thereby promoting neuronal stability and growth.[1][4][5]

LKE_Mechanism cluster_pathway Proposed LKE Signaling Pathway LKE Lanthionine Ketimine Ethyl Ester (LKE) CRMP2 CRMP2 LKE->CRMP2 binds to Cdk5 Cdk5 LKE->Cdk5 inhibits pCRMP2 pCRMP2 (Inactive) Microtubule Microtubule Stability & Axonal Growth CRMP2->Microtubule promotes Cdk5->pCRMP2 phosphorylates Remyelination Remyelination & Neuroprotection Microtubule->Remyelination

Proposed mechanism of action for LKE.

Experimental Methodologies

A consistent and rigorous set of experimental protocols is crucial for the validation of therapeutic candidates. The following outlines the key methodologies employed in the cited studies.

1. Animal Models

  • Experimental Autoimmune Encephalomyelitis (EAE) Model: Female C57Bl/6 mice were immunized with myelin oligodendrocyte glycoprotein peptide 35-55 (MOG35-55) to induce a chronic inflammatory demyelinating disease that mimics many aspects of MS.[4][5] LKE was administered in the chow (e.g., 100 ppm) after the onset of clinical signs.[4]

  • Cuprizone-Induced Demyelination Model: Mice were fed a diet containing 0.2% cuprizone for 5 weeks to induce demyelination of the corpus callosum.[1][3] Following the demyelination phase, mice were returned to a normal diet with or without LKE supplementation for a 2-week recovery period to assess remyelination.[1]

2. Key Experimental Assays

  • Clinical Scoring (EAE): Mice were monitored daily and scored for clinical signs of EAE on a scale of 0 to 5, where 0 represents no signs and 5 represents a moribund state.

  • Immunohistochemistry (IHC): Brain and spinal cord tissues were sectioned and stained with antibodies against specific markers, including:

    • Myelin Basic Protein (MBP) and Proteolipid Protein (PLP) to assess myelination.[1][6]

    • GFAP for astrocytes and Iba1 for microglia to evaluate glial activation.[1][6]

    • Antibodies to identify mature oligodendrocytes and oligodendrocyte progenitor cells.

  • Electron Microscopy (EM): This high-resolution imaging technique was used to visualize and quantify the number of myelinated versus unmyelinated axons, measure myelin thickness, and calculate g-ratios (the ratio of axon diameter to the total fiber diameter).[1][4]

  • Quantitative Real-Time PCR (qRT-PCR): RNA was extracted from tissues to measure the expression levels of genes related to myelination and inflammation.

Experimental_Workflow cluster_workflow General Experimental Workflow Model MS Animal Model Induction (EAE or Cuprizone) Treatment LKE Administration (vs. Vehicle Control) Model->Treatment Assessment Assessment of Outcomes Treatment->Assessment Clinical Clinical Scoring (EAE) Assessment->Clinical Histo Histology (IHC) Assessment->Histo EM Electron Microscopy Assessment->EM MolBio Molecular Biology (qRT-PCR) Assessment->MolBio

A generalized workflow for preclinical LKE studies.

Comparison with Other Therapeutic Alternatives

Direct comparative studies between LKE and current FDA-approved MS therapies in preclinical models are not yet available in the published literature.[7] Existing treatments primarily target the inflammatory aspects of MS.[7] For instance, interferon-beta and glatiramer acetate modulate the immune response, while newer therapies like Ocrevus (ocrelizumab) target B cells.[7]

The distinct advantage of LKE lies in its potential to directly promote remyelination and offer neuroprotection, addressing a critical aspect of MS pathology that current immunomodulatory drugs do not significantly influence.[1][2][3] This positions LKE as a potential complementary therapy to be used in conjunction with existing treatments, or as a standalone agent for progressive forms of MS where neurodegeneration is more prominent than inflammation.

Conclusion and Future Directions

The cross-study analysis of Lanthionine Ketimine Ethyl Ester (LKE) provides compelling evidence for its therapeutic potential in MS. In both inflammatory and non-inflammatory preclinical models, LKE has demonstrated a consistent ability to promote remyelination, protect axons, and, in the EAE model, reduce clinical severity. Its unique mechanism of action, targeting the intrinsic capacity of the CNS to repair itself, distinguishes it from currently available MS therapies.

Future research should focus on:

  • Direct, head-to-head preclinical studies comparing LKE with approved MS drugs.

  • Elucidation of the downstream signaling pathways affected by LKE and its interaction with CRMP2.

  • Pharmacokinetic and toxicology studies to prepare for potential clinical translation.

The data synthesized in this guide underscores the promise of LKE as a novel therapeutic strategy for promoting myelin repair and neuroprotection in MS.

References

Lanthionine Ketimine's Specificity for CRMP2-Mediated Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Lanthionine Ketimine (LK) and its derivatives with other molecules targeting Collapsin Response Mediator Protein 2 (CRMP2), a key protein in neuronal signaling and cytoskeletal dynamics. We present supporting experimental data, detailed protocols for key assays, and visualizations of the involved pathways to offer a comprehensive resource for investigating the therapeutic potential of modulating CRMP2.

Executive Summary

Lanthionine Ketimine (LK) and its cell-permeable ethyl ester (LKE) have emerged as potent modulators of CRMP2 activity, demonstrating neurotrophic and neuroprotective effects in various preclinical models. Evidence suggests that LK binds to CRMP2 with high affinity, influencing its phosphorylation state and interaction with downstream partners. This guide compares LK/LKE with other known CRMP2-targeting compounds, such as the anti-epileptic drug Lacosamide and inhibitors of upstream kinases like GSK3β and Cdk5. While LK/LKE appears to promote beneficial CRMP2 functions, such as neurite outgrowth, other molecules like Lacosamide can have inhibitory effects. The presented data and protocols will aid researchers in evaluating the specificity and therapeutic window of these compounds in the context of CRMP2-mediated pathways.

Quantitative Comparison of CRMP2 Modulators

The following tables summarize the available quantitative data on the interaction of various compounds with CRMP2 and their functional consequences.

Table 1: Binding Affinity of Modulators to CRMP2

CompoundMethodSystemDissociation Constant (Kd)Citation(s)
Lanthionine KetimineRadioligand BindingBovine Brain Membranes58 ± 14 nM[1]
LacosamideRadioligand BindingCRMP2-expressing Xenopus oocytes~5 µM[2]
(R)-LacosamideMicroscale ThermophoresisPurified CRMP21 µM[3]
(S)-LacosamideMicroscale ThermophoresisPurified CRMP21.5 µM[3]

Table 2: Functional Potency of CRMP2 Modulators

CompoundAssayEffectIC50/EC50Citation(s)
Lanthionine Ketimine Ester (LKE)Neurite OutgrowthPromotionNot Reported[4][5]
Lanthionine Ketimine Ester (LKE)CRMP2 Phosphorylation (Thr509)ReductionNot Reported[6]
LacosamideNeurite OutgrowthInhibition~25 µM[7]
(S)-LacosamideK+-evoked Ca2+ influxInhibition~1.3 µM[3]
CHIR-99021 (GSK3β inhibitor)CRMP2 Phosphorylation (Thr514)Reduction7-10 nM (in vitro)[8]
Purvalanol A (Cdk5 inhibitor)CRMP2 Phosphorylation (Ser522)ReductionNot Reported[9]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Affinity Chromatography for Lanthionine Ketimine-CRMP2 Interaction

This protocol is adapted from studies identifying protein binding partners for small molecules.[10]

Objective: To identify and isolate proteins from a brain lysate that bind to Lanthionine Ketimine.

Materials:

  • Lanthionine Ketimine (LK)

  • N-hydroxysuccinimide (NHS)-activated Sepharose beads

  • Brain tissue lysate (e.g., from mouse or rat)

  • Coupling buffer (e.g., 0.1 M NaHCO3, 0.5 M NaCl, pH 8.3)

  • Blocking buffer (e.g., 1 M ethanolamine or 0.1 M Tris-HCl, pH 8.0)

  • Wash buffer A (e.g., 0.1 M acetate buffer, 0.5 M NaCl, pH 4.0)

  • Wash buffer B (e.g., 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, protease inhibitors)

  • Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5 or a high concentration of free LK)

  • Neutralization buffer (e.g., 1 M Tris-HCl, pH 9.0)

Procedure:

  • Immobilization of LK:

    • Dissolve LK in coupling buffer.

    • Wash NHS-activated Sepharose beads with ice-cold 1 mM HCl.

    • Immediately mix the LK solution with the beads and incubate for 1-2 hours at room temperature or overnight at 4°C with gentle rotation.

  • Blocking:

    • Centrifuge the beads and discard the supernatant.

    • Add blocking buffer and incubate for 2 hours at room temperature to block any remaining active groups on the beads.

  • Washing the beads:

    • Wash the beads with several cycles of wash buffer A and wash buffer B to remove non-covalently bound LK.

  • Binding of CRMP2:

    • Prepare brain lysate by homogenizing brain tissue in lysis buffer.

    • Clarify the lysate by centrifugation.

    • Incubate the clarified lysate with the LK-coupled beads for 2-4 hours at 4°C with gentle rotation.

  • Washing:

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins using elution buffer. If using a low pH elution buffer, immediately neutralize the eluate with neutralization buffer.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and identify CRMP2 by Western blotting using a specific anti-CRMP2 antibody. Further identification of novel binding partners can be performed using mass spectrometry.

Co-Immunoprecipitation (Co-IP) to Assess LK's Effect on CRMP2 Interactions

This protocol is based on methods used to study the effect of small molecules on protein-protein interactions.[1][10]

Objective: To determine if LK modulates the interaction between CRMP2 and its known binding partners (e.g., tubulin).

Materials:

  • Cell or tissue lysate containing CRMP2 and its binding partners.

  • Anti-CRMP2 antibody for immunoprecipitation.

  • Protein A/G magnetic beads or agarose beads.

  • Lanthionine Ketimine (LK).

  • Lysis buffer (as above).

  • Wash buffer (e.g., lysis buffer with lower detergent concentration).

  • Elution buffer (e.g., SDS-PAGE sample buffer).

  • Antibodies for Western blotting (anti-CRMP2, anti-tubulin).

Procedure:

  • Lysate Preparation:

    • Prepare cell or tissue lysate as described in the affinity chromatography protocol.

  • Pre-clearing the Lysate (Optional):

    • Incubate the lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

    • Centrifuge and collect the supernatant.

  • Immunoprecipitation:

    • Divide the pre-cleared lysate into two tubes. Add LK to one tube (treatment) and vehicle (e.g., DMSO) to the other (control). Incubate for 1-2 hours at 4°C.

    • Add the anti-CRMP2 antibody to each tube and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add protein A/G beads and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Wash the beads 3-5 times with wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Resuspend the beads in elution buffer and heat at 95-100°C for 5-10 minutes to release the protein complexes.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE and perform Western blotting with antibodies against CRMP2 and its potential binding partner (e.g., tubulin).

    • Compare the amount of the co-immunoprecipitated binding partner in the LK-treated sample versus the control to determine if LK modulates the interaction.

CRMP2 Phosphorylation Assay

This protocol describes a standard Western blot-based method to assess changes in CRMP2 phosphorylation.[6][11][12]

Objective: To quantify the effect of LKE on the phosphorylation of CRMP2 at specific sites (e.g., Thr509, Thr514, Ser522).

Materials:

  • Cultured cells (e.g., primary neurons or neuronal cell lines).

  • Lanthionine Ketimine Ester (LKE).

  • Lysis buffer containing phosphatase and protease inhibitors.

  • Primary antibodies: anti-phospho-CRMP2 (specific for each phosphorylation site), anti-total-CRMP2.

  • HRP-conjugated secondary antibodies.

  • Chemiluminescence substrate.

  • Imaging system for Western blot detection.

Procedure:

  • Cell Treatment:

    • Plate cells and allow them to adhere and grow.

    • Treat the cells with different concentrations of LKE for a specified period. Include a vehicle-treated control group.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice.

    • Clarify the lysates by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary anti-phospho-CRMP2 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescence substrate and an imaging system.

  • Analysis:

    • Strip the membrane and re-probe with an anti-total-CRMP2 antibody to normalize for protein loading.

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of phosphorylated CRMP2 to total CRMP2 for each sample and compare the LKE-treated groups to the control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving CRMP2 and a typical experimental workflow for investigating CRMP2 modulators.

CRMP2_Signaling_Pathway cluster_upstream Upstream Kinases cluster_downstream Downstream Effectors & Functions GSK3b GSK3β Cdk5 Cdk5 pCRMP2 pCRMP2 (Inactive) GSK3b->pCRMP2 Phosphorylates (Thr509/514) RhoK Rho Kinase Cdk5->pCRMP2 Primes for GSK3β (Ser522) RhoK->pCRMP2 Phosphorylates (Thr555) CRMP2 CRMP2 Tubulin Tubulin Polymerization CRMP2->Tubulin CaV N-type Ca2+ Channels CRMP2->CaV NMDAR NMDA Receptors CRMP2->NMDAR pCRMP2->Tubulin Neurite Neurite Outgrowth Tubulin->Neurite Axon Axonal Guidance Tubulin->Axon

Caption: CRMP2 Signaling Pathway.

Experimental_Workflow start Start: Investigate CRMP2 Modulator binding Binding Assay (e.g., Affinity Chromatography, Microscale Thermophoresis) start->binding phospho Phosphorylation Assay (Western Blot) start->phospho functional Functional Assay (e.g., Neurite Outgrowth, Ca2+ Imaging) start->functional quant_binding Determine Binding Affinity (Kd) binding->quant_binding end Conclusion: Characterize Modulator's Specificity and Potency quant_binding->end quant_phospho Quantify Change in pCRMP2 Levels phospho->quant_phospho quant_phospho->end quant_functional Measure Functional Outcome (IC50/EC50) functional->quant_functional quant_functional->end

Caption: Experimental Workflow.

LK_vs_Alternatives CRMP2 CRMP2 Neurite_Outgrowth Neurite Outgrowth CRMP2->Neurite_Outgrowth Promotes LK Lanthionine Ketimine (LK/LKE) LK->CRMP2 Binds & Reduces Phosphorylation LK->Neurite_Outgrowth Promotes Lacosamide Lacosamide Lacosamide->CRMP2 Binds & Functionally Inhibits Lacosamide->Neurite_Outgrowth Inhibits Kinase_Inhibitors GSK3β/Cdk5 Inhibitors Kinase_Inhibitors->CRMP2 Indirectly Reduces Phosphorylation

Caption: LK vs. Alternatives.

Conclusion

Lanthionine Ketimine and its derivatives represent a promising class of compounds for the specific modulation of CRMP2-mediated pathways. With a high binding affinity and the ability to reduce CRMP2 phosphorylation, LK/LKE stands in contrast to functional antagonists like Lacosamide. The provided data and protocols offer a framework for researchers to further investigate the nuanced effects of these molecules on CRMP2 and its extensive interactome. A deeper understanding of these interactions will be crucial for the development of targeted therapies for a range of neurological disorders.

References

Lanthionine Ketimine Analogs: A Comparative Analysis of Toxicity for Enhanced Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lanthionine Ketimine (LK) and its synthetic analogs are emerging as a promising class of neuroprotective compounds. Their therapeutic potential is linked to the modulation of critical cellular pathways, including the mTORC1 signaling cascade, which plays a pivotal role in cell growth and autophagy. A key challenge in the development of LK-based therapeutics is the optimization of their structure to enhance efficacy while minimizing toxicity. This guide provides a side-by-side comparison of the toxicity profiles of various Lanthionine Ketimine analogs, supported by experimental data, to aid in the selection of candidates with improved safety profiles for further investigation.

Comparative Toxicity of Lanthionine Ketimine Analogs

A study investigating the effects of Lanthionine Ketimine and its 2-alkyl and 3-phosphonate substituted derivatives on oligodendrocyte progenitor cells (OPCs) provides valuable insights into their relative toxicities. The following table summarizes the percentage of cell death observed in primary mouse OPCs after treatment with different LK analogs at a concentration of 10 µM, as determined by a Lactate Dehydrogenase (LDH) release assay.

AnalogChemical Name% Cell Death (Day 1) vs. Control[1]% Cell Death (Day 2) vs. Control[1]% Cell Death (Day 3) vs. Control[1]
LKE Lanthionine Ketimine Ethyl EsterReducedReducedReduced
2-n-butyl-LKE-P 2-n-butyl-Lanthionine Ketimine Ethyl Ester-PhosphonateReducedReducedNo significant change
2-n-hexyl-LKE-P 2-n-hexyl-Lanthionine Ketimine Ethyl Ester-PhosphonateReducedReducedNo significant change
2-n-octyl-LKE-P 2-n-octyl-Lanthionine Ketimine Ethyl Ester-PhosphonateReducedReducedNo significant change
2-n-butyl-LK-P 2-n-butyl-Lanthionine Ketimine-PhosphonateReducedReducedNo significant change
2-n-hexyl-LK-P 2-n-hexyl-Lanthionine Ketimine-PhosphonateReducedNo significant changeNo significant change
2-n-octyl-LK-P 2-n-octyl-Lanthionine Ketimine-PhosphonateReducedNo significant changeNo significant change

Note: "Reduced" indicates a statistically significant decrease in cell death compared to the untreated control group. The baseline spontaneous cell death in the control group was approximately 15%. None of the tested LK analogs increased spontaneous cell death.[1]

The data suggests that at a concentration of 10 µM, LKE and its phosphonate derivatives (LKE-P) not only exhibit low toxicity but also appear to confer a protective effect by reducing spontaneous cell death in primary mouse OPCs, particularly on the first day of treatment.[1] The esterified phosphonate analogs (LKE-P) generally maintained this protective effect through the second day.[1]

Experimental Protocols

Lactate Dehydrogenase (LDH) Release Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[2][3][4]

Principle: Lactate dehydrogenase catalyzes the conversion of lactate to pyruvate, which then reacts with a tetrazolium salt (INT) to form a colored formazan product. The amount of formazan is directly proportional to the amount of LDH released and, consequently, to the number of dead cells.[2][4]

Procedure: [2][5][6]

  • Cell Seeding: Plate cells in a 96-well plate at the desired density and allow them to adhere overnight.

  • Treatment: Treat the cells with the Lanthionine Ketimine analogs at the desired concentrations for the specified duration. Include untreated (negative control) and maximum LDH release (positive control, treated with a lysis solution like Triton X-100) wells.

  • Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the cell culture supernatant from each well to a new, optically clear 96-well plate.

  • Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions. Typically, this involves mixing a catalyst and a dye solution. Add 100 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Measurement: Measure the absorbance of the samples at 490 nm using a microplate reader. A reference wavelength of >600 nm should be used.

  • Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Negative Control Absorbance) / (Maximum Release Absorbance - Negative Control Absorbance)] * 100

Signaling Pathway and Experimental Workflow

mTORC1 Signaling Pathway

Lanthionine Ketimine Ethyl Ester (LKE) has been shown to stimulate autophagy by inhibiting the mTORC1 signaling pathway.[7][8] The following diagram illustrates the key components of this pathway.

mTORC1_Signaling_Pathway cluster_input Upstream Signals cluster_pathway mTORC1 Pathway cluster_output Downstream Effects Growth_Factors Growth Factors (e.g., Insulin) PI3K PI3K Growth_Factors->PI3K Activates Amino_Acids Amino Acids mTORC1 mTORC1 (mTOR, Raptor, GβL) Amino_Acids->mTORC1 Activates LKE Lanthionine Ketimine Ester (LKE) LKE->mTORC1 Inhibits AKT AKT PI3K->AKT Activates TSC_Complex TSC1/TSC2 Complex AKT->TSC_Complex Inhibits Rheb Rheb TSC_Complex->Rheb Inhibits Rheb->mTORC1 Activates Protein_Synthesis Protein Synthesis (via S6K1, 4E-BP1) mTORC1->Protein_Synthesis Promotes Autophagy_Inhibition Autophagy Inhibition mTORC1->Autophagy_Inhibition Promotes

Caption: The mTORC1 signaling pathway is a key regulator of cell growth and autophagy.

Experimental Workflow for In Vitro Cytotoxicity Screening

The following diagram outlines a typical workflow for screening the cytotoxicity of Lanthionine Ketimine analogs in a cell-based assay.

Cytotoxicity_Workflow Start Start: Prepare LK Analogs Cell_Culture 1. Cell Seeding (e.g., 96-well plate) Start->Cell_Culture Treatment 2. Treatment with LK Analogs (various concentrations) Cell_Culture->Treatment Incubation 3. Incubation (e.g., 24, 48, 72 hours) Treatment->Incubation Assay 4. Cytotoxicity Assay (e.g., LDH or MTT Assay) Incubation->Assay Data_Acquisition 5. Data Acquisition (e.g., Absorbance Reading) Assay->Data_Acquisition Data_Analysis 6. Data Analysis (% Cell Viability/ % Cytotoxicity) Data_Acquisition->Data_Analysis Results Results: Comparative Toxicity Profile Data_Analysis->Results

Caption: A generalized workflow for assessing the in vitro cytotoxicity of chemical compounds.

References

Comparative Guide to the Role of CRMP2 Phosphorylation in the Effects of Lanthionine Ketimine Ethyl Ester (LKE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Lanthionine Ketimine Ethyl Ester (LKE) and its effects on Collapsin Response Mediator Protein 2 (CRMP2) phosphorylation. It includes experimental data, protocols, and comparisons with alternative compounds to elucidate the mechanisms underlying LKE's neuroprotective and neuroregenerative properties.

Introduction: CRMP2 Phosphorylation as a Key Regulator of Neuronal Cytoskeleton

Collapsin Response Mediator Protein 2 (CRMP2) is a crucial phosphoprotein in the nervous system that plays a significant role in axonal guidance, neurite outgrowth, and synapse maturation.[1] The function of CRMP2 is tightly regulated by its phosphorylation state. In its non-phosphorylated form, CRMP2 binds to tubulin dimers, promoting microtubule assembly and facilitating axonal elongation.[1][2] However, phosphorylation of CRMP2 at specific serine and threonine residues by kinases such as Cyclin-dependent kinase 5 (Cdk5), Glycogen synthase kinase 3β (GSK3β), and Rho kinase, inhibits its interaction with tubulin.[2][3] This leads to microtubule destabilization and growth cone collapse, thereby inhibiting neurite outgrowth.[1] The most extensively studied phosphorylation events occur sequentially, with Cdk5 first phosphorylating CRMP2 at Serine 522 (Ser522), which then "primes" the protein for subsequent phosphorylation by GSK3β at Threonine 509 (Thr509), Threonine 514 (Thr514), and Serine 518 (Ser518).[1][3]

Lanthionine Ketimine Ethyl Ester (LKE): A Modulator of CRMP2

Lanthionine Ketimine Ethyl Ester (LKE) is a derivative of the non-proteogenic amino acid lanthionine.[4] It is known to exert neuroprotective and neurite growth-promoting effects.[5] Experimental evidence has identified CRMP2 as a direct binding partner and a major target of LKE.[4][5] LKE's therapeutic potential has been investigated in various models of neurodegeneration and injury, including Amyotrophic Lateral Sclerosis (ALS), Alzheimer's disease, and spinal cord injury.[1][5] While the precise mechanism of action is still under investigation, a key aspect of LKE's function appears to be its ability to modulate the phosphorylation state of CRMP2.[3][5]

LKE's Confirmed Effects on CRMP2 Phosphorylation

Several studies have demonstrated that LKE administration can normalize or reduce the hyperphosphorylation of CRMP2 observed in pathological conditions.

  • In a mouse model of Multiple Sclerosis (MS), treatment with LKE was suggested to act in part by reducing CRMP2 phosphorylation at Ser522.[4]

  • In the hippocampus of a transgenic mouse model of Parkinson's disease (A53T), LKE administration significantly reduced the elevated levels of CRMP2 phosphorylated at Thr509.[6]

  • In a mouse model of Alzheimer's disease, LKE was found to normalize CRMP2 phosphorylation at Thr514.[5]

Interestingly, some reports indicate that LKE reduces the affinity of CRMP2 for tubulin while still promoting neurite outgrowth, an observation that contrasts with the established role of phosphorylation.[1][5] This suggests that LKE may have a complex mechanism of action that could involve altering CRMP2's interaction with other binding partners, such as neurofilaments, or by influencing CRMP2 protein expression levels.[5][7]

Comparative Analysis: LKE vs. (S)-Lacosamide

To better understand the specific effects of LKE, it is useful to compare it with other compounds that target CRMP2. (S)-lacosamide, a stereoisomer of the antiepileptic drug (R)-lacosamide, is a well-characterized CRMP2 modulator.[5][8]

FeatureLanthionine Ketimine Ethyl Ester (LKE)(S)-Lacosamide
Primary Target Binds directly to CRMP2.[5]Binds to CRMP2.[8]
Effect on CRMP2 Phosphorylation Reduces phosphorylation at Thr509, Thr514, and Ser522 in disease models.[4][5][6]Prevents hyperphosphorylation by Cdk5 (Ser522) and GSK3β (Thr509/514) without inhibiting the kinases directly.[3][8]
Effect on CRMP2-Tubulin Interaction Reported to reduce CRMP2-tubulin affinity.[5]Impairs the ability of CRMP2 to enhance tubulin polymerization without altering tubulin-binding.[5]
Overall Effect on Neurites Promotes neurite outgrowth and has neuroprotective effects.[5]Inhibits CRMP2-mediated neurite outgrowth.[5]
Therapeutic Potential Investigated for neurodegenerative diseases (ALS, AD, MS) and spinal cord injury.[1][4][5]The (R)-isomer is an approved antiepileptic drug; the (S)-isomer is primarily a research tool.[5][9]

Quantitative Data Summary

The following table summarizes quantitative findings from a study investigating the effect of LKE on CRMP2 phosphorylation in the hippocampus of an A53T transgenic mouse model of Parkinson's disease.[6]

Treatment Groupp-CRMP2 (T509) / Total CRMP2 Ratio (Mean ± SEM)p-CRMP2 (S522) / Total CRMP2 Ratio (Mean ± SEM)p-GSK3β (S9) / Total GSK3β Ratio (Mean ± SEM)
Wild-Type (WT) Untreated0.60 ± 0.020.77 ± 0.061.08 ± 0.08
A53T Tg Untreated1.03 ± 0.110.87 ± 0.080.69 ± 0.02
WT + LKE0.57 ± 0.040.58 ± 0.091.07 ± 0.10
A53T Tg + LKE0.48 ± 0.150.72 ± 0.060.56 ± 0.03

Data extracted from Figure 1 of a referenced study.[6] The data shows that LKE administration significantly reduces the pathologically elevated p-CRMP2 (T509) levels in A53T transgenic mice.

Key Experimental Protocols

A. Western Blot Analysis for CRMP2 Phosphorylation

This protocol is used to quantify the levels of total and phosphorylated CRMP2 in tissue or cell lysates.

  • Protein Extraction: Homogenize tissue samples (e.g., brain cortices, hippocampus) or lyse cultured cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[8]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the Bradford or BCA assay to ensure equal loading.

  • SDS-PAGE: Separate 20-30 µg of protein per sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) using Tris-Acetate gels (e.g., 3-8%).[8]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies specific for total CRMP2 and phospho-CRMP2 at specific sites (e.g., anti-pCRMP2-Ser522, anti-pCRMP2-Thr509/514). A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used.[6][10]

    • Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify band intensities using densitometry software. Normalize the intensity of phospho-CRMP2 bands to the total CRMP2 band intensity.[6]

B. In Vitro Kinase Assay

This assay is used to determine if a compound directly inhibits the kinase responsible for CRMP2 phosphorylation.

  • Reaction Setup: Prepare a reaction mixture containing a purified recombinant CRMP2 substrate, the active kinase (e.g., Cdk5/p25 or GSK3β), and a reaction buffer.[2]

  • Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP and the test compound (e.g., LKE or a known inhibitor) at various concentrations. Incubate the mixture at 30°C for a specified time (e.g., 30 minutes).[2]

  • Stop Reaction: Terminate the reaction by adding SDS sample buffer and boiling the samples.

  • Analysis: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to an autoradiography film or a phosphor screen to detect the incorporation of ³²P into CRMP2. The reduction in signal in the presence of the test compound indicates inhibition of the kinase.

C. Neurite Outgrowth Assay

This assay assesses the functional effect of compounds on neuronal morphology.

  • Cell Culture: Plate primary neurons (e.g., cortical or dorsal root ganglion neurons) or a neuronal cell line (e.g., N1E-115) onto coverslips coated with a suitable substrate (e.g., poly-L-lysine).[7]

  • Treatment: Treat the cultured neurons with the test compound (e.g., LKE) or a vehicle control for a defined period (e.g., 24-48 hours).

  • Fixation and Staining: Fix the cells with paraformaldehyde and permeabilize them. Stain the neurons with antibodies against neuronal markers (e.g., β-III tubulin) or fluorescent dyes (e.g., phalloidin for F-actin) to visualize the neurites.[7]

  • Imaging and Analysis: Acquire images using fluorescence microscopy. Use image analysis software to measure neurite length, number of primary neurites, and branching complexity for a large number of neurons per condition.

Visualizations: Pathways and Workflows

CRMP2_Phosphorylation_Pathway Sema3A Sema3A Receptor Plexin/NRP1 Receptor Complex Sema3A->Receptor binds Cdk5 Cdk5 Receptor->Cdk5 activates CRMP2 CRMP2 Cdk5->CRMP2 phosphorylates GSK3b GSK3β pCRMP2_S522 pCRMP2 (S522) GSK3b->pCRMP2_S522 phosphorylates Tubulin Tubulin Dimer CRMP2->Tubulin binds pCRMP2_S522->GSK3b primes for pCRMP2_multi pCRMP2 (T509, T514, S518) pCRMP2_multi->Tubulin inhibits binding Collapse Growth Cone Collapse & Inhibited Neurite Outgrowth pCRMP2_multi->Collapse Microtubule Microtubule Assembly Tubulin->Microtubule promotes Elongation Axonal Elongation Microtubule->Elongation LKE LKE LKE->pCRMP2_multi inhibits

Caption: CRMP2 phosphorylation cascade initiated by Sema3A signaling.

Western_Blot_Workflow start Start: Tissue/Cell Sample lysis Protein Extraction (Lysis Buffer) start->lysis quant Protein Quantification (BCA/Bradford) lysis->quant sds SDS-PAGE Separation quant->sds transfer Transfer to PVDF Membrane sds->transfer block Blocking (5% Milk/BSA) transfer->block p_ab Primary Antibody Incubation (anti-CRMP2, anti-pCRMP2) block->p_ab s_ab Secondary Antibody Incubation (HRP-conjugated) p_ab->s_ab detect ECL Detection & Imaging s_ab->detect analysis Densitometry Analysis (pCRMP2 / Total CRMP2) detect->analysis end End: Quantitative Result analysis->end

Caption: Experimental workflow for Western Blot analysis.

LKE_Mechanism LKE LKE Administration pCRMP2 Reduced CRMP2 Phosphorylation (e.g., at T509, S522) LKE->pCRMP2 leads to CRMP2_Tubulin Restored CRMP2-Tubulin Interaction pCRMP2->CRMP2_Tubulin allows Microtubule Microtubule Stabilization CRMP2_Tubulin->Microtubule results in Outcome Neuroprotection & Neurite Outgrowth Promotion Microtubule->Outcome

Caption: Logical flow of LKE's proposed mechanism of action.

Conclusion

The available evidence strongly confirms that the modulation of CRMP2 phosphorylation is a key mechanism underlying the therapeutic effects of LKE. By reducing the hyperphosphorylation of CRMP2 at critical sites like Thr509, Thr514, and Ser522, LKE can counteract the inhibitory signals that impair axonal growth and stability in pathological conditions. While LKE promotes neurite outgrowth, its reported effect of decreasing CRMP2-tubulin affinity warrants further investigation to fully resolve its complex mechanism. Comparison with compounds like (S)-lacosamide, which also targets CRMP2 phosphorylation but leads to neurite inhibition, highlights the nuanced and potentially multifaceted nature of CRMP2 modulation. Future research should continue to dissect the precise molecular interactions of LKE with CRMP2 and its downstream effectors to optimize its therapeutic application for neurodegenerative diseases and neuronal injury.

References

A Comparative Analysis of Lanthionine Ketimine and Memantine in Preclinical Alzheimer's Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

In the landscape of Alzheimer's disease (AD) therapeutics, two compounds, Lanthionine Ketimine (LK) and memantine, have emerged with distinct mechanisms of action and therapeutic potential. This guide provides a comparative overview of their performance in preclinical AD models, supported by experimental data, to aid researchers, scientists, and drug development professionals in their evaluation of these neuroprotective agents.

It is important to note that to date, no head-to-head studies directly comparing Lanthionine Ketimine and memantine in the same Alzheimer's disease model have been published. Therefore, the following data is compiled from separate studies and should be interpreted with consideration of the different experimental conditions.

At a Glance: Lanthionine Ketimine vs. Memantine

FeatureLanthionine Ketimine (LK)Memantine
Primary Mechanism Proposed to involve modulation of the microtubule-associated protein collapsin response mediator protein 2 (CRMP2).[1]Non-competitive NMDA receptor antagonist, blocking glutamate-related excitotoxicity.[2]
Key Preclinical Findings Improves cognition, reduces amyloid-β and phospho-Tau pathology, and decreases microgliosis in a 3xTg-AD mouse model.[1]Improves cognition and reduces tau phosphorylation in 3xTg-AD mice.
Reported Cellular Effects Neurotrophic, neuroprotective, and anti-neuroinflammatory properties.[1] Promotes neuronal survival by increasing levels of BDNF, pAkt, and pCREB.[3]Protects against neuronal excitotoxicity.[2] Enhances autophagy and clearance of damaged mitochondria.
Alzheimer's Model Data Demonstrated efficacy in a 3xTg-AD mouse model[1] and a zebrafish model of okadaic acid-induced AD-like pathology.[3]Efficacy shown in 3xTg-AD mouse models.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative findings from separate studies on Lanthionine Ketimine and memantine.

Table 1: Effects of Lanthionine Ketimine Ethyl Ester (LKE) in a 3xTg-AD Mouse Model[1]
ParameterTreatment GroupOutcome
Cognitive Function LKE-treated 3xTg-AD miceSubstantial diminishment of cognitive decline.
Amyloid-β Deposition LKE-treated 3xTg-AD miceSignificant reduction in brain amyloid-β peptide deposition.
Phospho-Tau Accumulation LKE-treated 3xTg-AD miceSignificant reduction in phospho-Tau accumulation.
Neuroinflammation LKE-treated 3xTg-AD miceReduced density of Iba1-positive microglia.
Table 2: Effects of Lanthionine Ketimine Ethyl Ester (LKE) in a Zebrafish Model of Okadaic Acid-Induced AD[3]
ParameterTreatment GroupOutcome
Cognitive Function OKA + LKEProtection against cognitive impairments.
Apoptosis OKA + LKESignificant and substantial reduction in apoptotic brain cells.
Neurotrophic Factors OKA + LKEIncreased brain-derived neurotrophic factor (BDNF).
Pro-survival Signaling OKA + LKEIncreased phosphorylation of Akt (Ser473) and CREB (Ser133).
Table 3: Effects of Memantine in a 3xTg-AD Mouse Model
ParameterTreatment GroupOutcome
Cognitive Function Memantine-treated 3xTg-AD miceSignificant improvement in cognitive performance in the Morris water maze.
Tau Pathology Memantine-treated 3xTg-AD miceSignificantly lower levels of soluble tau protein and phosphorylated tau at multiple residues.

Signaling Pathways and Mechanisms of Action

Lanthionine Ketimine's Proposed Neuroprotective Pathway

Lanthionine Ketimine and its derivatives are thought to exert their neuroprotective and neurotrophic effects through the modulation of the collapsin response mediator protein 2 (CRMP2), a protein involved in microtubule dynamics and axonal growth.[1] Furthermore, studies in a zebrafish model have shown that LKE can bolster pro-survival pathways by increasing the phosphorylation of Akt and CREB, and enhancing the expression of BDNF.[3]

G LKE Lanthionine Ketimine Ester (LKE) Akt Akt LKE->Akt CREB CREB LKE->CREB Apoptosis Apoptosis LKE->Apoptosis pAkt pAkt (Ser473) Akt->pAkt Neuroprotection Neuroprotection & Cognitive Improvement pAkt->Neuroprotection pCREB pCREB (Ser133) CREB->pCREB BDNF BDNF pCREB->BDNF BDNF->Neuroprotection

Caption: Proposed signaling pathway of Lanthionine Ketimine Ester (LKE).

Memantine's Mechanism of Action at the NMDA Receptor

Memantine is a well-characterized uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. In Alzheimer's disease, excessive glutamate can lead to excitotoxicity and neuronal cell death through the overactivation of NMDA receptors. Memantine blocks the NMDA receptor channel when it is open, preventing excessive calcium influx and thus mitigating excitotoxicity.[2] This action is voltage-dependent, allowing for normal synaptic transmission.

G Glutamate Excessive Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Over-activates Ca_influx Excessive Ca2+ Influx NMDAR->Ca_influx Excitotoxicity Excitotoxicity & Neuronal Death Ca_influx->Excitotoxicity Memantine Memantine Memantine->NMDAR Blocks

Caption: Memantine's mechanism of action at the NMDA receptor.

Experimental Protocols

Lanthionine Ketimine Ethyl Ester (LKE) in 3xTg-AD Mice[1]
  • Animal Model: 3xTg-AD mice, which develop both amyloid-β plaques and neurofibrillary tangles.

  • Drug Administration: Lanthionine ketimine ethyl ester (LKE) was administered to the mice. The exact dosage and duration of treatment were determined by the study design.

  • Behavioral Testing: Cognitive function was assessed using standard behavioral mazes.

  • Histopathology: Brain tissue was analyzed for amyloid-β deposition, phospho-Tau accumulation, and microgliosis (Iba1 staining).

  • Biochemical Analysis: Western blotting was used to measure levels of key proteins, including those related to the CRMP2 pathway.

Memantine in 3xTg-AD Mice
  • Animal Model: Triple-transgenic (3xTg-AD) mice.

  • Drug Administration: Memantine was administered to the mice, typically in their drinking water, over a period of several months.

  • Behavioral Testing: The Morris water maze was used to assess spatial learning and memory.

  • Biochemical Analysis: Brain homogenates were analyzed by Western blotting to quantify levels of total and phosphorylated tau.

Summary and Future Directions

Both Lanthionine Ketimine and memantine show promise in preclinical models of Alzheimer's disease, albeit through different proposed mechanisms. LK appears to act via a novel pathway involving CRMP2 and pro-survival signaling, leading to broad neuroprotective effects. Memantine's benefits are attributed to its well-established role in mitigating glutamate excitotoxicity.

The absence of direct comparative studies makes it challenging to definitively state which compound has a superior preclinical profile. Future head-to-head studies in the same AD models are warranted to provide a clearer comparison of their efficacy and to elucidate the nuances of their respective mechanisms of action. Such studies would be invaluable for guiding the clinical development of these and other novel therapeutic agents for Alzheimer's disease.

References

Safety Operating Guide

Navigating the Disposal of 3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid, ensuring compliance with hazardous waste regulations and fostering a secure research environment.

The disposal of any chemical, including this compound, is governed by a framework of federal and state regulations. In the United States, the primary legislation is the Resource Conservation and Recovery Act (RCRA), which outlines the management of hazardous waste from its creation to its final disposal.[1][2][3] It is imperative that each laboratory determines if their chemical waste is hazardous and ensures it is properly managed.[1]

Step-by-Step Disposal Protocol

1. Waste Identification and Characterization:

2. Personal Protective Equipment (PPE):

Before handling the chemical for disposal, ensure appropriate PPE is worn. This includes:

  • Protective gloves: Chemical-resistant gloves are essential.

  • Eye and face protection: Safety glasses with side shields or goggles are mandatory.

  • Lab coat: A lab coat should be worn to protect from spills.

3. Waste Segregation and Collection:

  • Do not mix with other waste streams: Collect waste containing this compound in a dedicated, properly labeled waste container.

  • Container requirements: The container must be made of a compatible material, be in good condition, and have a secure, tight-fitting lid.[4] It is good practice to use the original container if it is suitable for waste collection.[4]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound."[4] Indicate the potential hazards (e.g., "Irritant," "Handle with Care").

4. Storage:

  • Accumulation site: Store the waste container in a designated satellite accumulation area or a central hazardous waste storage area.

  • Ventilation: The storage area should be well-ventilated.[5][6]

  • Secondary containment: It is best practice to store the container in a secondary containment bin to prevent the spread of material in case of a leak.

5. Disposal:

  • Licensed waste disposal contractor: The disposal of the chemical waste must be handled by a licensed professional waste disposal service.[5][7] Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Manifest system: For off-site transportation and disposal, a hazardous waste manifest is required to track the waste from the generator to the disposal facility.[3][8]

Quantitative Data Summary

While specific quantitative data for the disposal of this compound is not available, the following table summarizes general quantitative limits for hazardous waste generators, which are important for compliance.

ParameterRequirement
Small Quantity Generator (SQG) Generates between 100 kg and 1,000 kg of non-acutely hazardous waste per month.
Large Quantity Generator (LQG) Generates 1,000 kg or more of non-acutely hazardous waste per month or more than 1 kg of acutely hazardous waste per month.
Satellite Accumulation Area Limit Up to 55 gallons of non-acute hazardous waste or 1 quart of liquid acutely hazardous waste or 1 kg of solid acutely hazardous waste may be accumulated at or near the point of generation.

Note: These are general guidelines under the federal RCRA regulations. State and local regulations may be more stringent.

Experimental Protocol for Neutralization of Acidic Waste (General Procedure)

For many laboratory chemicals, in-lab treatment can reduce hazards.[9] If the waste containing this compound is acidic, a neutralization procedure may be considered. This should only be performed by trained personnel and in accordance with your institution's safety protocols.

  • Dilution: If the waste is concentrated, first dilute it to a concentration below 10% by slowly adding the waste to a large volume of cold water.

  • Neutralization: Slowly add a weak base, such as sodium bicarbonate (baking soda) or a dilute solution of sodium hydroxide, while stirring continuously.

  • pH Monitoring: Monitor the pH of the solution using a pH meter or pH paper. The target pH is typically between 6.0 and 8.0.

  • Disposal of Neutralized Solution: If the neutralized solution contains no other hazardous components, it may be permissible to dispose of it down the sanitary sewer. However, it is crucial to verify this with your institution's environmental health and safety office, as some municipalities have strict limits on what can be discharged.[9]

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the proper disposal procedure, the following diagram outlines the logical steps from waste generation to final disposal.

cluster_0 Step 1: Generation & Identification cluster_1 Step 2: Segregation & Collection cluster_2 Step 3: Storage cluster_3 Step 4: Disposal A Waste Generation (this compound) B Hazard Identification (Assume Hazardous) A->B C Wear Appropriate PPE B->C D Collect in a Labeled, Compatible Container C->D E Store in Designated Satellite Accumulation Area D->E F Ensure Proper Ventilation & Secondary Containment E->F G Arrange for Pickup by Licensed Waste Contractor F->G H Complete Hazardous Waste Manifest G->H I Final Disposal at Permitted Facility H->I

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific guidelines and Environmental Health and Safety department for any additional requirements.

References

Essential Safety and Operational Guide for Handling 3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety Recommendations

Proper handling of chemical substances is paramount to ensure laboratory safety. The following table summarizes the recommended PPE for handling 3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid.

PPE CategoryRecommended EquipmentPurpose
Eye and Face Protection Safety goggles or glasses meeting ANSI Z87.1 standards. A face shield should be worn for additional protection, especially when there is a risk of splashing.[1][2][3]To protect eyes from splashes and fumes, which can cause irreversible damage.[1]
Skin Protection Nitrile or neoprene gloves; double-gloving is recommended.[3] A chemical-resistant lab coat or apron should also be worn.[1]To prevent skin contact with the chemical.[4]
Respiratory Protection When handling the compound outside of a fume hood or if dust/vapors are generated, a NIOSH-approved respirator with appropriate cartridges is necessary.[1][5]To protect against the inhalation of harmful dust or vapors.[3]
Foot Protection Closed-toe shoes are mandatory.[5]To protect feet from potential spills.[5]
Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational plan is crucial for ensuring laboratory safety.[5]

  • Preparation :

    • Before handling, ensure you have a thorough understanding of the properties of acidic compounds.[1]

    • Confirm that a calibrated chemical fume hood is available and functioning correctly.

    • Locate the nearest emergency eyewash station and safety shower, ensuring they are accessible within a 10-second travel time.[5]

    • Assemble all necessary PPE as detailed in the table above.

  • Handling :

    • Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[2][5]

    • Wear the prescribed PPE throughout the handling process.

    • Avoid direct contact with the skin and eyes, and prevent the inhalation of any dust or vapors.[5]

    • When transferring the chemical, use appropriate and clean equipment such as spatulas and weighing boats.

  • Storage :

    • Store the compound in a tightly closed, properly labeled container.[4]

    • Keep the container in a cool, dry, and well-ventilated area.[4]

    • Store away from incompatible materials such as bases and oxidizing agents.[1]

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure safety.

  • Waste Collection :

    • All waste materials contaminated with this compound should be collected in a designated and clearly labeled hazardous waste container.

  • Disposal Procedure :

    • Dispose of the chemical waste through your institution's environmental health and safety office, following all local, state, and federal regulations.

    • Do not dispose of this chemical down the drain or in regular trash.

Emergency Procedures: Spill and Exposure Management

In the event of a spill or exposure, a swift and safe response is crucial.[5]

  • Small Spills (<1 L) :

    • Alert personnel in the immediate vicinity.[5]

    • Wearing appropriate PPE, contain the spill using an absorbent material or a spill kit.[5]

    • Neutralize the acid by slowly adding a suitable base, such as sodium bicarbonate, working from the outside in.[5]

    • Once neutralized (pH 6-8), absorb the residue with an inert material.[5]

    • Collect the material in a sealed, labeled container for hazardous waste disposal.[5]

    • Clean the spill area with soap and water.[5]

  • Large Spills (>1 L) :

    • Evacuate the laboratory immediately.[5]

    • Alert others and contact your institution's emergency response team.[5]

  • Personnel Exposure :

    • Eyes : Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

    • Skin : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[4]

    • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]

    • Ingestion : Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]

Workflow for Safe Handling

The following diagram outlines the procedural flow for safely handling this compound.

start Start: Review Safety Protocols prep_ppe 1. Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) start->prep_ppe prep_workspace 2. Prepare Workspace in Fume Hood prep_ppe->prep_workspace handling 3. Handle Chemical with Care (Weighing, Transferring) prep_workspace->handling storage 4. Store in Designated Area (Cool, Dry, Ventilated) handling->storage cleanup 5. Clean Workspace and Equipment storage->cleanup waste_disposal 6. Dispose of Waste Properly (Labeled Hazardous Waste) cleanup->waste_disposal remove_ppe 7. Doff Personal Protective Equipment waste_disposal->remove_ppe end End: Procedure Complete remove_ppe->end

Caption: Workflow for handling this compound.

References

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3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.